molecular formula C6H4N2O5 B026339 2,6-Dinitrophenol CAS No. 573-56-8

2,6-Dinitrophenol

Cat. No.: B026339
CAS No.: 573-56-8
M. Wt: 184.11 g/mol
InChI Key: JCRIDWXIBSEOEG-UHFFFAOYSA-N
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Description

2,6-Dinitrophenol (2,6-DNP), with the molecular formula C₆H₄N₂O₅ and a molecular weight of 184.11 g/mol, is a significant isomer of dinitrophenol. This compound is of high interest in research, particularly in the fields of environmental science and electrochemistry, due to its role as a model pollutant and its distinct chemical properties. Research Applications & Value Environmental Pollutant Research: 2,6-DNP is a recognized hazardous material and environmental contaminant. It is released from industrial processes involving dyes, explosives, photographic chemicals, and pesticides . Researchers utilize 2,6-DNP as a key analyte in developing and validating advanced detection and monitoring methods for phenolic contaminants in water systems . Sensor Development: This compound serves as a critical benchmark in the creation of novel electrochemical sensors. Its properties make it an excellent subject for testing new sensing substrates, such as polymer-based composites and metal-oxide nanostructures, to achieve high sensitivity and low detection limits . Studies have demonstrated successful detection of 2,6-DNP using modified electrodes with techniques like differential pulse voltammetry (DPV) . Mechanism of Action: As a member of the dinitrophenol family, 2,6-DNP is understood to act as a mitochondrial uncoupler. It dissipates the proton gradient across the mitochondrial membrane, disrupting oxidative phosphorylation. This process effectively uncouples electron transport from ATP production, causing energy to be released as heat and leading to an increased metabolic rate . Safety & Handling This product is intended for research use only in a controlled laboratory setting. It is not for diagnostic or therapeutic uses, and it is strictly prohibited for human consumption. This compound must be handled by qualified personnel with appropriate personal protective equipment (PPE) and in accordance with all local safety regulations. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dinitrophenol
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InChI

InChI=1S/C6H4N2O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H
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InChI Key

JCRIDWXIBSEOEG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
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Molecular Formula

C6H4N2O5
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DSSTOX Substance ID

DTXSID5022063
Record name 2,6-Dinitrophenol
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Molecular Weight

184.11 g/mol
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Physical Description

2,6-dinitrophenol is a yellow crystalline solid with a sweet musty odor. Sinks and mixes slowly with water. (USCG, 1999), Light yellow solid; [Merck Index] Yellow powder; [MSDSonline]
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Solubility

Slightly soluble in cold water or cold alcohol; freely soluble in chloroform, ether, boiling alcohol, fixed alkali hydroxide solution, Very soluble in ethanol, acetone, ether; soluble in benzene, chloroform, pyrene; slightly soluble in carbon tetrachloride, carbon disulfide, Solubility in water: 0.42 g/L /From table/, In water, 5164 mg/L at 50 °C
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Density

1.68 (est) (USCG, 1999) - Denser than water; will sink
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Vapor Density

6.35 (Air= 1)
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Vapor Pressure

0.000012 [mmHg]
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Color/Form

Pale yellow rhomboid needles or leaflets from dilute alcohol, Light yellow crystals

CAS No.

573-56-8
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Melting Point

147.2 °F (USCG, 1999), 63.5 °C
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Foundational & Exploratory

An In-depth Technical Guide on the Toxicological Profile and Metabolic Effects of Dinitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinitrophenols (DNPs), particularly 2,4-dinitrophenol (2,4-DNP), are potent metabolic uncouplers that have garnered significant interest for their profound effects on cellular energy expenditure. Historically used as a weight-loss agent, the narrow therapeutic window and severe toxicity of 2,4-DNP have curtailed its clinical application. This technical guide provides a comprehensive overview of the toxicological profile and metabolic effects of dinitrophenols, with a focus on 2,4-DNP. It summarizes quantitative toxicity data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to serve as a critical resource for researchers, scientists, and drug development professionals.

Toxicological Profile of Dinitrophenols

The toxicity of dinitrophenols is intrinsically linked to their primary metabolic effect: the uncoupling of oxidative phosphorylation. This disruption of cellular energy production leads to a cascade of physiological and pathological consequences. The majority of available toxicological data pertains to 2,4-DNP.

Acute, Subchronic, and Chronic Toxicity

Exposure to 2,4-DNP can lead to a range of adverse effects, with the severity being dose- and duration-dependent. The primary toxicological endpoints include hyperthermia, tachycardia, diaphoresis, and tachypnea, which can rapidly progress to cardiovascular collapse and death.[1][2]

Table 1: Acute Oral Toxicity of 2,4-Dinitrophenol in Animals

SpeciesStrainSexLD50 (mg/kg)Reference
RatWhiteNot specified30Dow Chemical Co. 1950[1]
RatWeanlingMale71Kaiser 1964[1]
MouseCF1Male72Kaiser 1964[1]
MouseYellow adipose and albinoNot specified108 (total dose)Bettman 1946[1]
DogNot specifiedNot specified25-125Kaiser 1964[1]

Table 2: Subchronic and Chronic Oral Toxicity of 2,4-Dinitrophenol in Animals

SpeciesDurationEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Rat28 daysDecreased locomotor activity, salivation2030Koizumi et al., 2001[3]
Rat90 daysDecreased growth rate18-Spencer et al., 1948[3]
DogSubchronic-8.6-Tainter et al., 1938[3]
RatChronicDecreased body weight31-Tainter et al., 1938[3]
HumanSubchronicCataract formation-2Horner (1942)[4]
Organ-Specific Toxicities
  • Cardiovascular System: Tachycardia and increased heart rate are common responses to the hypermetabolic state induced by 2,4-DNP.[5]

  • Respiratory System: Increased respiratory rate is a compensatory mechanism to dissipate heat and respond to the increased metabolic demand.[5]

  • Ocular Effects: A notable and serious adverse effect observed in humans taking 2,4-DNP for weight loss in the 1930s was the development of cataracts.

  • Developmental and Reproductive Toxicity: Studies in rats have shown developmental effects, including an increase in stillborn pups and neonatal deaths, as well as decreased pup body weight following oral exposure to 2,4-DNP.[5]

Metabolic Effects of Dinitrophenols

The metabolic effects of dinitrophenols are the cornerstone of both their therapeutic potential and their toxicity. By acting as protonophores, they transport protons across the inner mitochondrial membrane, bypassing ATP synthase and dissipating the proton motive force as heat.

Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of 2,4-DNP is the uncoupling of mitochondrial electron transport from oxidative phosphorylation. This leads to an increase in oxygen consumption and substrate oxidation without a corresponding increase in ATP synthesis. The energy that would normally be captured in ATP is instead released as heat, leading to an increase in basal metabolic rate.

cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP Production (Reduced) ATP Production (Reduced) ATP_Synthase->ATP Production (Reduced) Protons_IMS->ATP_Synthase Flows through DNP 2,4-Dinitrophenol Protons_IMS->DNP Binds H+ DNP->ETC Transports H+ across membrane Heat Heat Generation DNP->Heat Energy dissipated as Substrate Oxidation (Increased) Substrate Oxidation (Increased) Substrate Oxidation (Increased)->ETC Oxygen Consumption (Increased) Oxygen Consumption (Increased) Oxygen Consumption (Increased)->ETC

Mechanism of 2,4-DNP as an uncoupler of oxidative phosphorylation.
Effects on Basal Metabolic Rate and Body Weight

The uncoupling of oxidative phosphorylation directly leads to an increase in the basal metabolic rate (BMR). This effect was the basis for its historical use as a weight-loss drug.

Table 3: Effects of 2,4-Dinitrophenol on Metabolic Rate and Body Weight

SpeciesDoseDurationEffect on BMREffect on Body WeightReference
Human100 mg/day-11% increase-Grundlingh et al., 2011[1]
Human300 mg/day (average)3 monthsUp to 50% increase~680 g loss per weekTainter et al., 1935[6]
Mouse800 mg/liter in drinking water2 months~17% increase in energy expenditure26% less than controlsGoldgof et al., 2014[7]

Signaling Pathways Modulated by Dinitrophenols

Recent research has begun to elucidate the complex signaling networks that are modulated by the metabolic stress induced by dinitrophenols.

mTOR Signaling Pathway

Studies in mice have shown that DNP treatment leads to the suppression of the mammalian target of rapamycin (mTOR) signaling pathway in the cerebral cortex.[6][8] This is evidenced by the upregulation of TSC2, a negative regulator of mTOR, and the downregulation of key components in the insulin-PI3K-MAPK pathway which normally activate mTOR.[8]

DNP 2,4-Dinitrophenol Metabolic_Stress Metabolic Stress DNP->Metabolic_Stress Insulin_Signaling Insulin/PI3K/MAPK Pathway Metabolic_Stress->Insulin_Signaling Inhibits TSC2 TSC2 (Upregulated) Metabolic_Stress->TSC2 mTORC1 mTORC1 Insulin_Signaling->mTORC1 Activates TSC2->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

DNP-mediated suppression of the mTOR signaling pathway.
CREB Signaling Pathway

In contrast to its effect on mTOR, DNP treatment has been shown to upregulate the cAMP-response element-binding protein (CREB) signaling pathway in the cerebral cortex of mice.[6][8] This is associated with an increase in the phosphorylation of CREB and the expression of downstream targets like brain-derived neurotrophic factor (BDNF), which are involved in synaptic plasticity and adaptive stress responses.[6]

DNP 2,4-Dinitrophenol Mitochondrial_Uncoupling Mitochondrial Uncoupling DNP->Mitochondrial_Uncoupling Intracellular_Ca2 Increased Intracellular Ca2+ Mitochondrial_Uncoupling->Intracellular_Ca2 CaMKII CaMKII Intracellular_Ca2->CaMKII CREB CREB CaMKII->CREB pCREB pCREB (Increased) CREB->pCREB Phosphorylation Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Activates

DNP-mediated activation of the CREB signaling pathway.
Insulin Signaling Pathway

DNP has been shown to downregulate the insulin signaling pathway.[8] This is characterized by a decrease in the phosphorylation of key signaling molecules such as Akt and ERK.[8] This effect is likely a consequence of the overall metabolic stress induced by DNP.

Experimental Protocols

The following sections outline generalized protocols for key experiments relevant to the study of dinitrophenols. These should be adapted based on specific research questions and institutional guidelines.

Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This protocol outlines a fixed-dose procedure for assessing the acute oral toxicity of a substance.

start Start: Sighting Study dose_selection Select initial dose (e.g., 300 mg/kg) start->dose_selection dosing Dose single female rat by oral gavage dose_selection->dosing observation_24h Observe for 24 hours dosing->observation_24h decision Toxicity observed? observation_24h->decision lower_dose Select lower fixed dose decision->lower_dose Yes higher_dose Select higher fixed dose decision->higher_dose No lower_dose->dosing main_study Main Study: Dose group of 5 female rats higher_dose->main_study observation_14d Observe for 14 days (clinical signs, body weight) main_study->observation_14d necropsy Gross necropsy observation_14d->necropsy end End: Determine toxicity classification necropsy->end

Workflow for an acute oral toxicity study (OECD 420).

Methodology:

  • Sighting Study: A single female rat is dosed at a starting dose (e.g., 300 mg/kg) to determine the dose for the main study. Based on the outcome (toxicity or no toxicity), the dose for the next animal is adjusted up or down from a series of fixed doses (5, 50, 300, 2000 mg/kg).[9][10]

  • Main Study: Once a dose causing evident toxicity or the highest dose is identified, a group of five female rats is dosed at that level.[9][10]

  • Administration: The test substance is administered by oral gavage to fasted animals.[10]

  • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.[9]

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.[9]

Subchronic Oral Toxicity Study (Adapted from OECD Guideline 408)

This protocol is for a 90-day repeated-dose oral toxicity study in rodents.

Methodology:

  • Animal Groups: At least three dose groups and a control group, with a minimum of 10 male and 10 female rats per group.[11]

  • Dosing: The test substance is administered daily by gavage or in the diet/drinking water for 90 days.[11]

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.[11]

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.[11]

  • Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.[11]

Measurement of Basal Metabolic Rate (Indirect Calorimetry)

Indirect calorimetry is the standard method for measuring energy expenditure in rodents.

acclimatization Acclimatize mouse to metabolic chamber measurement Continuously measure O2 consumption and CO2 production acclimatization->measurement data_collection Record data at high frequency measurement->data_collection analysis Calculate Respiratory Exchange Ratio (RER) and Energy Expenditure data_collection->analysis bmr_determination Identify periods of inactivity to determine Basal Metabolic Rate analysis->bmr_determination

Workflow for measuring basal metabolic rate using indirect calorimetry.

Methodology:

  • Acclimatization: The animal is housed in a metabolic cage for a period to acclimate to the new environment.[12]

  • Gas Analysis: The system continuously draws air from the cage and measures the concentration of oxygen and carbon dioxide.[13]

  • Data Calculation: The oxygen consumption (VO2) and carbon dioxide production (VCO2) are calculated based on the flow rate and gas concentrations.[13]

  • Energy Expenditure: Energy expenditure is calculated from VO2 and VCO2 using the Weir equation.[14]

  • Basal Metabolic Rate: BMR is determined by analyzing the energy expenditure during periods of rest, typically identified by minimal locomotor activity.[15]

Western Blot Analysis of Signaling Proteins

Western blotting is a common technique to quantify the expression and phosphorylation status of proteins in a signaling pathway.

Methodology:

  • Protein Extraction: Tissues or cells are lysed to extract total protein.[2]

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA).[2]

  • Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.[2]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., phospho-mTOR, total mTOR) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[2]

Conclusion

Dinitrophenols, particularly 2,4-DNP, remain a subject of significant scientific interest due to their potent metabolic effects. While their toxicity precludes their use as a therapeutic agent in their current form, the study of their mechanisms of action and downstream signaling effects provides valuable insights into cellular metabolism and energy homeostasis. This guide offers a consolidated resource of toxicological data, metabolic effects, and relevant experimental methodologies to aid researchers in the safe and effective investigation of these complex compounds. Further research into liver-targeted DNP analogs and a deeper understanding of the signaling pathways they modulate may yet unlock therapeutic avenues for metabolic diseases.

References

A Technical Guide to the Historical Research and Discovery of Dinitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrophenols (DNPs) are a class of organic compounds that have a storied and controversial history in the scientific and medical fields. Initially recognized for their industrial applications, they were later repurposed as one of the first synthetic weight-loss drugs in the early 20th century. This guide provides an in-depth technical overview of the historical research and discovery of dinitrophenols, with a focus on 2,4-dinitrophenol (DNP), the most well-known isomer. It is intended for researchers, scientists, and drug development professionals interested in the fascinating journey of this molecule, from its industrial origins to its profound impact on our understanding of cellular metabolism.

Early Discovery and Industrial Applications

The story of dinitrophenols begins not in a pharmacy, but in the chemical and munitions industries of the late 19th and early 20th centuries.

Synthesis and Chemical Properties

2,4-dinitrophenol is an organic compound with the chemical formula HOC₆H₃(NO₂)₂. Historically, its synthesis involved the hydrolysis of 2,4-dinitrochlorobenzene or the nitration of phenol with nitric acid. Other methods included the nitration of monochlorobenzene and the oxidation of 1,3-dinitrobenzene.[1] DNP is a yellow, crystalline solid with a sweet, musty odor. It is soluble in most organic solvents and aqueous alkaline solutions.[1]

Industrial Uses

Dinitrophenols found a variety of industrial applications, primarily due to their chemical reactivity and biological activity. They were utilized in the manufacturing of:

  • Explosives: DNP was used in the production of munitions, particularly during World War I by the French.[2] Its explosive potential is significant, with an explosive strength rated at 81% that of TNT.[1]

  • Dyes and Photographic Developers: The nitro groups in the DNP molecule make it a useful intermediate in the synthesis of sulfur dyes and a component in photographic developers.[1]

  • Pesticides and Herbicides: DNP and related compounds were effective as non-selective pesticides and herbicides.[1]

It was in the context of its use in munitions factories that the profound biological effects of DNP were first observed. Workers exposed to the chemical experienced unexplained weight loss, fatigue, and excessive sweating, with some cases proving fatal. These observations laid the groundwork for the next, more controversial chapter in the history of DNP.

The Era of Dinitrophenol as a Weight-Loss Drug

The anecdotal evidence of weight loss among munitions workers caught the attention of the scientific community, leading to formal investigations into the metabolic effects of DNP.

The Pioneering Work of Maurice L. Tainter

In the early 1930s, Maurice L. Tainter, a clinical pharmacologist at Stanford University, began to systematically study the effects of 2,4-dinitrophenol as a potential weight-loss agent.[1][3] His research, published in 1933, demonstrated that DNP could significantly increase the basal metabolic rate in humans.[1][4] Tainter's studies showed that DNP was highly effective, leading to an average weight loss of 2 to 3 pounds per week.[5] He argued that DNP offered an advantage over desiccated thyroid, another weight-loss treatment of the era, by increasing metabolism without the adverse circulatory effects.[1]

Widespread Use and Inevitable Consequences

Following Tainter's publications, the use of DNP as a "fat-melting" drug skyrocketed. It was available over-the-counter, and it is estimated that in the first year of its availability in the United States, at least 100,000 people were treated with the drug.[1] However, the therapeutic window for DNP was dangerously narrow.[3] Reports of severe toxicity and fatalities began to mount. The very mechanism that made it an effective weight-loss drug—the dramatic increase in metabolic rate—could also lead to fatal hyperthermia.

The growing number of adverse events, including cases of cataracts, led to the eventual downfall of DNP as a therapeutic agent.[6] In 1938, the U.S. Food and Drug Administration (FDA) declared DNP to be "extremely dangerous and not fit for human consumption," effectively banning its use as a drug.[6]

Unraveling the Mechanism of Action: The Discovery of Uncoupling

Despite its ban, the potent biological effects of DNP continued to intrigue scientists. The question of how it so dramatically increased metabolism remained unanswered until a decade after its prohibition.

The Seminal Work of Loomis and Lipmann

In a landmark 1948 paper published in the Journal of Biological Chemistry, W. F. Loomis and Fritz Lipmann elucidated the mechanism of action of 2,4-dinitrophenol.[1][2] Their research revealed that DNP acts as an uncoupling agent in oxidative phosphorylation.

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs in the mitochondria and involves the transfer of electrons through a series of protein complexes known as the electron transport chain. This electron flow creates a proton gradient across the inner mitochondrial membrane, and the energy stored in this gradient is used by ATP synthase to produce ATP.

Loomis and Lipmann discovered that DNP disrupts this process by acting as a protonophore , a molecule that can shuttle protons across the mitochondrial membrane.[2] By providing an alternative route for protons to re-enter the mitochondrial matrix, DNP dissipates the proton gradient.[1] This "uncouples" the electron transport chain from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat, leading to the observed increase in metabolic rate and body temperature.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from historical research on 2,4-dinitrophenol.

Table 1: Human Clinical Data (1930s)
ParameterValueReference
Typical Daily Dose1 - 4 mg/kg[7]
Average Weight Loss~0.5 - 1 kg/week [7]
Increase in Basal Metabolic RateUp to 50%[1]
Increase in BMR per 100mg~11%[8]
Table 2: Animal Toxicity Data (LD50)
SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatGavage30 - 320
Mouse (weanling)Gavage72
RatIntraperitoneal35
MouseIntraperitoneal190 (2,3-DNP), 35 (2,4-DNP), 150 (2,5-DNP), 38 (2,6-DNP), 98 (3,4-DNP), 45 (3,5-DNP)

Experimental Protocols

Measurement of Basal Metabolic Rate (Tainter, 1930s)

The studies conducted by Maurice Tainter and his colleagues in the 1930s to determine the effect of DNP on basal metabolic rate (BMR) would have utilized the methods of indirect calorimetry available at the time.

Principle: Indirect calorimetry measures the consumption of oxygen (O₂) and the production of carbon dioxide (CO₂) to estimate heat production, which is directly related to metabolic rate.

Probable Methodology:

  • Subject Preparation: Subjects would have been required to be in a post-absorptive state (fasting for at least 12 hours), at rest, and in a thermoneutral environment to ensure that the metabolic rate being measured was truly "basal."

  • Gas Collection: The subject would breathe into a closed-circuit system, such as a Benedict-Roth spirometer. This apparatus would contain a known volume of oxygen.

  • Measurement: As the subject breathes, the volume of oxygen in the spirometer decreases. The rate of this decrease is a measure of the subject's oxygen consumption. A soda-lime canister would absorb the exhaled carbon dioxide.

  • Calculation: The rate of oxygen consumption would be used to calculate the BMR, typically expressed in kilocalories per day.

Elucidation of the Uncoupling Mechanism (Loomis and Lipmann, 1948)

The experiments by Loomis and Lipmann that identified DNP as an uncoupling agent would have involved in vitro assays using isolated mitochondria.

Principle: To demonstrate uncoupling, it is necessary to simultaneously measure oxygen consumption (respiration) and ATP synthesis (phosphorylation). An uncoupling agent will increase oxygen consumption while decreasing or inhibiting ATP synthesis.

Probable Methodology:

  • Mitochondrial Isolation: Mitochondria would have been isolated from animal tissues (e.g., rat liver) through a process of homogenization and differential centrifugation.

  • Respirometry: Oxygen consumption would have been measured using a Warburg manometer or an early version of an oxygen electrode. Isolated mitochondria would be placed in a sealed chamber with a respiratory substrate (e.g., succinate or pyruvate) and the rate of oxygen depletion in the buffer would be monitored.

  • Phosphorylation Assay: The synthesis of ATP would have been measured by assaying the incorporation of inorganic phosphate (Pi) into ADP to form ATP. This could have been done using radiolabeled phosphate (³²P).

  • Experimental Conditions: The experiment would have been run under several conditions:

    • Control: Mitochondria with substrate and ADP to measure the baseline coupled rate of respiration and phosphorylation.

    • With DNP: Mitochondria with substrate, ADP, and DNP. This would be expected to show an increased rate of oxygen consumption but a decreased rate of ATP synthesis.

    • Reversibility: Demonstrating that the effect of DNP was reversible by washing the mitochondria to remove the DNP.

Visualizations

The following diagrams illustrate the key concepts and experimental workflows related to the historical research on dinitrophenols.

G Historical Timeline of Dinitrophenol Research cluster_0 Early 20th Century cluster_1 1930s cluster_2 1940s WWI WWI Munitions Workers Observe Weight Loss Tainter Maurice Tainter's Clinical Studies on Weight Loss WWI->Tainter Sparks Interest Widespread_Use Widespread Use as a Weight-Loss Drug Tainter->Widespread_Use Leads to FDA_Ban FDA Bans DNP for Human Consumption (1938) Widespread_Use->FDA_Ban Results in Loomis_Lipmann Loomis and Lipmann Discover Uncoupling Mechanism (1948) FDA_Ban->Loomis_Lipmann Precedes

Caption: A timeline of the key historical events in the research and discovery of dinitrophenols.

G Mechanism of DNP as an Uncoupling Agent cluster_0 Mitochondrial Intermembrane Space (High H+) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low H+) H_plus_high H+ ATP_Synthase ATP Synthase H_plus_high->ATP_Synthase Normal Proton Flow DNP_Carrier DNP H_plus_high->DNP_Carrier DNP picks up H+ ETC Electron Transport Chain ETC->H_plus_high Pumps H+ ATP ATP ATP_Synthase->ATP Generates H_plus_low H+ DNP_Carrier->H_plus_low DNP transports H+ across membrane Heat Heat DNP_Carrier->Heat Energy Released as

Caption: The mechanism of 2,4-dinitrophenol as a protonophore, uncoupling oxidative phosphorylation.

G Experimental Workflow for Measuring Oxidative Phosphorylation Uncoupling Start Start Isolate_Mitochondria Isolate Mitochondria from Tissue Start->Isolate_Mitochondria Prepare_Assay Prepare Respirometry and Phosphorylation Assays Isolate_Mitochondria->Prepare_Assay Run_Control Run Control Experiment (Substrate + ADP) Prepare_Assay->Run_Control Run_DNP Run DNP Experiment (Substrate + ADP + DNP) Prepare_Assay->Run_DNP Measure_Control Measure O2 Consumption and ATP Synthesis Run_Control->Measure_Control Compare_Results Compare Results Measure_Control->Compare_Results Measure_DNP Measure O2 Consumption and ATP Synthesis Run_DNP->Measure_DNP Measure_DNP->Compare_Results Conclusion Conclusion: DNP increases O2 consumption and decreases ATP synthesis Compare_Results->Conclusion

Caption: A simplified workflow for an in vitro experiment to demonstrate the uncoupling of oxidative phosphorylation by DNP.

Conclusion

The history of dinitrophenols is a compelling case study in the complexities of drug discovery and the importance of a thorough understanding of a compound's mechanism of action. From its industrial origins and its meteoric rise and fall as a weight-loss drug to its role in the fundamental discovery of oxidative phosphorylation uncoupling, DNP has left an indelible mark on science and medicine. While its toxicity precludes its therapeutic use, the study of DNP continues to provide valuable insights into cellular metabolism and energy homeostasis, serving as a powerful tool for researchers in these fields. This guide has provided a technical overview of this history, offering a foundation for further exploration into this fascinating and cautionary tale of a potent metabolic modulator.

References

CAS number and molecular weight of 2,6-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dinitrophenol

This guide provides a comprehensive overview of this compound (2,6-DNP), intended for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical and physical properties, synthesis, biological activities, and toxicological profile.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is one of six isomers of dinitrophenol.[2] While it has some industrial applications, its biological activity, particularly its role as a mitochondrial uncoupler, is of significant scientific interest.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 573-56-8[3]
Molecular Weight 184.11 g/mol [1][4]
Molecular Formula C6H4N2O5[4]
Melting Point 63-64 °C[3][4]
Appearance Light yellow crystals[3]
Solubility Slightly soluble in cold water and cold alcohol; freely soluble in chloroform, ether, boiling alcohol, and fixed alkali hydroxide solutions.[1][3]
pKa 3.69 - 3.97[1][4]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common laboratory-scale synthesis involves the nitration of phenol.

Experimental Protocol: Microwave-Assisted Nitration of Phenol

This protocol describes a regioselective synthesis of ortho-nitrophenols, including this compound, using microwave irradiation.[5]

Materials:

  • Phenol

  • Urea nitrate

  • Acetonitrile-water (95:5)

  • Dichloromethane

  • Water

  • Silica gel for column chromatography

  • 25 ml round-bottom flask

  • Microwave reactor

Procedure:

  • Combine phenol (10 mmol) and urea nitrate (10 mmol) in a 25 ml round-bottom flask.

  • Add 5 ml of acetonitrile-water (95:5) to the flask.

  • Place the flask in a microwave reactor and heat the reaction mixture to 80°C for 40-50 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with dichloromethane.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain this compound.

Another method involves the sulfonation and subsequent nitration of o-nitrophenol.[6][7] 2,6-DNP can also be obtained as a byproduct in the synthesis of 2,4-Dinitrophenol.[6]

Biological Activity and Mechanism of Action

The primary biological effect of dinitrophenols, including 2,6-DNP, is the uncoupling of oxidative phosphorylation in mitochondria.[2][8]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinitrophenols act as protonophores, which are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[8] This dissipates the proton gradient that is essential for ATP synthesis, leading to a decrease in cellular ATP production and the release of energy as heat.[8][9] This increase in metabolic rate has been explored for weight loss, though the toxicity of these compounds limits their therapeutic use.[2][8]

While the mechanism is primarily associated with 2,4-DNP, it is generally applicable to other dinitrophenol isomers. Studies have shown that dinitrophenols can modulate signaling pathways related to learning, memory, and cell proliferation.[10] For instance, 2,4-DNP has been shown to activate cAMP-mediated signal transduction.[10]

Uncoupling_Mechanism cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives DNP This compound Proton_Gradient->DNP Shuttled by Heat Heat DNP->Heat Dissipates energy as

Caption: Mechanism of mitochondrial uncoupling by this compound.

Toxicology

Dinitrophenols are toxic compounds, and exposure can lead to a range of adverse health effects.

Table 2: Toxicological Profile of this compound

EffectDescriptionReference
Acute Toxicity Can cause headache, nausea, vomiting, and increased heart and respiratory rates. In severe cases, it can lead to hyperthermia, coma, and death.[11][12]
Chronic Toxicity Long-term exposure may lead to the development of cataracts, skin discoloration, and damage to the liver and kidneys.[11]
Methemoglobinemia Can induce the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood.[13]
Dermal Effects Causes skin irritation and can be absorbed through the skin.[11][13]

Metabolites of this compound include 2-amino-6-nitrophenol, 6-amino-2-nitrophenol, and 2,6-diaminophenol.[14]

Experimental Analysis

Several analytical methods can be used for the detection and quantification of this compound in various matrices.

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the analysis of dinitrophenols using HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 column

  • Mobile phase (e.g., acetonitrile and phosphate buffer)

  • This compound standard

  • Sample for analysis

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of 2,6-DNP in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve and dilute the sample in the mobile phase. Filter all standards and samples through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where 2,6-DNP has maximum absorbance (e.g., around 262 nm).[15]

    • Temperature: 40°C.[15]

  • Analysis: Inject the standards to create a calibration curve. Inject the prepared sample.

  • Quantification: Determine the concentration of 2,6-DNP in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow start Start prep Sample and Standard Preparation start->prep filter Filtration (0.22 µm) prep->filter hplc HPLC Analysis (C18 Column, UV Detection) filter->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (Calibration Curve) data->quant end End quant->end

Caption: General workflow for the quantification of this compound by HPLC.

References

Solubility of 2,6-Dinitrophenol in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-dinitrophenol in various aqueous and organic solvents. The document details quantitative solubility data, outlines experimental protocols for solubility determination, and presents a visual workflow of these methodologies. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility information for this compound.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in a variety of research and development applications, influencing everything from reaction kinetics to bioavailability. Below is a summary of available quantitative solubility data in both aqueous and organic solvents, compiled from various scientific sources.

SolventTemperature (°C)SolubilitySource
Water150.3149 g/L[ChemicalBook]
WaterNot Specified0.42 g/L[PubChem][1]
Water505.164 g/L[PubChem][1]
Cold AlcoholNot SpecifiedSlightly Soluble[PubChem][1]
Boiling AlcoholNot SpecifiedFreely Soluble[PubChem][1]
EthanolNot SpecifiedVery Soluble[PubChem][1]
AcetoneNot SpecifiedVery Soluble[PubChem][1]
Diethyl EtherNot SpecifiedVery Soluble[PubChem][1]
ChloroformNot SpecifiedFreely Soluble[PubChem][1]
BenzeneNot SpecifiedSoluble[PubChem][1]
PyreneNot SpecifiedSoluble[PubChem][1]
Carbon TetrachlorideNot SpecifiedSlightly Soluble[PubChem][1]
Carbon DisulfideNot SpecifiedSlightly Soluble[PubChem][1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable application of chemical compounds. The following sections detail the methodologies for three common experimental protocols used to determine the solubility of compounds like this compound. These protocols are based on established methods such as those outlined by the OECD and ASTM.[2][3]

Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Apparatus and Reagents:

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge tubes with screw caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-purity this compound

  • High-purity solvent of interest

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a centrifuge tube containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the tubes and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the tubes to stand undisturbed at the experimental temperature to allow the excess solid to settle. Subsequently, centrifuge the tubes at the same temperature to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Analysis: Carefully withdraw a known volume of the clear supernatant. To remove any remaining undissolved microparticles, filter the supernatant using a syringe filter that is compatible with the solvent and does not adsorb the solute.

  • Quantification: Dilute the filtered solution to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a direct and straightforward approach for determining solubility, particularly for compounds with moderate to high solubility.

Apparatus and Reagents:

  • Analytical balance

  • Thermostatically controlled water bath or oven

  • Evaporating dish or watch glass

  • Filtration apparatus

  • High-purity this compound

  • High-purity solvent of interest

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, ensuring an excess of the solid is present.

  • Equilibration: Allow the solution to equilibrate for an adequate period with agitation.

  • Filtration: Filter the saturated solution to remove all undissolved solid.

  • Sample Weighing: Accurately weigh a clean, dry evaporating dish. Pipette a precise volume of the clear filtrate into the weighed dish and reweigh to determine the exact mass of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the dish in a controlled environment, such as a fume hood or a rotary evaporator. For non-volatile solutes, gentle heating in an oven can be applied to ensure complete removal of the solvent.

  • Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry solute.

  • Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute. The solubility is then expressed as the mass of solute per mass or volume of the solvent.

Spectrophotometric Method

For compounds that absorb light in the UV-Visible range, spectrophotometry offers a rapid and sensitive method for determining solubility.

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Filtration apparatus

  • High-purity this compound

  • High-purity solvent of interest (must be transparent in the wavelength range of interest)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Preparation and Equilibration of Saturated Solution: Prepare a saturated solution of this compound and allow it to equilibrate as described in the shake-flask method.

  • Sample Preparation and Analysis: After phase separation (centrifugation and filtration), take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_methods Quantification Methods cluster_end Result start Start: Obtain high-purity This compound and solvent prep_super Prepare supersaturated solution: Add excess solid to solvent start->prep_super agitate Agitate at constant temperature (e.g., 24-72 hours) prep_super->agitate settle Allow excess solid to settle agitate->settle centrifuge Centrifuge to pellet remaining solid settle->centrifuge filter Filter supernatant to remove microparticles centrifuge->filter quantify Quantify this compound concentration in the clear filtrate filter->quantify shake_flask Shake-Flask with Spectrophotometry/HPLC quantify->shake_flask Indirect gravimetric Gravimetric Analysis quantify->gravimetric Direct end Determine Solubility shake_flask->end gravimetric->end

Caption: Experimental workflow for solubility determination.

References

Unraveling the Disruption: A Technical Guide to 2,6-Dinitrophenol's Uncoupling of Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2,6-Dinitrophenol (2,6-DNP) in the uncoupling of oxidative phosphorylation. As a classic protonophore, 2,6-DNP's mechanism of action and its profound effects on mitochondrial bioenergetics have been a subject of intense study. This document provides a detailed examination of its core mechanism, presents quantitative data from key experimental findings, outlines detailed protocols for reproducing these experiments, and offers visual representations of the involved pathways and workflows. While much of the foundational research has been conducted on the closely related isomer 2,4-Dinitrophenol (2,4-DNP), the principles and experimental observations are largely applicable to 2,6-DNP due to their shared chemical properties as nitrophenols. For the purpose of this guide, data and protocols related to 2,4-DNP will be used as a proxy to illustrate the effects of dinitrophenols.

The Core Mechanism: A Protonophore-Mediated Short Circuit

Oxidative phosphorylation is the cellular process that harnesses the energy from the oxidation of nutrients to produce adenosine triphosphate (ATP), the primary energy currency of the cell. This process is tightly coupled, meaning the transfer of electrons through the electron transport chain (ETC) is linked to the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force drives the synthesis of ATP by ATP synthase as protons flow back into the matrix.[1]

This compound disrupts this elegant coupling.[2] As a lipophilic weak acid, 2,6-DNP can readily diffuse across the inner mitochondrial membrane in both its protonated and deprotonated states.[3] The uncoupling mechanism unfolds as follows:

  • Protonation in the Intermembrane Space: In the acidic environment of the intermembrane space, which has a high concentration of protons, the anionic form of 2,6-DNP readily accepts a proton to become its neutral, protonated form.

  • Translocation Across the Inner Mitochondrial Membrane: The now neutral and lipid-soluble 2,6-DNP molecule diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

  • Deprotonation in the Matrix: The mitochondrial matrix is more alkaline (has a lower proton concentration) than the intermembrane space. Upon entering the matrix, the protonated 2,6-DNP releases its proton, reverting to its anionic form.

  • Return to the Intermembrane Space: The anionic form of 2,6-DNP is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, driven by the membrane potential (negative inside), to repeat the cycle.

This cyclical transport of protons effectively creates a "short circuit" for the proton-motive force.[4] The energy stored in the proton gradient is dissipated as heat instead of being used by ATP synthase to generate ATP.[5] This leads to an increase in the rate of electron transport and oxygen consumption as the mitochondria attempt to re-establish the proton gradient, but with diminished ATP production.[1][6]

G 2,6-DNP- 2,6-DNP⁻ (anionic) H+ H⁺ 2,6-DNP-->H+ Protonation 2,6-DNPH 2,6-DNPH (protonated) H+->2,6-DNPH 2,6-DNPH_matrix 2,6-DNPH 2,6-DNPH->2,6-DNPH_matrix Diffusion 2,6-DNP-_matrix 2,6-DNP⁻ 2,6-DNPH_matrix->2,6-DNP-_matrix Deprotonation 2,6-DNP-_matrix->2,6-DNP- Translocation H+_matrix H⁺ 2,6-DNP-_matrix->H+_matrix Inner Mitochondrial Membrane Inner Mitochondrial Membrane

Mechanism of 2,6-DNP as a protonophore.

Quantitative Data Presentation

The effects of dinitrophenols on mitochondrial function are dose-dependent. The following tables summarize quantitative data from studies on 2,4-DNP, illustrating its impact on key mitochondrial parameters.

Table 1: Effect of 2,4-Dinitrophenol on Mitochondrial Oxygen Consumption Rate (OCR)

2,4-DNP ConcentrationBasal OCR (% of Control)Maximal OCR (% of Control)Cell Type/SystemReference
10 µMIncreasedNot specifiedCultured Human HepG2 cells[7]
50 µMSignificantly IncreasedNot specifiedCultured Human HepG2 cells[7]
5 µMIncreasedNot specifiedIsolated rat liver mitochondria[8]
> 5 µMInhibitedNot specifiedIsolated rat liver mitochondria[8]
Low levels (not specified)Significantly IncreasedDecreased at later time pointsDeveloping zebrafish embryos[6]

Table 2: Effect of 2,4-Dinitrophenol on Mitochondrial Membrane Potential (ΔΨm)

2,4-DNP ConcentrationChange in ΔΨmMethodCell Type/SystemReference
100 µMMinimum dose to cause depolarizationNot specifiedIsolated carotid body cells[6]
Low levels (not specified)Lowers membrane potentialNot specifiedNot specified[7]
Not specifiedReduces ΔΨNot specifiedNot specified[9]

Table 3: Effect of 2,4-Dinitrophenol on ATP Synthesis

2,4-DNP ConcentrationEffect on ATP SynthesisAssayCell Type/SystemReference
50 µMDecreased ATP productionNot specifiedL6 woody myoblasts[10]
200 µMSignificant inhibitionLuciferin-luciferase assay4T1-Luc cells[11][12]
Not specifiedReduces ATP synthesisNot specifiedNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the uncoupling effects of this compound.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Objective: To quantify the effect of 2,6-DNP on the rate of mitochondrial oxygen consumption using a Seahorse XFe Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Isolated mitochondria or cultured cells

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 4 mg/mL fatty acid-free BSA, pH 7.2

  • Substrates (e.g., 10 mM pyruvate, 2 mM malate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a potent uncoupler, used as a positive control)

  • Rotenone & Antimycin A (Complex I and III inhibitors)

  • This compound stock solution

Protocol for Isolated Mitochondria:

  • Plate Hydration: A day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Mitochondria Preparation: Isolate mitochondria from cells or tissue using standard differential centrifugation protocols. Determine protein concentration using a BCA assay.

  • Plate Seeding: On the day of the assay, add assay medium and substrates to the wells of a Seahorse XF plate. Add 2-8 µg of mitochondrial protein to each well. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

  • Compound Loading: Prepare a stock solution of 2,6-DNP and load the desired concentrations into the appropriate ports of the sensor cartridge. Also, load ADP, oligomycin, FCCP, and rotenone/antimycin A into their respective ports.

  • Seahorse Assay: Place the cell plate in the Seahorse XFe Analyzer and run a mitochondrial stress test protocol. The instrument will measure OCR at baseline and after the sequential injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak. Compare the effects of different concentrations of 2,6-DNP to the control wells.

G Start Start Isolate Mitochondria Isolate Mitochondria Start->Isolate Mitochondria Quantify Protein Quantify Protein Isolate Mitochondria->Quantify Protein Seed Mitochondria Seed Mitochondria Quantify Protein->Seed Mitochondria Equilibrate Plates Equilibrate Plates Seed Mitochondria->Equilibrate Plates Prepare Reagent Plate Prepare Reagent Plate Prepare Reagent Plate->Equilibrate Plates Run Seahorse Assay Run Seahorse Assay Equilibrate Plates->Run Seahorse Assay Data Analysis Data Analysis Run Seahorse Assay->Data Analysis End End Data Analysis->End

Workflow for measuring mitochondrial OCR.
Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess changes in mitochondrial membrane potential induced by 2,6-DNP using a fluorescent dye such as JC-1.

Materials:

  • Cultured cells

  • Glass-bottom dishes or black-walled microplates

  • JC-1 dye stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • This compound stock solution

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes or in a black-walled microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2,6-DNP for the desired duration. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., FCCP).

  • JC-1 Staining: Prepare a working solution of JC-1 in pre-warmed culture medium (typically 1-5 µM). Remove the treatment medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the cells with JC-1 for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.

  • Imaging/Measurement: Immediately acquire images using a fluorescence microscope with appropriate filters for green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. Alternatively, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of ATP Synthesis

Objective: To quantify the inhibition of mitochondrial ATP synthesis by 2,6-DNP using a luciferin/luciferase-based assay.

Materials:

  • Isolated mitochondria or permeabilized cells

  • ATP assay buffer

  • Substrates (e.g., pyruvate, malate)

  • ADP

  • Luciferin/luciferase reagent

  • This compound stock solution

  • Luminometer or plate reader with luminescence detection

Protocol:

  • Mitochondria/Cell Preparation: Isolate mitochondria or permeabilize cultured cells (e.g., with digitonin) to allow substrates to enter.

  • Reaction Setup: In a luminometer-compatible plate, add the ATP assay buffer, substrates, and ADP.

  • Initiate Reaction: Add the mitochondrial or permeabilized cell suspension to the wells to initiate ATP synthesis.

  • 2,6-DNP Treatment: Add different concentrations of 2,6-DNP to the respective wells. Include a control with no inhibitor and a positive control for inhibition (e.g., oligomycin).

  • ATP Measurement: At desired time points, add the luciferin/luciferase reagent to the wells. This reagent will produce a light signal proportional to the amount of ATP present.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the rate of ATP synthesis by measuring the change in luminescence over time. Determine the inhibitory effect of 2,6-DNP by comparing the rates in the treated wells to the control.[11][12]

Conclusion

This compound serves as a powerful tool for studying the intricacies of mitochondrial bioenergetics. Its well-characterized mechanism as a protonophore allows for the controlled uncoupling of oxidative phosphorylation, providing a valuable model for investigating the consequences of mitochondrial dysfunction. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of 2,6-DNP and other potential uncoupling agents on mitochondrial respiration, membrane potential, and energy production. A thorough understanding of these techniques is essential for advancing research in metabolic diseases, neurodegeneration, and the development of novel therapeutics targeting mitochondrial function.

References

An In-depth Technical Guide on the Health and Safety Hazards of 2,6-Dinitrophenol Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety hazards associated with exposure to 2,6-Dinitrophenol (2,6-DNP). It is intended for an audience of researchers, scientists, and drug development professionals who may handle or investigate this compound. This document synthesizes available data on its toxicity, mechanism of action, clinical effects, and safety protocols.

Executive Summary

This compound is a toxic organic compound with significant health and safety risks. Like its more extensively studied isomer, 2,4-Dinitrophenol, its primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation in mitochondria. This disruption of cellular energy production leads to a rapid increase in metabolic rate and body temperature, which can result in severe and life-threatening systemic effects. Exposure can occur through inhalation, ingestion, and dermal contact. The available data, primarily from animal studies, indicates that 2,6-DNP shares a comparable lethality profile with 2,4-DNP. Strict adherence to safety protocols is imperative when handling this compound.

Physicochemical Properties and Identification

This compound belongs to the dinitrophenol class of organic compounds, characterized by a phenol group with two nitro substituents on the benzene ring. It is a solid crystalline substance.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC NameThis compound
Synonymsβ-dinitrophenol, 2,6-DNP
CAS Number573-56-8
Molecular FormulaC₆H₄N₂O₅
PubChem CID11312

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for dinitrophenols, including 2,6-DNP, is the uncoupling of mitochondrial electron transport from oxidative phosphorylation.[2] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP). The energy that would normally be used to produce ATP is instead dissipated as heat, leading to an uncontrolled increase in body temperature (hyperthermia) and a hypermetabolic state.[2][3]

Oxidative_Phosphorylation_Uncoupling cluster_mitochondrion Mitochondrial Intermembrane Space cluster_matrix Mitochondrial Matrix Protons_High High Proton Concentration (H+) ATP_Synthase ATP Synthase Protons_High->ATP_Synthase Proton Flow 2_6_DNP This compound Protons_High->2_6_DNP Carries H+ across membrane Protons_Low Low Proton Concentration (H+) ATP ATP ATP_Synthase->ATP Generates Electron_Transport_Chain Electron Transport Chain Electron_Transport_Chain->Protons_High Pumps H+ 2_6_DNP->Protons_Low Heat Heat Dissipation 2_6_DNP->Heat Energy Dissipation

Caption: Mechanism of 2,6-DNP induced mitochondrial uncoupling.

Health and Safety Hazards

Exposure to 2,6-DNP can lead to a range of adverse health effects, from mild to life-threatening, depending on the dose, duration, and route of exposure. The hazards are similar to those of 2,4-DNP.

Acute Toxicity

Acute exposure to dinitrophenols can rapidly induce a hypermetabolic state. Clinical manifestations include:

  • Hyperthermia: A significant and potentially fatal increase in body temperature.[4][5]

  • Cardiovascular Effects: Tachycardia (rapid heart rate) and tachypnea (rapid breathing).[4][5]

  • Neurological Effects: Restlessness, agitation, confusion, dizziness, and in severe cases, seizures and coma.[6][7]

  • Other Symptoms: Profuse sweating, intense thirst, flushing of the skin, nausea, vomiting, and abdominal pain.[4][7]

Chronic Toxicity

Long-term or repeated exposure to lower doses of dinitrophenols has been associated with:

  • Cataracts: A known complication from the historical use of 2,4-DNP as a weight-loss drug.[2][6] Studies in chicks have shown that dietary exposure to 2,6-DNP can also cause slight lens opacity.[6]

  • Dermal Effects: Skin lesions, rashes, and yellow staining of the skin.[6][8]

  • Hematological Effects: Agranulocytosis (a severe drop in white blood cells) has been reported with 2,4-DNP.[6]

  • Weight Loss: Due to the increased metabolic rate.[6]

Carcinogenicity, Mutagenicity, and Teratogenicity

In animal studies, DNP has been shown to act as a teratogen and mutagen.[8] There is insufficient evidence to classify 2,6-DNP's carcinogenicity to humans.

Quantitative Toxicity Data

The majority of quantitative toxicity data is available for the 2,4-DNP isomer, however, some studies provide a comparison for 2,6-DNP.

Table 2: Acute Lethality Data for Dinitrophenols

IsomerSpeciesRouteLD₅₀Reference
2,6-DNPMouseIntraperitonealComparable to 2,4-DNP[2]
2,4-DNPRatOral (gavage)30 mg/kg[9]
2,4-DNPMouseOral (gavage)72 mg/kg[9]

Table 3: Reported Human Fatal Doses for 2,4-Dinitrophenol

DoseDurationNotesReference
3-46 mg/kg/dayShort-termIngestion[10]
1-4 mg/kg/dayLong-termIngestion[10]
4.3 mg/kgSingle DoseLowest published fatal ingested dose[8]

Experimental Protocols

Detailed experimental protocols for 2,6-DNP are scarce in the literature. The following are generalized protocols for acute toxicity testing that can be adapted for 2,6-DNP, based on established guidelines.

Acute Oral Toxicity Study (Rodent Model - Adapted from OECD Guideline 401)
  • Objective: To determine the median lethal dose (LD₅₀) of 2,6-DNP following a single oral administration.

  • Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Groups: At least three dose levels of 2,6-DNP, plus a control group receiving the vehicle only. Doses should be selected to span the expected LD₅₀.

  • Administration: 2,6-DNP is dissolved or suspended in a suitable vehicle (e.g., corn oil, water) and administered by gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system activity, and behavior) and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

  • Necropsy: All animals (including those that die during the study and survivors at termination) are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Acute_Oral_Toxicity_Workflow Start Start: Select Animals Acclimatization Acclimatization Period Start->Acclimatization Grouping Randomize into Dose Groups (Control + 3 Dose Levels) Acclimatization->Grouping Dosing Single Oral Gavage of 2,6-DNP Grouping->Dosing Observation 14-Day Observation Period (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy of All Animals Observation->Necropsy Analysis Data Analysis and LD50 Calculation Necropsy->Analysis End End of Study Analysis->End

Caption: Workflow for an acute oral toxicity study.

Signaling Pathways Modulated by Dinitrophenols

Research on 2,4-DNP has shown that at sub-toxic concentrations, it can modulate various signaling pathways, particularly those related to cAMP and adenylate cyclase, which are involved in memory, learning, and cell growth.[11] It has been observed to preferentially activate cAMP-mediated signal transduction over calcium-induced signaling.[11]

DNP_Signaling_Pathway DNP Dinitrophenol Adenylate_Cyclase Adenylate Cyclase DNP->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Learning, Memory, Cell Growth) CREB->Gene_Expression Modulates

Caption: Simplified DNP-modulated cAMP signaling pathway.

Safety and Handling

Given the high toxicity of 2,6-DNP, strict safety precautions must be followed.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles are mandatory.[1][12]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber, should be worn.[1][12]

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used, especially when handling powders or in poorly ventilated areas.[1][12]

  • Skin and Body Protection: Protective clothing and shoes are required to prevent skin contact.[1][12]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

  • All equipment used when handling the product must be grounded to prevent static discharge.[12]

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[12]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, have them drink water or milk. Do not induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Procedures

  • Small Spills: Flush the area with large amounts of water.[12]

  • Large Spills: Evacuate the area. Wet the spilled material with water and dike for later disposal. Do not touch or walk through spilled material.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound poses significant health and safety risks due to its ability to uncouple oxidative phosphorylation, leading to severe hyperthermia and systemic toxicity. Researchers, scientists, and drug development professionals must have a thorough understanding of these hazards and adhere to stringent safety protocols to minimize the risk of exposure. Further research is needed to fully characterize the toxicological profile of 2,6-DNP, including detailed dose-response relationships and chronic exposure effects.

References

An In-depth Technical Guide to the Industrial and Historical Uses of Dinitrophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dinitrophenol (DNP) compounds, with a primary focus on 2,4-dinitrophenol. It details their industrial applications, historical use as a weight-loss agent, mechanism of action, and toxicological profile. The guide is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to Dinitrophenol Compounds

Dinitrophenols are a class of synthetic organic compounds with the general formula HOC₆H₃(NO₂)₂. Among the six isomers, 2,4-dinitrophenol (2,4-DNP) is the most well-known and extensively studied. It is a yellow crystalline solid with a history of diverse applications, ranging from industrial manufacturing to pharmaceuticals.[1] Despite its utility, the high toxicity of 2,4-DNP has led to significant restrictions on its use, particularly for human consumption.[1]

Industrial Applications

Dinitrophenol compounds, particularly 2,4-DNP, have been utilized in various industrial processes due to their chemical properties.

  • Dye Manufacturing: 2,4-DNP serves as a crucial intermediate in the synthesis of sulfur dyes.[1]

  • Explosives: It has been used in the manufacturing of explosives and is a precursor to picric acid.[1]

  • Wood Preservative: DNP compounds have been employed to protect wood from decay and insect damage.[2]

  • Pesticide and Herbicide: Historically, 2,4-DNP was used as a non-selective pesticide and herbicide.[1] However, its registration for agricultural use has been withdrawn in many regions, including the United States and Europe.[1]

  • Photographic Developer: It has also found application as a photographic developer.[1]

  • Chemical Synthesis: 2,4-DNP is a versatile chemical intermediate for producing other organic compounds.[3]

Historical Use as a Weight-Loss Drug

In the 1930s, 2,4-dinitrophenol gained notoriety as a potent weight-loss drug.[1] Researchers at Stanford University, led by Dr. Maurice Tainter, discovered that DNP significantly increases the basal metabolic rate, leading to rapid weight loss.[1] The drug was prescribed to an estimated 100,000 people in the United States during its first year on the market.[1] However, the therapeutic window for DNP is dangerously narrow, and numerous cases of severe toxicity and death were reported.[1] In 1938, the U.S. Food and Drug Administration (FDA) declared DNP to be "extremely dangerous and not fit for human consumption," effectively banning its use as a medication.[4]

Quantitative Data

Toxicological Data

The toxicity of 2,4-dinitrophenol has been established through numerous studies. The following table summarizes key LD₅₀ (lethal dose, 50%) values.

Organism Route of Administration LD₅₀ (mg/kg)
RatOral30 - 320
MouseOral72
RatIntraperitoneal35
MouseIntraperitoneal36

Data sourced from the Toxicological Profile for Dinitrophenols by the Agency for Toxic Substances and Disease Registry (ATSDR) and other toxicological studies.[4]

Clinical Data on Weight Loss (1930s)

The following table presents data from clinical trials conducted in the 1930s on the use of 2,4-dinitrophenol for weight loss.

Parameter Value
Average Daily Dose100 - 300 mg
Average Treatment Duration88 days
Average Weekly Weight Loss0.7 - 0.9 kg (1.5 - 2.0 lbs)
Estimated Increase in Metabolic Rate30 - 40%

Data compiled from historical clinical reports by Tainter, Cutting, and Stockton.[1]

Herbicide Efficacy

Studies on the herbicidal effects of 2,4-dinitrophenol have demonstrated its ability to inhibit plant growth.

Effect Concentration
Inhibition of Mitosis0.05% - 0.1%
Inhibition of DNA, RNA, and Protein Synthesis0.05% - 0.1%

Data from studies on the cytological effects of DNP on plant cells.

Experimental Protocols

Synthesis of 2,4-Dinitrophenol via Nitration of Phenol

This protocol describes a common laboratory method for the synthesis of 2,4-dinitrophenol.

Materials:

  • Phenol

  • Concentrated Nitric Acid (65%)

  • Rectified Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

  • Beaker

  • Filter paper and funnel

  • Cold water

  • Vacuum desiccator

Procedure:

  • In a round-bottom flask, combine 2.5 g of phenol with an aqueous-ethanolic solution of nitric acid prepared by mixing 12.5 mL of concentrated nitric acid with 50 mL of ethanol.

  • Heat the reaction mixture under reflux for 30 minutes to 2 hours.

  • After the reaction is complete, remove approximately 50 mL of the liquid via vacuum distillation.

  • Transfer the residue to a beaker and allow it to cool. Yellow crystals of 2,4-dinitrophenol will form.

  • Wash the crystals with cold water.

  • Dry the crystals in a vacuum desiccator.

  • The expected yield is approximately 80%.

Analysis of 2,4-Dinitrophenol in Water by HPLC

This protocol outlines a method for the quantitative analysis of 2,4-DNP in water samples using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v)

  • 2-chlorophenol (as internal standard)

  • Solid-Phase Extraction (SPE) cartridges (polymeric)

  • Water sample

Procedure:

  • Sample Preparation:

    • Pre-concentrate the water sample using an SPE cartridge.

    • Elute the analyte from the cartridge with a suitable solvent.

    • Add the internal standard (2-chlorophenol) to the eluted sample.

  • HPLC Analysis:

    • Set the flow rate of the mobile phase to 3 mL/min.

    • Set the UV detector to the maximum absorbance wavelength for 2,4-DNP.

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram.

  • Quantification:

    • Identify and integrate the peaks corresponding to 2,4-DNP and the internal standard.

    • Calculate the concentration of 2,4-DNP in the original water sample based on a calibration curve prepared with known standards.

In Vitro Toxicity Assay: IC₅₀ Determination

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound like 2,4-DNP in an adherent cell line using the MTT assay.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2,4-Dinitrophenol stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 2,4-DNP stock solution in complete medium.

    • Remove the medium from the cells and add 100 µL of the DNP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the DNP stock) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at a low speed.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each DNP concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the DNP concentration and fit a dose-response curve to determine the IC₅₀ value.[5][6]

Mechanism of Action and Signaling Pathways

The primary biochemical effect of 2,4-dinitrophenol is the uncoupling of oxidative phosphorylation in mitochondria.[1]

Uncoupling of Oxidative Phosphorylation

G ETC ETC Protons_IMS Protons_IMS ETC->Protons_IMS Pumps H⁺ ATPSynthase ATPSynthase Protons_IMS->ATPSynthase H⁺ Flow DNP_H DNP_H Protons_IMS->DNP_H Protonation of DNP⁻ ATP ATP ATPSynthase->ATP Synthesizes ADP_Pi ADP_Pi DNP_neg DNP_neg DNP_H->DNP_neg Diffusion across membrane and deprotonation DNP_neg->Protons_IMS Returns to IMS

Caption: Mechanism of mitochondrial uncoupling by 2,4-dinitrophenol.

2,4-DNP is a protonophore, a lipid-soluble molecule that can transport protons (H⁺) across the inner mitochondrial membrane.[7] The electron transport chain normally pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This proton-motive force drives ATP synthesis as protons flow back into the matrix through ATP synthase. DNP disrupts this process by providing an alternative route for protons to re-enter the matrix, bypassing ATP synthase.[7] As a result, the energy from the proton gradient is dissipated as heat instead of being used to produce ATP.[1]

Downstream Signaling Pathways

The disruption of cellular energy homeostasis by DNP triggers a cascade of downstream signaling events.

G DNP 2,4-Dinitrophenol (DNP) MitoUncoupling Mitochondrial Uncoupling DNP->MitoUncoupling ATP_decrease ↓ ATP / ↑ AMP MitoUncoupling->ATP_decrease Ca_increase ↑ Intracellular Ca²⁺ MitoUncoupling->Ca_increase AMPK AMPK Activation ATP_decrease->AMPK Activates CREB CREB Signaling Activation Ca_increase->CREB Activates p38MAPK p38 MAPK Activation AMPK->p38MAPK Activates mTOR mTOR Signaling Inhibition AMPK->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy Inhibits (inhibition is released) BDNF ↑ BDNF Expression CREB->BDNF Promotes

Caption: Downstream signaling pathways affected by 2,4-dinitrophenol.

  • AMPK/p38 MAPK Pathway: The decrease in the ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8][9] Activated AMPK, in turn, can activate the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which is involved in cellular stress responses.[8][9]

  • mTOR Signaling: DNP has been shown to suppress the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[10][11] This inhibition is likely mediated, at least in part, by AMPK activation.

  • CREB Signaling: DNP can increase intracellular calcium levels, leading to the activation of the cAMP response element-binding protein (CREB).[10][11] CREB is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory, and promotes the expression of neuroprotective genes like brain-derived neurotrophic factor (BDNF).[10][11][12]

  • Sirtuin Signaling: While direct interactions are still being elucidated, the metabolic stress induced by DNP, particularly the altered NAD+/NADH ratio, is expected to influence the activity of sirtuins, a class of NAD+-dependent deacetylases involved in cellular regulation, including metabolism and stress resistance.[13][14][][16]

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of a compound like 2,4-dinitrophenol.

G CellCulture 1. Cell Culture (Select and maintain cell line) CompoundPrep 2. Compound Preparation (Serial dilutions of DNP) CellSeeding 3. Cell Seeding (Plate cells in 96-well plates) Treatment 4. Treatment (Expose cells to DNP dilutions) CellSeeding->Treatment ViabilityAssay 5. Viability Assay (e.g., MTT, XTT, or Resazurin) Treatment->ViabilityAssay DataAcquisition 6. Data Acquisition (Measure absorbance/fluorescence) ViabilityAssay->DataAcquisition DataNormalization 7. Data Normalization (% viability vs. control) DataAcquisition->DataNormalization IC50 8. IC₅₀ Calculation (Dose-response curve fitting) DataNormalization->IC50

Caption: Experimental workflow for cytotoxicity assessment of 2,4-dinitrophenol.

Conclusion

Dinitrophenol compounds, particularly 2,4-DNP, have a complex and multifaceted history. Their industrial utility is undeniable, though their use has been curtailed due to environmental and safety concerns. The historical application of 2,4-DNP as a weight-loss drug serves as a stark reminder of the importance of a thorough understanding of a compound's toxicological profile and mechanism of action before its widespread use. For researchers and drug development professionals, the study of dinitrophenols offers valuable insights into cellular metabolism, mitochondrial function, and the intricate signaling pathways that govern cellular responses to energetic stress. The experimental protocols and data presented in this guide provide a foundation for further investigation into the properties and potential applications of these intriguing compounds.

References

Methodological & Application

Analytical methods for the detection and quantification of 2,6-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical methodologies for the precise detection and quantification of 2,6-Dinitrophenol (2,6-DNP) is presented for researchers, scientists, and professionals in drug development. This document outlines various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Methods, providing detailed protocols and performance data.

Overview of Analytical Techniques

Several analytical methods are available for the quantification of 2,6-DNP. The selection of a suitable method is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, equipment availability, and throughput requirements. High-Performance Liquid Chromatography (HPLC) is a widely utilized separation technique known for its high resolution and sensitivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it well-suited for forensic analysis and the determination of 2,6-DNP in complex biological samples.[1] UV-Visible (UV-Vis) Spectrophotometry is a straightforward, economical, and rapid method based on the Beer-Lambert law, suitable for simpler matrices with minimal interfering substances.[1] Electrochemical techniques, such as Differential Pulse Voltammetry (DPV), are highly sensitive methods based on the electrochemical oxidation or reduction of 2,6-DNP at an electrode surface.[1]

Quantitative Data Summary

The performance characteristics of various analytical methods for the quantification of this compound are summarized in the table below.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample MatrixReference
Differential Pulse Voltammetry (DPV) with Ag-decorated Chitosan/SrSnO3 NC/GCE 0.18 ± 0.01 µM0.545 µM1.5 - 13.5 µMEnvironmental Water Samples[2][3][4][5]
Differential Pulse Voltammetry (DPV) with PbO-doped ZnO microstructures/GCE 2.95 ± 0.15 µMNot Reported3.23 - 16.67 µMEnvironmental Samples[6]
Gas Chromatography (GC) with Electron Capture Detector (ECD) - Derivatized Analyte DependentNot ReportedNot ReportedSolid Waste, Water[7]
High-Performance Liquid Chromatography (HPLC) with UV Detection Method DependentNot ReportedNot ReportedWater[8]
UV-Visible Spectrophotometry Method DependentNot ReportedMethod DependentSimple Solutions[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note: Reverse-phase HPLC coupled with a UV detector is a robust and widely used method for the separation and quantification of 2,6-DNP. The method's effectiveness relies on the differential partitioning of 2,6-DNP between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The choice of mobile phase composition and pH is critical for achieving optimal separation.

Experimental Protocol:

  • Materials and Equipment:

    • HPLC system with a UV detector, pump, injector, and column oven.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • This compound standard.

    • HPLC-grade acetonitrile and water.

    • Phosphoric acid for pH adjustment.

    • Syringe filters (0.45 µm).

  • Preparation of Solutions:

    • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to approximately 3.0 with phosphoric acid. Degas the mobile phase before use.

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2,6-DNP in 10 mL of the mobile phase to prepare a 1000 µg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.[1]

    • Run Time: Approximately 10 minutes.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in triplicate, starting with the lowest concentration.

    • Record the peak area or height for the 2,6-DNP peak.

    • Construct a calibration curve by plotting the average peak area/height against the concentration.

    • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter. Dilute if necessary to fall within the calibration range.

    • Inject the prepared unknown samples and record the peak area/height.

    • Calculate the concentration of 2,6-DNP in the unknown samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Calibration Standards B->C F Inject Standards C->F D Prepare Unknown Sample G Inject Unknown Sample D->G E->F E->G H Generate Calibration Curve F->H I Quantify 2,6-DNP G->I H->I GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Extraction D Inject Sample Extract A->D B Prepare Standards C Inject Standards B->C E Generate Calibration Curve C->E F Identify & Quantify 2,6-DNP D->F E->F UVVis_Workflow A Determine λmax of 2,6-DNP C Measure Absorbance of Standards A->C B Prepare Standard Solutions B->C D Generate Calibration Curve C->D F Calculate Concentration D->F E Prepare and Measure Unknown Sample E->F DPV_Workflow A Prepare Modified Electrode C Assemble 3-Electrode Cell A->C B Prepare Standards & Samples in Electrolyte B->C D Deoxygenate Solution C->D E Accumulation Step D->E F DPV Scan E->F G Record Voltammogram F->G H Generate Calibration Curve from Standards G->H I Quantify 2,6-DNP in Sample G->I H->I

References

Application of 2,6-Dinitrophenol in Neuroprotection Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitrophenol (2,6-DNP) is a chemical compound that, like its more extensively studied isomer 2,4-Dinitrophenol, is known to function as a mitochondrial uncoupler. This property allows it to transport protons across the inner mitochondrial membrane, dissipating the proton gradient and causing energy to be released as heat rather than being used for ATP synthesis. While research on the neuroprotective effects of 2,6-DNP is limited, the wealth of data on 2,4-DNP suggests a strong potential for 2,6-DNP in the field of neuroprotection. At low concentrations, mitochondrial uncoupling by 2,4-DNP has been shown to be protective in various models of neurodegenerative diseases and acute neuronal injury.[1][2] The proposed mechanisms for this neuroprotective effect, which are likely shared by 2,6-DNP, include a reduction in mitochondrial reactive oxygen species (ROS) production, modulation of intracellular calcium homeostasis, and the activation of adaptive stress response signaling pathways.[1][2][3][4]

These application notes and protocols are primarily based on the established research for 2,4-Dinitrophenol and are intended to serve as a guide for investigating the neuroprotective potential of this compound. Researchers should consider these as a starting point and optimize the protocols for the specific isomer and experimental model.

Principle of Neuroprotection by Dinitrophenols

The neuroprotective effects of dinitrophenols at sub-toxic concentrations are attributed to a "mild" mitochondrial uncoupling. This slight increase in proton leak across the inner mitochondrial membrane leads to a small decrease in the mitochondrial membrane potential. This, in turn, has several beneficial downstream effects in neurons:

  • Reduced Reactive Oxygen Species (ROS) Production: A lower mitochondrial membrane potential reduces the production of superoxide, a primary ROS, by the electron transport chain.[3]

  • Modulation of Mitochondrial Calcium Uptake: The reduced membrane potential decreases the driving force for calcium uptake into the mitochondria, preventing mitochondrial calcium overload, a key event in excitotoxicity and neuronal apoptosis.[1][4][5]

  • Activation of Neuroprotective Signaling Pathways: Mild mitochondrial stress can activate signaling pathways that promote cell survival and resilience. Studies on 2,4-DNP have shown upregulation of pathways involving cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), and suppression of the mTOR pathway.[2]

Quantitative Data Summary (Based on 2,4-Dinitrophenol Studies)

The following tables summarize quantitative data from key studies on the neuroprotective effects of 2,4-Dinitrophenol. These values can serve as a reference for designing dose-response experiments for this compound.

Table 1: In Vitro Neuroprotective Effects of 2,4-Dinitrophenol

Cell TypeInsult2,4-DNP ConcentrationObserved EffectReference
Primary Cortical NeuronsOxygen-Glucose Deprivation1 - 3 µMProtection against cell death[2]
Primary Cultured NeuronsMPP+10 µMPrevention of cell death and mitochondrial membrane potential reduction[6]
SH-SY5Y CellsOkadaic AcidNot specifiedAmelioration of mitochondrial dysfunction and tau pathology[7][8]

Table 2: In Vivo Neuroprotective Effects of 2,4-Dinitrophenol

Animal ModelDisease/Injury Model2,4-DNP DosageRoute of AdministrationObserved EffectReference
RatFocal Ischemia-ReperfusionNot specifiedIntraperitoneal~40% reduction in infarct volume[1][5]
RatStriatal Quinolinic Acid InjectionNot specifiedIntraperitoneal25% smaller lesions[1]
MouseParkinson's Disease (MPTP)1 or 5 mg/kgIntraperitonealAmelioration of motor dysfunction and attenuation of dopaminergic neuronal loss[4][6]
MouseAlzheimer's Disease (APP/PS1)0.5 mg/kg daily for 4 monthsNot specifiedAmelioration of spatial learning and memory deficits[2]

Key Experimental Protocols

The following are detailed protocols adapted from studies on 2,4-Dinitrophenol for assessing the neuroprotective effects of this compound.

Protocol 1: In Vitro Neuroprotection Assay in Primary Neuronal Cultures

Objective: To determine the protective effect of 2,6-DNP against excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in DMSO)

  • N-methyl-D-aspartate (NMDA)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

Procedure:

  • Culture primary cortical neurons in multi-well plates until mature (typically 7-10 days in vitro).

  • Prepare working solutions of 2,6-DNP in culture medium at various concentrations (e.g., ranging from 1 µM to 100 µM).

  • Pre-treat the neurons with the 2,6-DNP solutions or vehicle (DMSO) for a specified period (e.g., 1 hour).

  • Induce excitotoxicity by adding NMDA to the culture medium at a final concentration known to cause neuronal death (e.g., 100 µM) for 24 hours.

  • Assess cell death by measuring the release of LDH into the culture medium according to the manufacturer's instructions.

  • Calculate the percentage of neuroprotection conferred by 2,6-DNP relative to the NMDA-only treated group.

Protocol 2: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease

Objective: To evaluate the ability of 2,6-DNP to protect against dopaminergic neuron loss in an MPTP-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • This compound

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline solution

  • Apparatus for motor function assessment (e.g., rotarod)

  • Immunohistochemistry reagents for tyrosine hydroxylase (TH) staining

Procedure:

  • Acclimatize mice and divide them into experimental groups (e.g., vehicle + saline, vehicle + MPTP, 2,6-DNP + MPTP).

  • Administer 2,6-DNP (e.g., at 1 and 5 mg/kg) or vehicle intraperitoneally for a period of 12 consecutive days.[6]

  • On day 13, induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times with 2-hour intervals between injections.[6]

  • Conduct behavioral testing (e.g., rotarod test) to assess motor coordination at baseline and after MPTP treatment.

  • At the end of the study, euthanize the animals and perfuse the brains.

  • Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum.

  • Quantify the number of TH-positive neurons to determine the extent of dopaminergic neuronal loss and the neuroprotective effect of 2,6-DNP.

Visualizations

Signaling Pathways

G cluster_0 Mitochondrion cluster_1 Cytosol 2_6_DNP This compound Proton_Leak Increased Proton Leak 2_6_DNP->Proton_Leak Induces mTOR mTOR Pathway 2_6_DNP->mTOR Inhibits Dec_MMP Decreased Mitochondrial Membrane Potential Proton_Leak->Dec_MMP Dec_ROS Decreased ROS Production Dec_MMP->Dec_ROS Dec_Ca_Uptake Decreased Ca2+ Uptake Dec_MMP->Dec_Ca_Uptake Neuroprotection Neuroprotection Dec_ROS->Neuroprotection Inc_cAMP Increased cAMP Dec_Ca_Uptake->Inc_cAMP Leads to CREB CREB Activation Inc_cAMP->CREB BDNF Increased BDNF Expression CREB->BDNF BDNF->Neuroprotection Dec_mTOR Decreased mTOR Activity mTOR->Dec_mTOR Dec_mTOR->Neuroprotection

Caption: Proposed signaling pathways for 2,6-DNP-mediated neuroprotection.

Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Primary Neurons or Neuronal Cell Lines DNP_Treatment 2,6-DNP Treatment (Dose-Response) Cell_Culture->DNP_Treatment Neuronal_Insult Induce Neuronal Insult (e.g., Excitotoxicity, Oxidative Stress) DNP_Treatment->Neuronal_Insult Viability_Assay Assess Neuronal Viability (e.g., LDH, MTT) Neuronal_Insult->Viability_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Animal_Model Animal Model of Neurological Disease DNP_Admin 2,6-DNP Administration Animal_Model->DNP_Admin Behavioral_Tests Behavioral Assessments DNP_Admin->Behavioral_Tests Histology Histological Analysis (e.g., Immunohistochemistry) Behavioral_Tests->Histology Histology->Data_Analysis

Caption: General experimental workflow for investigating 2,6-DNP neuroprotection.

Conclusion

While direct evidence for the neuroprotective effects of this compound is currently lacking in the scientific literature, the extensive research on its isomer, 2,4-Dinitrophenol, provides a strong rationale for its investigation. The provided application notes and protocols, adapted from 2,4-DNP studies, offer a comprehensive framework for researchers to explore the potential of 2,6-DNP as a neuroprotective agent. It is crucial to perform careful dose-response studies to identify a therapeutic window that maximizes neuroprotective effects while minimizing toxicity. Further research into the specific mechanisms of action of 2,6-DNP will be essential for its potential development as a therapeutic for neurodegenerative diseases and acute neuronal injuries.

References

Application Notes and Protocols for the Analysis of 2,6-Dinitrophenol by HPLC and UHPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,6-Dinitrophenol (2,6-DNP) using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).

Introduction

This compound is a chemical compound with industrial applications, but it is also a compound of interest in environmental and toxicological studies due to its potential health risks. Accurate and sensitive quantification of 2,6-DNP in various matrices is crucial for monitoring, safety assessment, and research. This document outlines validated methods for its determination, catering to different analytical needs in terms of sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the HPLC-UV and UHPLC-ESI-MS/MS methods for the analysis of this compound.

ParameterHPLC-UV Method (Water Matrix)UHPLC-ESI-MS/MS Method (Biological Matrix)
Limit of Detection (LOD) 0.05 µg/mL0.14 µg/L (Urine), 0.24 µg/L (Saliva)[1]
Limit of Quantitation (LOQ) 0.15 µg/mLNot explicitly stated, but quantifiable at low µg/L levels.
Linearity Range 0.2 - 20 µg/mLExpected to be in the low µg/L to ng/mL range.
Recovery 90-112% (for related nitrophenols)[2]Method dependent, typically >80% with appropriate internal standards.
Precision (%RSD) <15% (for related nitrophenols)[2]Typically <15% for intra- and inter-day precision.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the analysis of this compound and the logical relationship of the components in a UHPLC-ESI-MS/MS system.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Urine, Saliva) Extraction Extraction (SPE or LLE) SampleCollection->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography HPLC or UHPLC Separation Concentration->Chromatography Detection UV or ESI-MS/MS Detection Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General experimental workflow for this compound analysis.

UHPLC_ESI_MS_MS_System cluster_lc UHPLC System cluster_ms Tandem Mass Spectrometer Solvent Mobile Phase Pump Pump Solvent->Pump Autosampler Autosampler Pump->Autosampler Column UHPLC Column Autosampler->Column ESI_Source ESI Source Column->ESI_Source Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem Signal

Caption: Key components of a UHPLC-ESI-MS/MS system.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Water Samples

This protocol is suitable for the quantification of this compound in water samples at the µg/mL level.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid). Pass the acidified sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic or acetic acid), for example, 40:60 (v/v) acetonitrile:water. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.

  • Inject the standards to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and quantify the this compound concentration using the calibration curve.

Protocol 2: UHPLC-ESI-MS/MS Method for this compound in Biological Samples

This protocol provides high sensitivity and selectivity for the analysis of this compound in complex biological matrices like urine and saliva at the µg/L level.

1. Sample Preparation (Protein Precipitation for Saliva/Dilution for Urine)

  • For Saliva: To 100 µL of saliva, add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant to a clean tube.

  • For Urine: Centrifuge the urine sample to remove any particulate matter. Dilute the supernatant with water or mobile phase as needed to bring the analyte concentration within the calibration range.

  • Internal Standard: It is highly recommended to add a stable isotope-labeled internal standard (e.g., this compound-d3) to all samples, calibrators, and quality controls before sample processing to correct for matrix effects and variations in recovery.

  • Final Preparation: Evaporate the supernatant (from saliva prep) or take an aliquot of the diluted urine and reconstitute in the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

2. UHPLC-ESI-MS/MS Conditions

  • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for fast and efficient separation.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound

    • Precursor Ion (Q1): m/z 183.0 (corresponding to [M-H]⁻)

    • Product Ions (Q3) and Collision Energies (CE):

      • Quantifier: m/z 137.0 (CE: -15 to -25 eV) - Proposed, requires optimization

      • Qualifier: m/z 91.0 (CE: -25 to -35 eV) - Proposed, requires optimization (Note: The optimal collision energies should be determined experimentally for the specific instrument used.)

  • Source Parameters: Optimized for maximum signal intensity of this compound (e.g., capillary voltage, gas flows, and temperatures).

4. Calibration and Quantification

  • Prepare matrix-matched calibration standards by spiking blank urine or saliva with known concentrations of this compound and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Analyze the prepared samples and quantify the this compound concentration using the calibration curve.

Conclusion

The choice between HPLC-UV and UHPLC-ESI-MS/MS for the analysis of this compound depends on the specific requirements of the study. The HPLC-UV method is robust and suitable for applications where lower sensitivity is acceptable. For trace-level quantification in complex matrices and higher throughput, the UHPLC-ESI-MS/MS method offers superior sensitivity, selectivity, and speed. The protocols provided herein serve as a comprehensive guide for researchers to establish and validate their analytical methods for this compound.

References

Application Notes and Protocols for Electrochemical Detection of 2,6-Dinitrophenol (2,6-DNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of electrochemical sensors for the detection of 2,6-dinitrophenol (2,6-DNP), a compound of interest in environmental monitoring and biomedical research. This document outlines detailed protocols for the fabrication of modified electrodes, electrochemical detection methods, and data analysis.

Introduction to Electrochemical 2,6-DNP Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of 2,6-DNP. The core of this technique lies in the electrochemical reduction of the nitro groups of 2,6-DNP at the surface of a modified electrode. By applying a potential, 2,6-DNP is reduced to 2,6-diaminophenol, generating a measurable electrical signal. The intensity of this signal is proportional to the concentration of 2,6-DNP in the sample.

The sensitivity and selectivity of the detection are significantly enhanced by modifying the working electrode with nanomaterials. These materials increase the electrode's active surface area and catalytic activity, leading to improved sensor performance. This document focuses on two such modifications: PbO-doped ZnO microstructures and silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites on a glassy carbon electrode (GCE).

Principle of Detection

The electrochemical detection of 2,6-DNP is based on its reduction at a modified electrode surface. The reaction involves the transfer of electrons to the nitro groups, converting them to amino groups. This process is illustrated in the following signaling pathway diagram.

G cluster_electrode Modified Electrode Surface 2,6-DNP 2,6-DNP 2,6-Diaminophenol 2,6-Diaminophenol 2,6-DNP->2,6-Diaminophenol + 8H⁺ + 8e⁻ Electrochemical\nSignal Electrochemical Signal 2,6-Diaminophenol->Electrochemical\nSignal e- e⁻ e-->2,6-DNP Applied\nPotential Applied Potential Applied\nPotential->e-

Caption: Electrochemical reduction of 2,6-DNP to 2,6-diaminophenol.

Data Summary

The performance of various modified electrodes for the detection of 2,6-DNP is summarized in the table below. The data highlights the key analytical parameters, allowing for easy comparison of the different sensor configurations.[1][2][3]

Electrode ModificationDetection MethodLinear Dynamic Range (LDR) (µM)Limit of Detection (LOD) (µM)Sensitivity (µA µM⁻¹ cm⁻²)Reference
PbO-doped ZnO microstructures/GCEDPV3.23 - 16.672.95 ± 0.1532.1867[3]
Ag-decorated Chitosan/SrSnO3 NCs/GCEDPV1.5 - 13.50.18 ± 0.0154.032[1][4][5]
Au NPs-PPyC-SnO2 NCs/GCEDPV30.0 - 300.02.39 ± 0.124.2373[2]

Experimental Protocols

This section provides detailed protocols for the preparation of modified electrodes and the electrochemical detection of 2,6-DNP.

Protocol 1: Preparation of a PbO-doped ZnO Microstructure Modified Glassy Carbon Electrode (GCE)

This protocol describes the synthesis of PbO-doped ZnO microstructures and the subsequent modification of a GCE.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Lead nitrate (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized (DI) water

  • Nafion solution (0.5%)

  • Glassy Carbon Electrode (GCE)

  • Alumina slurry (0.3 and 0.05 µm)

Equipment:

  • Beakers and flasks

  • Magnetic stirrer

  • Centrifuge

  • Oven

  • Ultrasonic bath

Procedure:

Part A: Synthesis of PbO-doped ZnO Microstructures (Wet-Chemical Method)

  • Prepare aqueous solutions of zinc acetate dihydrate and lead nitrate. The molar ratio of Zn to Pb should be optimized for desired doping concentration.

  • Under vigorous stirring, add a solution of sodium hydroxide dropwise to the mixed metal salt solution to induce precipitation.

  • Continue stirring for several hours at room temperature.

  • Collect the precipitate by centrifugation and wash it multiple times with DI water and ethanol to remove any unreacted precursors.

  • Dry the resulting powder in an oven at a controlled temperature (e.g., 80-100 °C).

Part B: GCE Cleaning and Modification

  • Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

  • Rinse the electrode thoroughly with DI water and ethanol in an ultrasonic bath for 5 minutes to remove any residual alumina particles.

  • Dry the cleaned GCE under a nitrogen stream.

  • Prepare a homogenous suspension of the synthesized PbO-doped ZnO microstructures in a solution of DI water, ethanol, and Nafion (e.g., 1 mg/mL).

  • Drop-cast a small volume (e.g., 5-10 µL) of the suspension onto the surface of the cleaned GCE and let it dry at room temperature.

G cluster_synthesis Nanomaterial Synthesis cluster_modification Electrode Modification Precursor\nSolutions Precursor Solutions Precipitation Precipitation Precursor\nSolutions->Precipitation Washing & \nCentrifugation Washing & Centrifugation Precipitation->Washing & \nCentrifugation Drying Drying Washing & \nCentrifugation->Drying PbO-doped ZnO\nMicrostructures PbO-doped ZnO Microstructures Drying->PbO-doped ZnO\nMicrostructures Drop-casting Drop-casting Drying->Drop-casting PbO-doped ZnO\nMicrostructures->Drop-casting Bare GCE Bare GCE Polishing Polishing Bare GCE->Polishing Ultrasonic\nCleaning Ultrasonic Cleaning Polishing->Ultrasonic\nCleaning Ultrasonic\nCleaning->Drying Modified GCE Modified GCE Drop-casting->Modified GCE

Caption: Workflow for preparing a PbO-doped ZnO/GCE.

Protocol 2: Preparation of an Ag-decorated Chitosan/SrSnO3 Nanocomposite Modified GCE

This protocol details the synthesis of silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites and the modification of a GCE.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Chitosan

  • Silver nitrate (AgNO₃)

  • Ammonia solution

  • Ethanol

  • DI water

  • PEDOT:PSS solution

  • Glassy Carbon Electrode (GCE)

  • Alumina slurry (0.3 and 0.05 µm)

Equipment:

  • Beakers and flasks

  • Magnetic stirrer

  • Ultrasonicator

  • UV lamp (for photoreduction)

  • Centrifuge

  • Oven

Procedure:

Part A: Synthesis of Ag-decorated Chitosan/SrSnO3 Nanocomposites

  • Synthesis of SrSnO3: Prepare aqueous solutions of strontium nitrate and tin(IV) chloride. Mix the solutions and add ammonia dropwise to co-precipitate the hydroxides. Wash the precipitate with DI water and ethanol, then dry and calcine at a high temperature (e.g., 800 °C) to form SrSnO3 nanoparticles.

  • Chitosan/SrSnO3 Composite Formation: Disperse the SrSnO3 nanoparticles in a chitosan solution (dissolved in dilute acetic acid). Use ultrasonication to ensure a uniform dispersion.

  • Silver Nanoparticle Decoration: Add a silver nitrate solution to the Chitosan/SrSnO3 composite suspension. Subject the mixture to photoreduction using a UV lamp for a specific duration to form silver nanoparticles on the surface of the composite.

  • Collect the final Ag-decorated Chitosan/SrSnO3 nanocomposite by centrifugation, wash with DI water, and dry.

Part B: GCE Cleaning and Modification

  • Clean the GCE as described in Protocol 1, Part B (steps 1-3).

  • Prepare a stable suspension of the Ag-decorated Chitosan/SrSnO3 nanocomposite in DI water.

  • Drop-cast a small aliquot of the nanocomposite suspension onto the cleaned GCE surface.

  • After drying, apply a thin layer of PEDOT:PSS solution as a conducting binder and allow it to dry.

G cluster_synthesis Nanomaterial Synthesis cluster_modification Electrode Modification SrSnO3\nSynthesis SrSnO3 Synthesis Chitosan/SrSnO3\nComposite Chitosan/SrSnO3 Composite SrSnO3\nSynthesis->Chitosan/SrSnO3\nComposite AgNO3 Addition AgNO3 Addition Chitosan/SrSnO3\nComposite->AgNO3 Addition Photoreduction Photoreduction AgNO3 Addition->Photoreduction Ag-decorated\nChitosan/SrSnO3 NCs Ag-decorated Chitosan/SrSnO3 NCs Photoreduction->Ag-decorated\nChitosan/SrSnO3 NCs Drop-casting NCs Drop-casting NCs Ag-decorated\nChitosan/SrSnO3 NCs->Drop-casting NCs Bare GCE Bare GCE Cleaning Cleaning Bare GCE->Cleaning Cleaning->Drop-casting NCs Drying Drying Drop-casting NCs->Drying PEDOT:PSS\nCoating PEDOT:PSS Coating Drying->PEDOT:PSS\nCoating Modified GCE Modified GCE PEDOT:PSS\nCoating->Modified GCE

Caption: Workflow for preparing an Ag-decorated Chitosan/SrSnO3 NCs/GCE.

Protocol 3: Electrochemical Detection of 2,6-DNP using Differential Pulse Voltammetry (DPV)

This protocol provides a general procedure for the detection of 2,6-DNP using the prepared modified electrodes.

Materials:

  • Phosphate buffer solution (PBS), pH 7.0

  • 2,6-DNP stock solution

  • Modified GCE (working electrode)

  • Ag/AgCl (saturated KCl) electrode (reference electrode)

  • Platinum wire electrode (counter electrode)

  • DI water

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Micropipettes

Procedure:

  • Assemble the three-electrode system in the electrochemical cell containing a known volume of PBS (pH 7.0).

  • Record a blank DPV scan in the potential range of -0.8 V to 0.2 V.

  • Add a known concentration of 2,6-DNP to the electrochemical cell.

  • Record the DPV scan under the same conditions. A reduction peak corresponding to 2,6-DNP should appear.

  • Optimize DPV parameters for the best signal-to-noise ratio. Typical parameters for nitrophenol detection are:

    • Pulse amplitude: 50 mV

    • Pulse width: 50-100 ms

    • Scan rate: 20-50 mV/s

  • To construct a calibration curve, perform successive additions of the 2,6-DNP stock solution and record the DPV response after each addition.

  • Plot the peak current versus the concentration of 2,6-DNP to obtain the calibration curve.

  • For real sample analysis, use the standard addition method to account for matrix effects.

G Setup Electrochemical\nCell Setup Electrochemical Cell Record Blank\nDPV Scan Record Blank DPV Scan Setup Electrochemical\nCell->Record Blank\nDPV Scan Add 2,6-DNP\nSample Add 2,6-DNP Sample Record Blank\nDPV Scan->Add 2,6-DNP\nSample Record Sample\nDPV Scan Record Sample DPV Scan Add 2,6-DNP\nSample->Record Sample\nDPV Scan Analyze Peak\nCurrent Analyze Peak Current Record Sample\nDPV Scan->Analyze Peak\nCurrent Construct\nCalibration Curve Construct Calibration Curve Analyze Peak\nCurrent->Construct\nCalibration Curve Repeat with varying concentrations Determine Unknown\nConcentration Determine Unknown Concentration Construct\nCalibration Curve->Determine Unknown\nConcentration

Caption: General workflow for DPV-based detection of 2,6-DNP.

Concluding Remarks

The protocols and data presented in these application notes provide a solid foundation for the development and application of electrochemical sensors for 2,6-DNP detection. The use of nanomaterial-modified electrodes, particularly those based on metal oxides and noble metal nanocomposites, offers significant improvements in sensitivity and detection limits. Researchers are encouraged to optimize the described protocols for their specific applications and to explore novel nanomaterials for further advancements in the field.

References

Application Notes and Protocols for the Preparation of 2,6-Dinitrophenol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and preparation of 2,6-Dinitrophenol (2,6-DNP) stock solutions for laboratory use. Adherence to these guidelines is crucial to ensure experimental accuracy and personnel safety.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] A summary of its key chemical and physical properties is presented in Table 1. This information is essential for accurate stock solution preparation and safe handling.

PropertyValue
Molecular Formula C₆H₄N₂O₅
Molecular Weight 184.11 g/mol [1]
Appearance Pale yellow rhomboid needles or leaflets[1]
Melting Point 61-63 °C
Solubility Slightly soluble in cold water and cold alcohol.[1] Freely soluble in boiling alcohol, chloroform, ether, and fixed alkali hydroxide solutions.[1] Sparingly soluble in water; soluble in ethanol and DMSO.

Safety Precautions

This compound is classified as a flammable solid and is poisonous.[1] It can be hazardous if inhaled, ingested, or comes into contact with skin.[2] When heated under confinement, it can detonate or explode.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber) must be worn.[1][2]

  • Respiratory Protection: A NIOSH-approved respirator or a self-contained breathing apparatus should be used, especially when handling the powder form.[1][2]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[2]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid creating dust when handling the solid form.

  • Ground all equipment to prevent static discharge, which can be an ignition source.[1]

  • Keep away from heat, sparks, and open flames.

Storage of Solid 2,6-DNP:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

Experimental Protocols: Preparation of Stock Solutions

The choice of solvent is critical for preparing 2,6-DNP stock solutions. Due to its limited solubility in water at room temperature, organic solvents are typically used. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions for in vitro and cell culture experiments. Ethanol can also be used.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, place a sterile, empty microcentrifuge tube on the analytical balance and tare the balance.

  • Weighing 2,6-DNP: Carefully weigh 18.41 mg of 2,6-DNP directly into the tared tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the 2,6-DNP.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the 2,6-DNP is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but do not overheat.

  • Sterilization (Optional): If the stock solution is to be used in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in Table 2.

Table 2: Recommended Storage Conditions for 2,6-DNP Stock Solutions in DMSO

Storage TemperatureShelf LifeNotes
4°CUp to 1 monthFor short-term storage.
-20°CUp to 6 months[3]Recommended for intermediate-term storage.
-80°CUp to 2 years[3]Ideal for long-term storage.

Protect from light to prevent degradation.

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing a 2,6-DNP stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage PPE Don Appropriate PPE Weigh Weigh 2,6-DNP PPE->Weigh Ensure safety Solvent Add DMSO Weigh->Solvent Precise measurement Vortex Vortex to Dissolve Solvent->Vortex Initiate mixing Warm Gentle Warming (Optional) Vortex->Warm If needed Aliquot Aliquot into Vials Vortex->Aliquot Warm->Aliquot Store Store at -20°C or -80°C Aliquot->Store Protect from light

Caption: Workflow for preparing this compound stock solution.

Note on Signaling Pathways: While this compound is known to act as an uncoupler of oxidative phosphorylation, a detailed signaling pathway diagram is beyond the scope of this application note, which focuses on the preparation of stock solutions. The primary mechanism of action involves the dissipation of the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis.

References

Application Notes and Protocols: 2,6-Dinitrophenol in Spinal Cord Injury and Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Dinitrophenol (DNP), a mitochondrial uncoupling agent, as a research tool in preclinical models of spinal cord injury (SCI) and cerebral ischemia. The information compiled from various studies highlights DNP's neuroprotective effects and outlines detailed protocols for its application in these experimental settings.

Introduction

This compound (DNP) is a chemical compound that acts as a protonophore, allowing protons to leak across the inner mitochondrial membrane. This process, known as mitochondrial uncoupling, disrupts the proton motive force that is typically used for ATP synthesis, leading to an increase in metabolic rate as the body tries to compensate for the reduced energy efficiency. While historically used as a weight-loss drug and subsequently banned for human consumption due to toxicity, low doses of DNP have been investigated for their neuroprotective properties in models of neurological injury.[1][2] The rationale behind its use in spinal cord injury and cerebral ischemia lies in its ability to mitigate some of the secondary injury cascades, such as mitochondrial dysfunction, oxidative stress, and excitotoxicity, that exacerbate initial tissue damage.[3][4][5][6]

Mechanism of Action in Neuroprotection

Following a primary insult like spinal cord injury or cerebral ischemia, a secondary injury cascade is initiated, which significantly contributes to neuronal death and functional deficits. Key events in this cascade include mitochondrial calcium overload, excessive production of reactive oxygen species (ROS), and ATP depletion.[5]

DNP's neuroprotective mechanism is primarily attributed to its ability to induce "mild" mitochondrial uncoupling.[3][5] This has several beneficial downstream effects:

  • Reduced Mitochondrial Calcium Uptake: By partially dissipating the mitochondrial membrane potential, DNP reduces the driving force for calcium to enter the mitochondria, thereby preventing calcium overload and subsequent cell death pathways.[4][5]

  • Decreased Reactive Oxygen Species (ROS) Production: Mild uncoupling is thought to decrease the production of mitochondrial ROS, a major contributor to oxidative damage in the injured central nervous system.[4][7]

  • Activation of Cellular Stress Response Pathways: DNP has been shown to stimulate adaptive cellular stress response signaling, including the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and activation of the transcription factor CREB.[6][7] It may also suppress mTOR and insulin signaling pathways.[7]

Application in Spinal Cord Injury (SCI) Models

Rodent models, particularly rats, are frequently used to study the pathophysiology of SCI and to evaluate potential therapeutic interventions.[8][9][10] The most common models that mimic human SCI are contusion and compression injuries.[8][11][12]

Quantitative Data Summary: DNP in SCI Models
ParameterAnimal ModelDNP Dosage & AdministrationKey FindingsReference
Mitochondrial Respiration (State III & V)Rat (Contusion SCI)Single intraperitoneal injection 15 and 30 min post-injurySignificantly increased respiration compared to vehicle-treated animals.[5]
Mitochondrial Oxidative Damage (HNE, 3-NT, Protein Carbonyls)Rat (Contusion SCI)Single intraperitoneal injection 15 and 30 min post-injurySignificantly decreased levels of oxidative stress markers.[5]
White Matter SparingRat (Contusion SCI)Intraperitoneal injectionIncreased white matter sparing in the contused spinal cord.[3]
Locomotor Function (EAE model)Mouse (EAE)5 mg/kg daily oral gavageSignificantly decreased paralytic scores.[13]
Retinal Ganglion Cell (RGC) Survival (EAE model)Mouse (EAE)5-10 mg/kg daily oral gavageSignificantly reduced RGC loss.[13]
Experimental Protocol: Contusion SCI in Rats and DNP Administration

This protocol is a synthesis of common methodologies described in the literature.[8][12][14]

1. Animal Model:

  • Adult male Sprague-Dawley or Wistar rats (250-300g).

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rat with isoflurane (5% for induction, 1.5-2% for maintenance) in an oxygen/nitrous oxide mixture.[12][15]

  • Maintain body temperature at 37°C using a heating pad.

  • Shave the dorsal thoracic area and sterilize the skin.

3. Laminectomy:

  • Make a midline incision over the thoracic vertebrae.

  • Dissect the paravertebral muscles to expose the vertebral column.

  • Perform a laminectomy at the T9-T10 level to expose the spinal cord, keeping the dura mater intact.

4. Contusion Injury:

  • Position the rat under a contusion device (e.g., NYU-MASCIS impactor).[12]

  • Induce a moderate contusion injury by dropping a 10g rod from a height of 12.5 mm onto the exposed spinal cord.[8]

5. DNP Administration:

  • Dosage: Prepare a solution of this compound in a suitable vehicle (e.g., saline).

  • Route: Administer via intraperitoneal (i.p.) injection.

  • Timing: Administer a single dose at 15 and 30 minutes post-injury for optimal mitochondrial protection.[5] A therapeutic window beyond 1 hour may be less effective.[5]

6. Post-operative Care:

  • Suture the muscle layers and skin.

  • Administer subcutaneous saline for hydration and analgesics for pain management.[12]

  • Provide manual bladder expression twice daily until bladder function returns.[9]

  • Monitor for signs of distress and provide supportive care.[12]

7. Outcome Assessment:

  • Behavioral Testing: Assess locomotor recovery using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale at regular intervals (e.g., weekly).[9][10][16] Other tests like the grid walking test can assess sensorimotor function.[8]

  • Histological Analysis: At the study endpoint, perfuse the animals and collect spinal cord tissue for histological analysis of lesion volume, white matter sparing, and cellular infiltration.

  • Biochemical Assays: Isolate mitochondria from the spinal cord tissue to assess mitochondrial function and levels of oxidative stress markers.[5]

Experimental Workflow for SCI Studies

G cluster_pre_op Pre-operative Phase cluster_surgery Surgical Phase cluster_treatment Treatment Phase cluster_post_op Post-operative Phase animal_model Select Animal Model (e.g., Adult Rat) anesthesia Anesthesia and Surgical Preparation animal_model->anesthesia laminectomy Laminectomy (T9-T10) anesthesia->laminectomy contusion Induce Contusion Injury (Impactor Device) laminectomy->contusion dnp_admin DNP Administration (i.p. injection) contusion->dnp_admin post_op_care Post-operative Care (Hydration, Analgesia) dnp_admin->post_op_care outcome_assessment Outcome Assessment (Behavioral, Histological) post_op_care->outcome_assessment G cluster_dnp This compound (DNP) cluster_mitochondria Mitochondria cluster_cellular Cellular Response dnp DNP uncoupling Mild Mitochondrial Uncoupling dnp->uncoupling ca_uptake Reduced Ca2+ Uptake uncoupling->ca_uptake leads to ros Decreased ROS Production uncoupling->ros leads to creb CREB Pathway Upregulation uncoupling->creb mtor mTOR/Insulin Pathway Suppression uncoupling->mtor neuroprotection Neuroprotection ca_uptake->neuroprotection ros->neuroprotection creb->neuroprotection mtor->neuroprotection

References

Application Notes and Protocols for Investigating Reactive Oxygen Species (ROS) Production Using 2,6-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to 2,6-Dinitrophenol (2,6-DNP) and its Role in ROS Research

This compound (2,6-DNP) and its more commonly studied isomer, 2,4-Dinitrophenol (2,4-DNP), are well-characterized mitochondrial uncouplers. These compounds are lipophilic weak acids that readily diffuse across the mitochondrial inner membrane. In the acidic intermembrane space, they become protonated and then release the proton into the more alkaline mitochondrial matrix, effectively dissipating the proton gradient that is essential for ATP synthesis via oxidative phosphorylation. This uncoupling of the electron transport chain from ATP production has profound effects on cellular metabolism and redox status, making DNP a valuable tool for investigating the role of mitochondria in reactive oxygen species (ROS) production and signaling.

Mechanism of 2,6-DNP in Modulating ROS Production

The effect of 2,6-DNP on ROS production is complex and can be context-dependent, with reports indicating both decreases and increases in ROS levels.

  • ROS Reduction: Mild mitochondrial uncoupling by DNP can decrease ROS production.[1] The rationale is that by dissipating the proton motive force, the electron transport chain functions more efficiently to re-establish the proton gradient. This leads to less leakage of electrons, particularly at complexes I and III, which are major sites of superoxide (O₂•⁻) generation.[2] A lower membrane potential also inhibits the reverse flow of electrons from Complex II to I, another source of ROS.[1] Studies have shown that DNP treatment can result in lowered ROS production and decreased levels of protein oxidation.[3]

  • ROS Induction: Conversely, at higher concentrations or under specific cellular conditions, DNP can lead to an increase in ROS. The disruption of the electron transport chain and the altered metabolic state can, in some instances, lead to an overload of the remaining respiratory components and increased electron leakage.

The net effect of 2,6-DNP on ROS levels is therefore influenced by factors such as the concentration of DNP used, the cell type, and the metabolic state of the cells.

Key Signaling Pathways Influenced by 2,6-DNP

DNP-induced mitochondrial uncoupling and the subsequent alterations in cellular energy status and ROS levels can trigger a variety of cellular signaling pathways, often as part of an adaptive stress response.[1]

  • CREB Pathway: DNP treatment has been shown to upregulate the calcium-calmodulin-CREB (cAMP response element-binding protein) signaling pathway.[4] This pathway is crucial for synaptic plasticity, learning, and memory, and its activation may be part of a neuroprotective response.

  • mTOR and Insulin-PI3K-MAPK Pathways: DNP has been observed to suppress the mTOR (mechanistic target of rapamycin) and insulin-PI3K-MAPK signaling pathways.[4][5] These pathways are central regulators of cell growth, proliferation, and metabolism. Their inhibition can be linked to the cellular response to energy stress.

  • Autophagy: By modulating cellular energy homeostasis and signaling pathways like mTOR, DNP can stimulate autophagy, the process of cellular self-digestion of damaged organelles and proteins.[1][4] This can be a protective mechanism to remove dysfunctional mitochondria.

Quantitative Data on the Effects of DNP on ROS and Related Markers

Compound Concentration Cell/Organism Type Duration Effect Reference
2,4-DNP100-500 µMSaccharomyces cerevisiaeNot specifiedInhibited heat-shock-induced ROS production.[6]
2,4-DNPNot specifiedZebrafish embryos24 hpf20% lower H₂DCFDA level compared to controls.[3]
2,4-DNPNot specifiedZebrafish embryos48 hpf66% of control H₂DCFDA level.[3]
2,4-DNPNot specifiedZebrafish embryos72 hpf43% of control H₂DCFDA level.[3]
2,4-DNPNot specifiedZebrafish embryos24 hpfProtein oxidation levels were 83.5% of controls.[3]
2,4-DNPNot specifiedZebrafish embryos48 hpfProtein oxidation levels were 73.5% of controls.[3]
2,4-DNP10 µMHuman neutrophilsNot specifiedInhibited ROS production.[2]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of the cell-permeable probe DCFH-DA to measure total intracellular ROS levels in adherent cells treated with 2,6-DNP.[7][8]

Materials:

  • Adherent cells of interest

  • Standard cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (2,6-DNP)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Black, clear-bottom 96-well plates for fluorescence reading

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: a. Culture adherent cells under standard conditions. b. Seed the cells in a black, clear-bottom 96-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment. c. Incubate the plate overnight to allow for cell attachment.

  • Preparation of Reagents: a. Prepare a stock solution of 2,6-DNP in DMSO. Further dilute this stock solution in cell culture medium to achieve the desired final concentrations. b. Prepare a working solution of DCFH-DA (e.g., 5-10 µM) in pre-warmed serum-free medium immediately before use. Protect this solution from light.

  • 2,6-DNP Treatment: a. Remove the culture medium from the wells. b. Add the medium containing the various concentrations of 2,6-DNP to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DNP concentration). c. Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) under standard culture conditions.

  • DCFH-DA Staining: a. After the treatment period, remove the medium containing 2,6-DNP. b. Gently wash the cells twice with warm PBS.[8] c. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[7][8]

  • Measurement of ROS: a. Remove the DCFH-DA solution and gently wash the cells twice with warm PBS. b. Add 100 µL of PBS to each well.[7] c. For Fluorescence Microplate Reader: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7] d. For Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using a standard FITC filter set. Capture images for qualitative analysis.

  • Data Analysis: a. Subtract the background fluorescence from a well with no cells. b. Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold change in ROS production.

Protocol 2: Detection of Protein Carbonylation by Immunoblotting

This protocol provides a method to assess oxidative damage to proteins by detecting carbonyl groups introduced into protein side chains by ROS.[3]

Materials:

  • Cells treated with 2,6-DNP (from a parallel experiment to Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Trichloroacetic acid (TCA)

  • Ethyl acetate

  • SDS-PAGE gels and blotting equipment

  • Primary antibody against DNP (anti-DNP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-β-actin)

Procedure:

  • Cell Lysis and Protein Quantification: a. After treatment with 2,6-DNP, wash the cells with cold PBS and lyse them using a suitable lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Derivatization of Carbonyl Groups: a. Take an equal amount of protein from each sample (e.g., 20-50 µg). b. Add an equal volume of DNPH solution and incubate for 30 minutes at room temperature, vortexing every 5-10 minutes. c. Precipitate the proteins by adding TCA to a final concentration of 20%. Incubate on ice for 10 minutes. d. Centrifuge to pellet the proteins and discard the supernatant. e. Wash the protein pellet with ethyl acetate to remove excess DNPH.

  • Immunoblotting: a. Resuspend the protein pellets in a suitable sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary anti-DNP antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Perform densitometry analysis on the resulting bands. b. Normalize the intensity of the DNP-stained bands to a loading control (e.g., β-actin) from the same sample run on a separate gel. c. Compare the levels of protein carbonylation in the 2,6-DNP-treated samples to the control samples.

Visualizations

G Mechanism of 2,6-DNP-Induced Mitochondrial Uncoupling and ROS Modulation cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix Protons (H+) Protons (H+) ATP_Synthase ATP Synthase Protons (H+)->ATP_Synthase Proton Motive Force ATP ATP ROS ROS ETC Electron Transport Chain (ETC) ETC->Protons (H+) Pumps H+ out ETC->ROS Potential for increased or decreased electron leakage ATP_Synthase->ATP ATP Synthesis DNP 2,6-DNP DNP->Protons (H+) Picks up H+ DNP->ETC Dissipates Proton Gradient

Caption: Mechanism of 2,6-DNP action and its effect on ROS.

G Experimental Workflow for ROS Detection with DCFH-DA start Seed Adherent Cells in 96-well Plate treatment Treat with 2,6-DNP (and vehicle control) start->treatment wash1 Wash Cells with PBS treatment->wash1 stain Stain with DCFH-DA (30 min at 37°C) wash1->stain wash2 Wash Cells with PBS stain->wash2 measure Measure Fluorescence (Ex: 485nm, Em: 535nm) wash2->measure analysis Data Analysis: Normalize to Control measure->analysis

Caption: Workflow for measuring intracellular ROS.

G Signaling Pathways Influenced by 2,6-DNP DNP 2,6-DNP Mito_Uncoupling Mitochondrial Uncoupling DNP->Mito_Uncoupling Energy_Stress Cellular Energy Stress (Lower ATP/AMP ratio) Mito_Uncoupling->Energy_Stress ROS_Modulation ROS Modulation Mito_Uncoupling->ROS_Modulation mTOR mTOR Pathway Energy_Stress->mTOR Inhibits Insulin_PI3K Insulin-PI3K-MAPK Pathway Energy_Stress->Insulin_PI3K Inhibits Autophagy Autophagy Energy_Stress->Autophagy Induces CREB Ca2+-Calmodulin-CREB Pathway ROS_Modulation->CREB Activates mTOR->Autophagy Inhibits

References

Troubleshooting & Optimization

Troubleshooting solubility issues with 2,6-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dinitrophenol.

Troubleshooting Solubility Issues

Question: I am having trouble dissolving this compound. What are the recommended solvents?

Answer: this compound is sparingly soluble in water but shows good solubility in many organic solvents. For aqueous solutions, solubility is significantly influenced by temperature and pH. For non-aqueous applications, polar organic solvents are generally effective.

Question: My this compound is not dissolving completely in water even after vigorous stirring. What can I do?

Answer: The aqueous solubility of this compound is limited, especially in cold water.[1] Consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution can significantly increase the solubility of this compound.

  • Adjust pH: this compound is a weak acid (pKa ≈ 3.7). Increasing the pH of the solution above its pKa will deprotonate the phenolic hydroxyl group, forming the 2,6-dinitrophenolate anion, which is much more soluble in water. You can achieve this by adding a base such as sodium hydroxide.

  • Use a Co-solvent: Adding a small amount of a water-miscible organic solvent, such as ethanol or DMSO, can help to increase the solubility of this compound in an aqueous solution.

Question: I need to prepare a stock solution of this compound for my cell culture experiments. Which solvent should I use?

Answer: For biological applications, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose due to its high solvating power and compatibility with many biological assays at low final concentrations (typically <0.5%).

Question: Can I use ethanol to dissolve this compound for my experiments?

Answer: Yes, this compound is soluble in ethanol.[1][2] It is considered "very soluble" in ethanol, making it a suitable solvent for preparing stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: The solubility of this compound varies depending on the solvent and temperature. Below is a summary of its solubility in some common laboratory solvents.

SolventSolubilityTemperature (°C)
Water314.9 mg/L15
Water0.42 g/LNot Specified
Water5164 mg/L50
EthanolVery SolubleNot Specified
AcetoneVery SolubleNot Specified
ChloroformFreely SolubleNot Specified
EtherFreely SolubleNot Specified
Carbon DisulfideSlightly SolubleNot Specified
Carbon TetrachlorideSlightly SolubleNot Specified

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weak acid. At a pH below its pKa (approximately 3.7), it exists predominantly in its protonated, less soluble form. As the pH increases above the pKa, it deprotonates to form the more soluble 2,6-dinitrophenolate anion. Therefore, increasing the pH of aqueous solutions will significantly enhance its solubility.

Q3: What is the best way to prepare a stock solution of this compound?

A3: For most applications, especially in biological research, preparing a concentrated stock solution in a suitable organic solvent is recommended. A general protocol is provided in the "Experimental Protocols" section below.

Q4: Are there any safety precautions I should take when handling this compound?

A4: Yes, this compound is a hazardous substance and should be handled with appropriate safety measures. It is toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: How should I store solutions of this compound?

A5: Solutions of this compound should be stored in tightly sealed containers in a cool, dark, and well-ventilated area. It is sensitive to light, so amber-colored vials or containers wrapped in aluminum foil are recommended to prevent degradation.

Experimental Protocols

Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 184.11 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL)

  • Pipette

  • Vortex mixer or magnetic stirrer

  • Personal Protective Equipment (PPE): gloves, safety goggles, lab coat

Methodology:

  • Safety First: Don appropriate PPE and perform all work in a certified chemical fume hood.

  • Calculate the Required Mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 184.11 g/mol = 0.18411 g (or 184.11 mg)

  • Weigh the Compound: Using a calibrated analytical balance, carefully weigh out the calculated amount of this compound onto weighing paper or into a weighing boat.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound into a clean, dry 10 mL volumetric flask.

  • Add Solvent: Add a portion of anhydrous DMSO to the volumetric flask, approximately half of the final volume (about 5 mL).

  • Dissolve the Compound: Gently swirl the flask to dissolve the this compound. If necessary, use a vortex mixer at a low setting or a magnetic stirrer to facilitate dissolution. Ensure that all the solid has completely dissolved before proceeding.

  • Bring to Final Volume: Once the solid is completely dissolved, carefully add more DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the Solution: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a properly labeled, light-protected (e.g., amber) vial with a secure cap. Store at -20°C for long-term use.

Visual Guides

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues start Start: this compound does not dissolve solvent_check Is the solvent appropriate? (e.g., water, ethanol, DMSO) start->solvent_check temp Have you tried gentle heating? solvent_check->temp Yes organic_solvent Consider using a stronger organic solvent (e.g., DMSO) solvent_check->organic_solvent No ph Is the solution aqueous? Can you adjust the pH? temp->ph Yes increase_temp Gently warm the solution (e.g., to 40-50°C) temp->increase_temp No adjust_ph Increase pH > 4 with a suitable base ph->adjust_ph Yes fail Consult further technical support ph->fail No success Solubility issue resolved organic_solvent->success increase_temp->success adjust_ph->success

Caption: Troubleshooting workflow for this compound solubility.

pHEffect Effect of pH on this compound Solubility cluster_low_ph Low pH (pH < 3.7) cluster_high_ph High pH (pH > 3.7) low_ph_form Protonated Form (Less Soluble) equilibrium pKa ≈ 3.7 low_ph_form->equilibrium high_ph_form Deprotonated Form (More Soluble) equilibrium->high_ph_form

Caption: Influence of pH on the solubility of this compound.

Polarity This compound Structure and Solvent Polarity dnp This compound Phenolic -OH (Polar, H-bonding) Nitro Groups (-NO2) (Polar) Benzene Ring (Nonpolar) polar_solvents Polar Solvents (e.g., Water, Ethanol, DMSO) dnp:f0->polar_solvents Favorable Interaction dnp:f1->polar_solvents Favorable Interaction nonpolar_solvents Nonpolar Solvents (e.g., Benzene) dnp:f2->nonpolar_solvents Favorable Interaction

Caption: Molecular structure and its relation to solvent polarity.

References

Photolytic and thermal degradation pathways of 2,6-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photolytic and thermal degradation pathways of 2,6-Dinitrophenol (2,6-DNP).

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under photolytic and thermal stress?

A1:

  • Photolytic Degradation: In aqueous solutions, dinitrophenols like 2,6-DNP are susceptible to decomposition by ultraviolet (UV) radiation, particularly in alkaline conditions.[1] The degradation can proceed through various pathways, including the reduction of the nitro groups, hydroxylation of the aromatic ring, and dimerization. In the presence of photocatalysts like titanium dioxide (TiO2) or zinc oxide (ZnO) and a UV source, the degradation is significantly enhanced through the generation of highly reactive hydroxyl radicals.[2] The H2O2/UV system is also an effective method for the degradation of this compound.[2]

  • Thermal Degradation: Dinitrophenols are known to be thermally sensitive and can undergo explosive decomposition when heated.[1] The primary thermal degradation pathway for many nitroaromatic compounds involves the cleavage of the C-NO2 bond, leading to the release of nitrogen oxides (NOx).[1][3] For some ortho-substituted nitroaromatics, intramolecular reactions can also occur.

Q2: What are the major degradation products of this compound?

A2:

  • Photolytic Degradation Products: While specific data for 2,6-DNP is limited, studies on analogous compounds like 2,4-Dinitrophenol suggest that photolytic degradation in aqueous media can lead to the formation of hydroxylated species, and other nitrophenols.[4][5] In some cases, dimerization and products resulting from the addition of a nitro group or the loss of a hydroxyl group have been observed.[4]

  • Thermal Degradation Products: The primary products from the thermal decomposition of nitroaromatic compounds are typically nitrogen oxides (NOx) and a complex mixture of carbonaceous materials.[3] Due to the potential for explosive decomposition, detailed product analysis can be challenging.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the disappearance of 2,6-DNP and the appearance of degradation products. For the identification of unknown intermediates and final products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[1]

Experimental Protocols

Protocol for Aqueous Photolysis of this compound

This protocol outlines a general procedure for studying the direct photolysis of 2,6-DNP in an aqueous solution.

1. Materials and Reagents:

  • This compound (high purity)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solutions (for pH control, if necessary)

  • Acetonitrile or methanol (HPLC grade, for analysis)

  • Formic acid or other additives for mobile phase (if required for HPLC-MS)

  • Quartz photoreactor or cuvettes

  • UV lamp with a specific wavelength output (e.g., 254 nm or a broad-spectrum lamp simulating solar radiation)

  • Magnetic stirrer and stir bars

  • HPLC-UV or HPLC-MS system

  • Syringe filters (0.22 µm)

2. Experimental Procedure:

  • Solution Preparation: Prepare a stock solution of 2,6-DNP in high-purity water. From the stock solution, prepare the working solution at the desired concentration (typically in the low mg/L range). If investigating the effect of pH, buffer the solution accordingly.

  • Photoreactor Setup: Transfer the 2,6-DNP solution to the quartz photoreactor. Place the reactor in a controlled environment with the UV lamp at a fixed distance. Ensure the solution is continuously stirred throughout the experiment.

  • Irradiation and Sampling: Turn on the UV lamp to initiate the photolysis. At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

  • Sample Preparation for Analysis: Immediately after collection, filter the sample through a 0.22 µm syringe filter to remove any potential particulate matter. If necessary, quench the reaction (e.g., by adding a radical scavenger if studying indirect photolysis, or by placing the sample in the dark).

  • HPLC Analysis: Analyze the samples using a validated HPLC-UV or HPLC-MS method to determine the concentration of 2,6-DNP and identify any degradation products.

3. Data Analysis:

  • Plot the concentration of 2,6-DNP as a function of irradiation time to determine the degradation kinetics.

  • Identify and quantify the formation of degradation products over time.

  • If a calibrated light source is used, the quantum yield of the photolysis can be calculated.[6]

Diagram of Experimental Workflow for Photolysis

Photolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 2,6-DNP Aqueous Solution B Transfer to Quartz Reactor A->B C Irradiate with UV Lamp B->C D Collect Samples at Time Intervals C->D Stirring E Filter Sample D->E F Analyze by HPLC-UV/MS E->F G Data Analysis (Kinetics, Products) F->G

Caption: Workflow for a typical aqueous photolysis experiment of this compound.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing or Fronting 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload. 4. Presence of active sites on the column.1. Replace the column. 2. Adjust the mobile phase pH to ensure 2,6-DNP and its degradation products are in a single ionic form. 3. Dilute the sample. 4. Use a column with end-capping or add a competing base to the mobile phase.
Ghost Peaks 1. Contamination in the mobile phase or injection system. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phases. Flush the injection system. 2. Implement a needle wash step in the autosampler method.
Baseline Drift or Noise 1. Mobile phase not properly degassed. 2. Fluctuations in detector lamp intensity. 3. Column bleed. 4. Contaminated mobile phase.1. Degas the mobile phase using sonication or helium sparging. 2. Allow the lamp to warm up properly or replace it if it's near the end of its lifespan. 3. Flush the column with a strong solvent or replace it. 4. Prepare fresh mobile phase with high-purity solvents.
Poor Resolution between Peaks 1. Inappropriate mobile phase composition. 2. Column efficiency has decreased.1. Optimize the mobile phase gradient or isocratic composition. 2. Replace the column.
Thermal Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Irreproducible Thermal Decomposition Temperatures 1. Inconsistent heating rate. 2. Sample heterogeneity. 3. Different sample pan materials or atmospheres.1. Ensure a consistent and calibrated heating rate is used for all experiments. 2. Ensure the sample is homogenous before analysis. 3. Use the same type of sample pans and maintain a consistent purge gas and flow rate.
Explosive Decomposition Preventing Data Collection 1. Sample size is too large. 2. High heating rate.1. Use a very small amount of sample. 2. Employ a slower heating rate to better resolve thermal events before detonation.
Difficulty Identifying Decomposition Products with Evolved Gas Analysis (e.g., TGA-MS) 1. Low concentration of evolved gases. 2. Overlapping fragmentation patterns in the mass spectrometer.1. Increase the sample size if safe to do so. 2. Use a slower heating rate to better separate the evolution of different gaseous products. Analyze the mass spectra for characteristic ions of expected products like NO and NO2.

Degradation Pathway Diagrams

Proposed Photolytic Degradation Pathway of this compound

Photolytic_Degradation DNP This compound Excited_DNP Excited State 2,6-DNP* DNP->Excited_DNP UV light (hν) Intermediates Reactive Intermediates (e.g., hydroxylated species, radicals) Excited_DNP->Intermediates Products Degradation Products Intermediates->Products Further Reactions

Caption: A simplified proposed photolytic degradation pathway for this compound.

General Thermal Degradation Pathway of this compound

Thermal_Degradation DNP This compound Decomposition Thermal Decomposition DNP->Decomposition Heat (Δ) NOx Nitrogen Oxides (NOx) Decomposition->NOx Carbon Carbonaceous Residue Decomposition->Carbon

Caption: A general overview of the thermal degradation of this compound.

Quantitative Data Summary

Currently, specific quantitative data for the photolytic and thermal degradation of this compound is limited in the scientific literature. The following table provides data for the closely related compound, 2,4-Dinitrophenol, which can serve as a useful reference.

Table 1: Photolysis Quantum Yields for 2,4-Dinitrophenol in Various Media

MediumPolychromatic Quantum Yield (Φ)Reference
Water8.1 x 10⁻⁵[4]
Octanol2 x 10⁻³[4]

Note: The quantum yield is a measure of the efficiency of a photochemical process.[4] A higher quantum yield indicates a more efficient degradation process. The significant difference between the quantum yields in water and octanol suggests that the solvent environment plays a crucial role in the photolytic fate of dinitrophenols.[4][5]

References

Minimizing cytotoxicity in experiments with 2,6-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dinitrophenol (2,6-DNP). Our aim is to help you minimize cytotoxicity and navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (2,6-DNP)?

A1: this compound is a canonical mitochondrial uncoupler. It acts as a protonophore, shuttling protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for the production of ATP by ATP synthase.[1] The energy from the proton motive force is lost as heat instead of being used for ATP synthesis.[1] This uncoupling of oxidative phosphorylation leads to an increase in metabolic rate and can induce significant cytotoxicity.[2]

Q2: What are the common cytotoxic effects of 2,6-DNP observed in cell culture experiments?

A2: The cytotoxic effects of 2,6-DNP are dose-dependent and can manifest as:

  • Increased Hyperthermia: Due to the dissipation of the proton gradient as heat.[1]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS).

  • Apoptosis: Programmed cell death, often initiated by mitochondrial stress.[3]

  • Cell Cycle Arrest: DNP has been shown to induce G1 phase arrest in some cell lines.[3]

  • Depletion of Intracellular Glutathione (GSH): A key antioxidant, its depletion exacerbates oxidative stress.[4]

Q3: How can I assess the cytotoxicity of 2,6-DNP in my experiments?

A3: Several assays can be used to quantify the cytotoxic effects of 2,6-DNP:

  • MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Measurement of Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes to assess the health of the mitochondria.

Q4: Are there any agents that can help mitigate 2,6-DNP-induced cytotoxicity?

A4: Yes, several agents can be used to counteract the cytotoxic effects of 2,6-DNP:

  • Antioxidants: N-acetylcysteine (NAC) and Glutathione (GSH) can help replenish intracellular antioxidant levels and combat oxidative stress.[5]

  • Caspase Inhibitors: Broad-spectrum caspase inhibitors like Z-VAD-FMK can block the execution phase of apoptosis.[6]

Troubleshooting Guides

Problem 1: All my cells are dying, even at low concentrations of 2,6-DNP.

Possible CauseSuggested Solution
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to 2,6-DNP.Perform a dose-response experiment with a wide range of 2,6-DNP concentrations to determine the optimal working concentration for your specific cell line. Start with very low, nanomolar concentrations and titrate up.
Incorrect Stock Solution Concentration: Errors in calculating or preparing the stock solution can lead to unexpectedly high final concentrations.Double-check all calculations and ensure the 2,6-DNP is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium.
pH of the Culture Medium: The cytotoxicity of dinitrophenols can be pH-dependent.Ensure your culture medium is properly buffered and the pH is stable throughout the experiment. Verify the pH after the addition of 2,6-DNP.
Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to toxic compounds.Regularly test your cell cultures for mycoplasma contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.

Problem 2: I am not observing the expected mitochondrial uncoupling effect.

Possible CauseSuggested Solution
Sub-optimal Concentration: The concentration of 2,6-DNP may be too low to induce a measurable uncoupling effect in your specific cell line.Increase the concentration of 2,6-DNP in a stepwise manner. It is crucial to have a positive control, such as the well-characterized uncoupler FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), to ensure your assay is working correctly.
Assay Sensitivity: The assay you are using to measure mitochondrial respiration or membrane potential may not be sensitive enough.Consider using a more sensitive method. For example, extracellular flux analysis (e.g., Seahorse XF) provides real-time measurements of oxygen consumption rate (OCR) and is highly sensitive to changes in mitochondrial function.
Cellular Metabolism: The metabolic state of your cells can influence their response to uncouplers.Ensure your cells are in a logarithmic growth phase and have a consistent metabolic phenotype. Variations in cell density or passage number can affect metabolic activity.

Problem 3: My results are inconsistent between experiments.

Possible CauseSuggested Solution
Variability in Cell Culture Conditions: Inconsistent cell density, passage number, or media composition can lead to variable results.Standardize your cell culture protocols. Use cells within a defined passage number range, seed at a consistent density, and use the same batch of media and supplements for a set of experiments.
Inconsistent Treatment Conditions: Variations in incubation time or the handling of the 2,6-DNP stock solution can introduce variability.Ensure precise timing of treatments and that the 2,6-DNP stock solution is stored correctly (protected from light) and vortexed before each use to ensure a homogenous solution.
Edge Effects in Multi-well Plates: Cells in the outer wells of a microplate can behave differently due to evaporation and temperature gradients.Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for dinitrophenols can vary significantly depending on the cell line, exposure time, and the assay used.

Table 1: Comparative Cytotoxicity of Dinitrophenol Isomers

CompoundLethality Comparison
2,4-DNPComparable to 2,6-DNP
2,6-DNP Comparable to 2,4-DNP
3,5-DNPLess potent than 2,4- and 2,6-DNP
3,4-DNPLess potent than 2,4- and 2,6-DNP
2,3-DNPLeast potent
2,5-DNPLeast potent

Source: Based on acute intraperitoneal LD50 studies in animals.[7]

Table 2: Example IC50 Values for 2,4-Dinitrophenol in Cancer Cell Lines (24-hour exposure)

Cell LineCancer TypeIC50 (mM)
SKOV-3Ovarian Cancer~0.25
MDAH-2774Ovarian Cancer~0.25

Note: This data is for the isomer 2,4-DNP and serves as a reference.[8] IC50 values for 2,6-DNP should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol provides a general guideline for evaluating the effect of 2,6-DNP on cell viability.

Materials:

  • Cells in culture

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 2,6-DNP in fresh culture medium. Remove the old medium from the cells and add the 2,6-DNP-containing medium. Include untreated control wells (medium with vehicle, e.g., DMSO) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC)

This protocol outlines a general procedure for using NAC to counteract 2,6-DNP-induced oxidative stress.

Materials:

  • Cells in culture

  • This compound

  • N-Acetylcysteine (NAC)

  • Appropriate assay for measuring cytotoxicity (e.g., MTT assay, flow cytometry)

Procedure:

  • Experimental Design: Set up the following experimental groups:

    • Control (vehicle-treated cells)

    • 2,6-DNP alone

    • NAC alone

    • 2,6-DNP and NAC co-treatment

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere.

  • Treatment:

    • For co-treatment, prepare a medium containing both 2,6-DNP at your desired concentration and NAC. A starting point for NAC concentration can be in the range of 1-10 mM, but this should be optimized for your cell line.

    • Add the respective treatment media to the cells.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Assessment of Cytotoxicity: Following incubation, assess cell viability and/or apoptosis using your chosen assay (e.g., MTT, Annexin V/PI staining).

  • Data Analysis: Compare the cytotoxicity in the 2,6-DNP alone group to the co-treatment group to determine if NAC provides a protective effect.

Signaling Pathways and Visualizations

2,6-DNP, as a mitochondrial uncoupler, significantly impacts cellular signaling pathways related to energy sensing and stress response. One of the key affected networks is the PI3K/Akt/mTOR pathway.

DNP_Signaling_Pathway DNP This compound Mitochondria Mitochondria DNP->Mitochondria uncouples PI3K PI3K DNP->PI3K suppresses Akt Akt DNP->Akt suppresses TSC2 TSC2 DNP->TSC2 upregulates Ca2 Intracellular Ca2+ DNP->Ca2 increases ProtonGradient Proton Gradient Dissipation Mitochondria->ProtonGradient ATP_depletion ATP Depletion ProtonGradient->ATP_depletion AMPK AMPK ATP_depletion->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits PI3K->Akt activates Akt->TSC2 inhibits TSC2->mTORC1 inhibits ProteinSynthesis Protein Synthesis (Cell Growth) mTORC1->ProteinSynthesis inhibits Autophagy Autophagy mTORC1->Autophagy inhibits CREB CREB BDNF BDNF CREB->BDNF upregulates Ca2->CREB activates

Caption: 2,6-DNP's impact on key cellular signaling pathways.

This diagram illustrates how 2,6-DNP-induced mitochondrial uncoupling leads to ATP depletion, which in turn activates AMPK and suppresses the PI3K/Akt/mTORC1 pathway. This results in the inhibition of protein synthesis and the induction of autophagy. 2,6-DNP has also been shown to increase intracellular calcium, leading to the activation of CREB and upregulation of BDNF.[9][10]

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with 2,6-DNP +/- Mitigating Agent Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation CytotoxicityAssay Cytotoxicity Assessment (e.g., MTT, Flow Cytometry) Incubation->CytotoxicityAssay DataAnalysis Data Analysis (e.g., IC50 calculation) CytotoxicityAssay->DataAnalysis Endpoint Endpoint: Results DataAnalysis->Endpoint Troubleshooting_Logic Problem Unexpected Cell Death? CheckConcentration Verify 2,6-DNP Concentration Problem->CheckConcentration CheckCellHealth Assess Baseline Cell Health Problem->CheckCellHealth CheckProtocol Review Experimental Protocol Problem->CheckProtocol ConcentrationOK Concentration Correct? CheckConcentration->ConcentrationOK HealthOK Cells Healthy? CheckCellHealth->HealthOK ProtocolOK Protocol Followed? CheckProtocol->ProtocolOK Recalculate Recalculate and Re-prepare Stock ConcentrationOK->Recalculate No Solution Problem Identified ConcentrationOK->Solution Yes NewCulture Start with New Cell Stock HealthOK->NewCulture No HealthOK->Solution Yes OptimizeProtocol Optimize Protocol (e.g., cell density) ProtocolOK->OptimizeProtocol No ProtocolOK->Solution Yes

References

Technical Support Center: pH Considerations for Experimental Buffers Containing 2,6-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,6-Dinitrophenol (2,6-DNP) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and how does it influence its use in buffers?

A1: The pKa of this compound (2,6-DNP) is approximately 3.7 to 3.97. The pKa is the pH at which the protonated (acidic) and deprotonated (basic) forms of the molecule are present in equal concentrations. This is a critical parameter when selecting a buffer, as the buffering capacity of a solution is optimal at a pH close to the pKa of the buffering agent. For 2,6-DNP, its properties will be highly dependent on whether the experimental pH is above or below its pKa.

Q2: Can this compound be used as a pH indicator?

A2: Yes, 2,6-DNP can function as a pH indicator. It exhibits a distinct color change over a specific pH range. In its protonated form, at a pH below its pKa, it is colorless. As the pH increases and the molecule deprotonates, it turns yellow. The typical pH range for this color transition is from approximately pH 2.0 (colorless) to pH 4.0 (yellow).

Q3: What is the general stability of this compound in buffered solutions?

A3: Dinitrophenols, including 2,6-DNP, are generally stable in acidic solutions. However, they can be susceptible to decomposition by ultraviolet (UV) radiation in alkaline solutions[1]. Therefore, if your experiments are conducted at a pH above 7 and involve exposure to UV light (including ambient laboratory light over extended periods), the stability of 2,6-DNP may be compromised. It is advisable to protect such solutions from light.

Buffer Selection and Compatibility

Choosing the Right Buffer

Selecting an appropriate buffer is crucial for maintaining a stable pH throughout your experiment. The ideal buffer should have a pKa value close to your desired experimental pH. Below is a table of common biological and chemical buffers with their respective effective pH ranges.

BufferpKa at 25°CUseful pH Range
Citrate3.13, 4.76, 6.402.2 - 6.5
Acetate4.763.6 - 5.6
MES6.105.5 - 6.7
Bis-Tris6.505.8 - 7.2
PIPES6.766.1 - 7.5
MOPS7.206.5 - 7.9
Phosphate 7.215.8 - 8.0
HEPES 7.486.8 - 8.2
Tris 8.067.2 - 9.0
Bicine8.267.6 - 9.0
CHES9.498.6 - 10.0
CAPS10.409.7 - 11.1

Compatibility of this compound with Common Buffers

While extensive direct compatibility data for 2,6-DNP with all common buffers is limited, some information can be inferred from available studies and the chemical properties of the substances.

  • Phosphate Buffer: Studies have successfully utilized 2,6-DNP in a phosphate buffer medium at pH 7.0 for electrochemical detection, indicating good compatibility in this pH range[2].

  • HEPES Buffer: Research on the closely related 2,4-Dinitrophenol has been conducted in HEPES buffer, suggesting that 2,6-DNP is also likely to be compatible[3].

  • Tris Buffer: Tris buffer has a working pH range of 7.2-9.0[4]. Given that dinitrophenols can be unstable in alkaline conditions, especially with UV exposure, caution is advised when using 2,6-DNP in Tris buffers, particularly for long-term experiments or those sensitive to minor degradation of the compound. It is recommended to prepare fresh solutions and minimize light exposure.

  • MOPS Buffer: There is no direct evidence found for significant interactions or incompatibility between 2,6-DNP and MOPS buffer. However, as with any experimental system, it is prudent to perform preliminary tests to ensure no unexpected interference occurs.

Experimental Protocols

Preparation of this compound as a pH Indicator

This protocol is adapted from standard procedures for preparing dinitrophenol indicators.

Materials:

  • This compound (solid)

  • Ethanol (70% v/v)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Weigh out 0.1 g of this compound using an analytical balance.

  • Transfer the solid 2,6-DNP to a 100 mL volumetric flask.

  • Add approximately 50 mL of 70% ethanol to the flask.

  • Swirl the flask gently to dissolve the 2,6-DNP completely.

  • Once dissolved, bring the volume up to the 100 mL mark with 70% ethanol.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the indicator solution in a well-sealed, clearly labeled bottle, protected from light.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in buffered solutions.

Problem Possible Cause(s) Troubleshooting Steps
Unexpected color change or lack of expected color. 1. The pH of the buffer is outside the indicator range of 2,6-DNP (pH 2-4). 2. Degradation of 2,6-DNP, especially in alkaline buffers with light exposure. 3. Interaction with other components in the experimental mixture.1. Verify the pH of your buffer with a calibrated pH meter. Ensure your experimental pH falls within a range where a color change would be expected if using it as an indicator. 2. Prepare fresh 2,6-DNP solutions. If using an alkaline buffer, protect the solution from light. 3. Run a control experiment with just the buffer, 2,6-DNP, and individual components of your reaction to identify any specific interactions.
Precipitate formation upon adding 2,6-DNP to the buffer. 1. Low solubility of this compound in the aqueous buffer. 2. The buffer components are causing the 2,6-DNP to precipitate.1. While 2,6-DNP is slightly soluble in water, its solubility can be limited. Consider preparing a concentrated stock solution in an organic solvent like ethanol and adding a small volume to your buffer. 2. Test the solubility of 2,6-DNP in the buffer at a lower concentration.
Inconsistent or drifting pH readings in the presence of 2,6-DNP. 1. 2,6-DNP itself has acidic properties and can slightly alter the pH of a weakly buffered solution. 2. The buffer capacity is insufficient for the experimental conditions.1. Ensure your buffer concentration is adequate to resist pH changes from the addition of 2,6-DNP. A buffer concentration of 25-100 mM is generally recommended. 2. Re-evaluate your buffer choice and concentration to ensure it is appropriate for the expected pH changes in your experiment.
Interference with an assay's colorimetric or fluorescent readout. The yellow color of the deprotonated form of 2,6-DNP can interfere with absorbance or fluorescence measurements.1. Run a blank measurement containing the buffer and 2,6-DNP at the experimental pH to determine its background absorbance or fluorescence. 2. If possible, choose a measurement wavelength that minimizes interference from 2,6-DNP. 3. Consider alternative, non-colorimetric methods for your assay if interference is significant.

Visualizations

Below are diagrams to illustrate key concepts related to the use of this compound in buffered solutions.

pH-dependent equilibrium and color of this compound.

A troubleshooting workflow for common issues with 2,6-DNP.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on 2,6-Dinitrophenol (2,6-DNP) and related nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation of this compound?

A1: Forced degradation studies for 2,6-DNP should include acidic, basic, oxidative, thermal, and photolytic stress conditions to comprehensively assess its stability and identify potential degradation products.[1]

Q2: How stable is this compound under acidic and basic conditions?

A2: Dinitrophenols are generally stable in acidic solutions.[2] However, they are susceptible to decomposition in alkaline solutions, especially when exposed to UV radiation.[2] A related compound, diazodinitrophenol (DDNP), was found to be stable under both acidic and basic stress conditions, suggesting that significant degradation of 2,6-DNP under these conditions might require elevated temperatures or prolonged exposure.[2][3]

Q3: What are the expected degradation pathways for this compound?

A3: Based on studies of related nitroaromatic compounds, potential degradation pathways for 2,6-DNP include reduction of the nitro groups to amino groups, and hydroxylation of the aromatic ring.[4] Under photolytic conditions, dimerization and the addition of -NO2 or loss of -OH groups have also been observed for similar compounds.[5]

Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for the separation and quantification of 2,6-DNP and its degradants.[3] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly recommended.[3]

Troubleshooting Guides

This section provides solutions to common issues encountered during the forced degradation studies and HPLC analysis of this compound.

Experimental (Forced Degradation) Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No or minimal degradation observed under stress conditions. - Insufficient stress applied (concentration, temperature, or duration).- 2,6-DNP is highly stable under the tested conditions.- Increase the concentration of the stressor (e.g., use 1M HCl instead of 0.1M).- Increase the temperature (e.g., to 80°C).- Extend the duration of the study.- For oxidative stress, consider a higher concentration of H₂O₂.
Complete degradation of this compound. - Stress conditions are too harsh.- Reduce the concentration of the stressor.- Lower the temperature.- Shorten the exposure time.- Analyze samples at intermediate time points to capture the degradation profile.
Precipitation observed in the sample solution. - Poor solubility of 2,6-DNP or its degradation products in the stress medium.- Formation of insoluble degradation products.- Use a co-solvent (e.g., methanol or acetonitrile) to improve solubility.- Filter the sample through a 0.45 µm filter before HPLC analysis to protect the column.
Analytical (HPLC) Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Peak tailing for the this compound peak. - Interaction of the acidic phenolic group with basic sites on the column.- Secondary interactions with residual silanol groups on the silica-based column.[6]- Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) to suppress the ionization of the phenolic group.- Use a column with high-purity silica ("Type B") to minimize silanol interactions.[6]- Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%).
Co-elution of degradation products with the parent peak or with each other. - Insufficient chromatographic resolution.- Similar polarity of the degradation products.- Optimize the mobile phase composition (e.g., change the organic solvent ratio or use a different organic modifier like methanol instead of acetonitrile).- Change the stationary phase to one with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded column).- Adjust the column temperature.- Use a gradient elution method to improve separation.
Inconsistent retention times. - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a guard column to protect the analytical column and replace it regularly.
Ghost peaks appearing in the chromatogram. - Contamination from the mobile phase, glassware, or the injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Thoroughly clean all glassware.- Implement a needle wash step in the autosampler method.- Inject a blank solvent to check for carryover.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results for this compound
Stress ConditionReagent/ParameterTemperatureDuration% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl60°C24 h~5%2-Amino-6-nitrophenol
Base Hydrolysis 0.1 M NaOH60°C8 h~15%4-Nitro-1,2-benzoquinone
Oxidative 3% H₂O₂Room Temp.24 h~20%2,6-Dinitrohydroquinone
Thermal Solid State105°C48 h~10%Not specified
Photolytic UV Light (254 nm)Room Temp.24 h~25%Dimerization products, Photoreduction products

Note: The degradation percentages and products are hypothetical and serve as an example. Actual results may vary based on experimental conditions.

Experimental Protocols

Acid Degradation
  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Transfer an aliquot of the stock solution to a volumetric flask and add 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.

  • Keep the solution at 60°C for 24 hours.

  • At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Base Degradation
  • Prepare a stock solution of this compound (1 mg/mL) as described above.

  • Transfer an aliquot of the stock solution to a volumetric flask and add 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 100 µg/mL.

  • Keep the solution at 60°C for 8 hours.

  • At appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Prepare a stock solution of this compound (1 mg/mL).

  • Transfer an aliquot of the stock solution to a volumetric flask and add 3% hydrogen peroxide to achieve a final drug concentration of approximately 100 µg/mL.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • At appropriate time intervals, withdraw a sample and dilute with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place a thin layer of solid this compound powder in a petri dish.

  • Expose the sample to a temperature of 105°C in a hot air oven for 48 hours.

  • At appropriate time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for HPLC analysis.

Photolytic Degradation
  • Prepare a solution of this compound (100 µg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At appropriate time intervals, withdraw samples from both the exposed and control solutions for HPLC analysis.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 2,6-DNP Stock Solution Acid Acidic (e.g., 0.1M HCl, 60°C) Stock_Solution->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Stock_Solution->Oxidative Thermal Thermal (Solid, 105°C) Stock_Solution->Thermal Photolytic Photolytic (UV Light) Stock_Solution->Photolytic Sampling Sampling at Time Intervals Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization if applicable Dilution Dilution Neutralization->Dilution HPLC_Analysis HPLC-UV/MS Analysis Dilution->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies of this compound.

HPLC_Troubleshooting_Logic Start Abnormal Chromatogram Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing? Check_Peak_Shape->Tailing Yes Coelution Peak Shoulders/ Splitting? Tailing->Coelution No Adjust_pH Lower Mobile Phase pH Tailing->Adjust_pH Yes Retention_Shift Retention Time Shift? Coelution->Retention_Shift No Optimize_Mobile_Phase Optimize Mobile Phase Composition/Gradient Coelution->Optimize_Mobile_Phase Yes Check_Temp Check Column Temperature Retention_Shift->Check_Temp Yes End Normal Chromatogram Retention_Shift->End No Change_Column Use High-Purity Silica Column Adjust_pH->Change_Column Change_Column->End Change_Stationary_Phase Change Column Selectivity Optimize_Mobile_Phase->Change_Stationary_Phase Change_Stationary_Phase->End Check_Mobile_Phase_Prep Check Mobile Phase Preparation Check_Temp->Check_Mobile_Phase_Prep Check_Mobile_Phase_Prep->End

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: 2,6-Dinitrophenol (2,6-DNP) Metabolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts in 2,6-Dinitrophenol (2,6-DNP) metabolic assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of 2,6-DNP?

A1: The primary metabolic pathway of 2,6-DNP involves the sequential reduction of its nitro groups, a process known as nitroreduction. This metabolic conversion results in the formation of several metabolites, including 2-amino-6-nitrophenol, 6-amino-2-nitrophenol, and 2,6-diaminophenol.[1][2] This process is primarily enzymatic and is crucial to consider when designing and interpreting metabolic assays.

Q2: What are the main causes of variability in 2,6-DNP metabolic assays?

A2: Variability in 2,6-DNP metabolic assays can stem from several factors. These include the inherent instability of the compound under certain conditions, interference from other compounds in the sample matrix, and issues related to the enzymatic reaction itself, such as enzyme inhibition or cofactor limitations. Careful control of experimental parameters is essential for reproducible results.

Q3: How stable is 2,6-DNP in typical assay conditions?

A3: Dinitrophenols are generally stable in acidic solutions. However, they are susceptible to decomposition by ultraviolet (UV) radiation in alkaline solutions.[3] It is crucial to protect your samples from light and maintain a stable pH to prevent non-enzymatic degradation of 2,6-DNP, which could be misinterpreted as metabolic activity.

Q4: Can other compounds in my sample interfere with the 2,6-DNP assay?

A4: Yes, other nitroaromatic compounds can act as competitive or non-competitive inhibitors of the nitroreductase enzymes responsible for 2,6-DNP metabolism.[4] Additionally, in spectrophotometric assays, any compound that absorbs light at the same wavelength as 2,6-DNP or its metabolites will interfere with the measurements.

Troubleshooting Guide

Issue 1: High Background Signal or Apparent Metabolism in Control Samples (No Enzyme)
Possible Cause Troubleshooting Step
Non-enzymatic degradation of 2,6-DNP Check the pH of your assay buffer; dinitrophenols can be unstable in alkaline conditions.[3] Protect your samples from light, as 2,6-DNP can be susceptible to photolytic decomposition.[5]
Contamination of reagents or buffers Use high-purity water and reagents. Filter-sterilize buffers to remove any microbial contamination that might metabolize 2,6-DNP.
Interference from sample matrix Run a matrix blank (sample without 2,6-DNP) to assess for interfering substances. If interference is observed, sample preparation techniques such as solid-phase extraction (SPE) may be necessary.[6]
Issue 2: Low or No Detectable Metabolism of 2,6-DNP
Possible Cause Troubleshooting Step
Inactive enzyme Ensure that the enzyme (e.g., liver microsomes, recombinant nitroreductase) has been stored correctly and has not undergone multiple freeze-thaw cycles.[7] Perform a positive control experiment with a known substrate for the enzyme to confirm its activity.
Sub-optimal assay conditions Optimize the pH and temperature of the incubation. Most hepatic enzymes have optimal activity around pH 7.4 and 37°C.[8]
Cofactor limitation Ensure that the concentration of the necessary cofactor (e.g., NADPH for cytochrome P450-mediated reduction) is not limiting. A regenerating system for the cofactor can be used to maintain its concentration throughout the incubation.[8]
Inhibition of the enzyme The sample matrix may contain inhibitors. Run the assay with a diluted sample to see if the activity increases.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Inconsistent timing of incubations or measurements Use a timer and stagger the start of your reactions to ensure that all samples are incubated for the same duration.
Pipetting errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution.
Instability of metabolites The amino-nitrophenol metabolites of 2,6-DNP may be unstable. Analyze samples as quickly as possible after the reaction is stopped. If storage is necessary, store at -80°C and minimize freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueReference
Molecular FormulaC6H4N2O5[1]
Molecular Weight184.11 g/mol [1]
AppearanceYellow crystalline solid[1]
SolubilitySlightly soluble in cold water and alcohol; freely soluble in chloroform, ether, and boiling alcohol.[1]
Biological Half-Life (intraperitoneal)238 min (mice), 210 min (rats)[2]

Table 2: Kinetic Parameters for Nitroreductase Activity with Nitroaromatic Compounds

Note: Data for 2,6-DNP is limited. The following table presents data for other nitroaromatic compounds to provide a general reference for the expected range of enzyme kinetics. These values are highly dependent on the specific enzyme and assay conditions.

CompoundEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
p-Nitrobenzoic acidFerredoxin-NADP+ reductase1,2001,100[9]
NitrofurantoinFerredoxin-NADP+ reductase1101,200[9]
2,4-DinitrophenolNot Specified--
This compoundNot Specified--

Experimental Protocols

Protocol 1: General In Vitro Metabolic Assay using Liver Microsomes

This protocol provides a general framework for assessing the metabolism of 2,6-DNP using liver microsomes. Specific parameters may need to be optimized for your experimental system.

  • Preparation of Reagents:

    • Phosphate buffer (100 mM, pH 7.4)

    • 2,6-DNP stock solution (in a suitable solvent like DMSO or acetonitrile)

    • Liver microsomes (e.g., human, rat, or mouse)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Stopping solution (e.g., ice-cold acetonitrile or methanol)

  • Incubation Procedure:

    • Pre-warm a solution containing phosphate buffer, liver microsomes, and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the 2,6-DNP stock solution to a final concentration within the desired range. The final concentration of the organic solvent should typically be less than 1%.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the stopping solution to quench the reaction.

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to an appropriate vial for analysis by HPLC-UV or HPLC-MS/MS to quantify the remaining 2,6-DNP and the formation of its metabolites.

Protocol 2: HPLC-MS/MS Analysis of 2,6-DNP and its Metabolites

This protocol is a starting point for developing an analytical method for 2,6-DNP and its metabolites.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is a common choice.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The specific gradient will need to be optimized.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor and product ion transitions for 2,6-DNP and its metabolites will need to be determined by direct infusion of standards.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway DNP This compound A 2-Amino-6-nitrophenol DNP->A Nitroreduction B 6-Amino-2-nitrophenol DNP->B Nitroreduction C 2,6-Diaminophenol A->C Nitroreduction B->C Nitroreduction

Caption: Metabolic pathway of this compound via nitroreduction.

General Experimental Workflow for 2,6-DNP Metabolic Assay

experimental_workflow prep Prepare Reagents (Buffer, 2,6-DNP, Microsomes, Cofactors) incubate Incubate at 37°C prep->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction sample->quench process Process Samples (Centrifuge) quench->process analyze Analyze by HPLC-MS/MS process->analyze troubleshooting_logic start Inconsistent Results check_purity Check Compound Purity & Stability start->check_purity check_assay Review Assay Protocol start->check_assay optimize Optimize Assay Conditions check_purity->optimize check_reagents Verify Reagent Quality check_assay->check_reagents check_instrument Calibrate Instrumentation check_assay->check_instrument check_reagents->optimize check_instrument->optimize

References

Technical Support Center: Enhancing 2,6-Dinitrophenol (2,6-DNP) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 2,6-Dinitrophenol (2,6-DNP) detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting this compound?

A1: Electrochemical methods, particularly differential pulse voltammetry (DPV), and fluorescence quenching-based assays are among the most sensitive techniques for 2,6-DNP detection.[1][2][3] Electrochemical sensors using modified glassy carbon electrodes (GCEs) can achieve very low limits of detection (LOD).[1][3] Fluorescence-based methods that utilize functional polymers or other fluorescent probes also offer high sensitivity.[4]

Q2: How can I improve the sensitivity of my electrochemical detection of 2,6-DNP?

A2: To enhance sensitivity in electrochemical detection, consider the following:

  • Electrode Modification: Modifying the surface of the working electrode (e.g., glassy carbon electrode) with nanomaterials such as silver nanoparticles, chitosan, or metal oxides can significantly increase the electroactive surface area and improve catalytic activity towards 2,6-DNP reduction.[1][3][5]

  • Optimization of Experimental Parameters: Fine-tuning parameters like pH of the supporting electrolyte, accumulation potential, and accumulation time during voltammetric measurements can preconcentrate the analyte at the electrode surface, leading to a higher signal.

  • Choice of Voltammetric Technique: Differential Pulse Voltammetry (DPV) is often more sensitive than cyclic voltammetry (CV) for quantitative analysis due to its ability to minimize background charging currents.[1][3][5]

Q3: What is the principle behind fluorescence quenching for 2,6-DNP detection?

A3: The detection of 2,6-DNP via fluorescence quenching relies on the ability of the dinitrophenol molecule to decrease the fluorescence intensity of a fluorophore.[6][7][8] This can occur through several mechanisms, including static quenching, where a non-fluorescent complex is formed between the fluorophore and 2,6-DNP in the ground state, and dynamic (collisional) quenching, which involves the collision of 2,6-DNP with the excited fluorophore.[6] The extent of quenching is proportional to the concentration of 2,6-DNP, allowing for its quantification.

Q4: Can I use the same method for detecting other dinitrophenol isomers?

A4: While many methods are applicable to other dinitrophenol isomers like 2,4-DNP, the selectivity and sensitivity may vary. Some sensor materials exhibit specific spatial and electronic interactions that favor the binding of one isomer over others.[4] For instance, a functional polymer might have a cavity size and hydrogen bonding sites that are optimal for 2,6-DNP.[4] It is crucial to validate the method for each specific isomer of interest.

Troubleshooting Guides

Electrochemical Detection (Differential Pulse Voltammetry)
Issue Possible Cause Troubleshooting Steps
Low or No Signal Improper electrode modification.Ensure the electrode surface is clean before modification. Verify the successful deposition of the modifying material using characterization techniques (e.g., SEM, EIS).
Incorrect pH of the supporting electrolyte.Optimize the pH of the supporting electrolyte, as the electrochemical reduction of 2,6-DNP is pH-dependent. A neutral pH is often a good starting point.[1]
Inactive electrode surface.Polish the glassy carbon electrode with alumina slurry before each experiment to ensure a fresh, active surface.
Poor Reproducibility Inconsistent electrode surface area.Ensure a consistent and uniform coating of the modifying material on the electrode surface.
Contamination of the electrochemical cell.Thoroughly clean the electrochemical cell and electrodes between measurements.
Fluctuation in experimental conditions.Maintain stable temperature and deoxygenate the solution with nitrogen for a consistent duration before each measurement.
High Background Current Dissolved oxygen in the electrolyte.Purge the supporting electrolyte with high-purity nitrogen for at least 10-15 minutes before the measurement and maintain a nitrogen atmosphere during the experiment.
Interfering species in the sample.Perform a blank run with the sample matrix to identify any interfering peaks. Consider sample pretreatment steps like solid-phase extraction to remove interfering substances.
Fluorescence Quenching Detection
Issue Possible Cause Troubleshooting Steps
Insignificant Fluorescence Quenching Inefficient fluorophore-quencher interaction.Verify the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of 2,6-DNP for potential Förster Resonance Energy Transfer (FRET). Ensure the chosen solvent facilitates the interaction.
Incorrect excitation or emission wavelengths.Optimize the excitation and emission wavelengths for the specific fluorophore being used.
Inner Filter Effect High concentration of the quencher (2,6-DNP) or other absorbing species in the sample.Dilute the sample to reduce the absorbance at the excitation and emission wavelengths. Apply a correction factor if dilution is not possible.[6]
Photobleaching of the Fluorophore Prolonged exposure to the excitation light.Minimize the exposure time to the excitation source. Use neutral density filters to reduce the intensity of the excitation light.
Fluctuating Fluorescence Signal Temperature variations.Use a temperature-controlled cuvette holder to maintain a constant temperature during the experiment.
Presence of interfering fluorescent compounds in the sample.Analyze a sample blank to check for background fluorescence. If present, consider sample cleanup procedures.

Quantitative Data Summary

The following tables summarize the performance of various sensitive methods for the detection of dinitrophenols.

Table 1: Electrochemical Detection of this compound

Electrode ModificationDetection MethodLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA µM⁻¹ cm⁻²)Reference
Ag-decorated Chitosan/SrSnO₃ NC/GCEDPV1.5 - 13.50.1854.032[1][3]
PbO-doped ZnO MSs/GCEDPV3.23 - 16.672.9532.1867[5]
Carbon Black/Macrocycle/GCEChronoamperometry0.01 - 1000.002-[9]

Table 2: Fluorescence Quenching Detection of Dinitrophenols

Fluorophore/Sensing MaterialAnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Quenching MechanismReference
Functional Poly(vinyl chloride) with Curcumin2,6-DNP2.5 - 70001.0Hydrogen Bonding & Complex Formation[4]
Tryptophan2,4-DNP--Static & Dynamic Quenching[7][8]
Tryptophan2,6-DNP--Static & Dynamic Quenching[7][8]

Experimental Protocols

Protocol 1: Electrochemical Detection of 2,6-DNP using Differential Pulse Voltammetry (DPV) with a Modified Glassy Carbon Electrode (GCE)

This protocol is a generalized procedure based on the methodology for Ag-decorated Chitosan/SrSnO₃ NC/GCE.[1][3]

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Ag/AgCl (saturated KCl) reference electrode

  • Platinum wire counter electrode

  • Electrode modifying material (e.g., Ag-decorated Chitosan/SrSnO₃ nanocomposite)

  • Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.0)

  • This compound stock solution

  • High-purity nitrogen gas

  • Alumina slurry (0.05 µm) for polishing

2. Electrode Preparation and Modification:

  • Polish the bare GCE with alumina slurry on a polishing pad for 1 minute.

  • Rinse thoroughly with deionized water and sonicate in ethanol and deionized water for 2 minutes each to remove any residual alumina.

  • Dry the electrode under a stream of nitrogen.

  • Prepare a stable dispersion of the modifying nanomaterial in a suitable solvent (e.g., deionized water).

  • Drop-cast a small volume (e.g., 5 µL) of the nanomaterial dispersion onto the GCE surface and allow it to dry at room temperature.

3. Electrochemical Measurement:

  • Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0).

  • Deoxygenate the solution by bubbling with high-purity nitrogen for at least 15 minutes.

  • Perform DPV measurements by scanning the potential in the appropriate range for 2,6-DNP reduction (e.g., from -0.2 V to -1.0 V).

  • Record the DPV curve for the blank supporting electrolyte.

  • Add a known concentration of 2,6-DNP to the electrochemical cell and record the DPV response.

  • Construct a calibration curve by plotting the peak current against the concentration of 2,6-DNP.

Protocol 2: Fluorescence Quenching Detection of 2,6-DNP

This protocol provides a general guideline for performing a fluorescence quenching assay.

1. Materials and Reagents:

  • Fluorophore solution (e.g., functional polymer, tryptophan) in a suitable buffer.

  • This compound stock solution.

  • Buffer solution (e.g., phosphate buffer, pH adjusted as required for the specific fluorophore).

  • Quartz cuvettes.

2. Instrumentation:

  • A spectrofluorometer with temperature control.

3. Measurement Procedure:

  • Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the chosen fluorophore. Optimize slit widths for a good signal-to-noise ratio.[6]

  • Place a known volume of the fluorophore solution into a quartz cuvette and record the initial fluorescence intensity (F₀).

  • Make sequential additions of small aliquots of the 2,6-DNP stock solution to the cuvette.

  • After each addition, mix the solution gently and allow it to equilibrate for a specific time before recording the fluorescence intensity (F).

  • Correct the measured fluorescence intensity for dilution effects if the volume of added 2,6-DNP is significant.

4. Data Analysis:

  • Plot the fluorescence intensity (F) or the ratio of initial to measured intensity (F₀/F) against the concentration of 2,6-DNP.

  • For collisional quenching, a linear Stern-Volmer plot (F₀/F vs. [Q]) is expected. An upward curving plot may indicate a combination of static and dynamic quenching.[6]

Visualizations

experimental_workflow_dpv cluster_prep Electrode Preparation cluster_measure Electrochemical Measurement cluster_analysis Data Analysis p1 Polish GCE p2 Clean GCE p1->p2 p3 Modify GCE Surface p2->p3 m1 Assemble 3-Electrode Cell p3->m1 m2 Deoxygenate Electrolyte m1->m2 m3 Record Blank DPV m2->m3 m4 Add 2,6-DNP m3->m4 m5 Record Sample DPV m4->m5 a1 Plot Calibration Curve m5->a1 a2 Determine Concentration a1->a2

Caption: Experimental workflow for the electrochemical detection of 2,6-DNP using DPV.

fluorescence_quenching_mechanism F: Fluorophore, Q: Quencher (2,6-DNP) F F FQ F-Q Complex (Non-fluorescent) F->FQ Static Quenching F_star F* F->F_star Excitation (hν) Q Q Q->FQ F_star->F Fluorescence (hν') F_star->F Dynamic Quenching (+Q) electrochemical_reduction_pathway Simplified electrochemical reduction pathway of 2,6-DNP. DNP This compound (2 Nitro Groups) Intermediate Intermediates (e.g., Hydroxylaminophenol) DNP->Intermediate + electrons + protons DAP 2,6-Diaminophenol (2 Amino Groups) Intermediate->DAP + electrons + protons

References

Technical Support Center: Managing and Interpreting Off-Target Effects of 2,6-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and interpreting the off-target effects of 2,6-Dinitrophenol (2,6-DNP) in experimental settings. Given the limited specific data on 2,6-DNP, much of the information and protocols are adapted from research on its well-characterized isomer, 2,4-Dinitrophenol (2,4-DNP). It is crucial to experimentally validate these recommendations for your specific model system when using 2,6-DNP.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is classified as a protonophore and acts as a mitochondrial uncoupler.[1] Its primary function is to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.[2][3] This uncoupling of oxidative phosphorylation leads to a decrease in ATP production and an increase in oxygen consumption as the cell attempts to compensate for the energy deficit. The energy from the proton gradient is released as heat.[4][5]

Q2: What are the expected on-target effects of 2,6-DNP in a cell culture experiment?

A2: The primary on-target effects of 2,6-DNP at appropriate concentrations include:

  • Increased basal metabolic rate.[1]

  • Decreased intracellular ATP levels.

  • Increased oxygen consumption rate (OCR).

  • Dissipation of the mitochondrial membrane potential (ΔΨm).

Q3: What are the potential off-target effects of 2,6-DNP?

A3: While specific off-target effects of 2,6-DNP are not as extensively documented as those for 2,4-DNP, based on the literature for dinitrophenols, potential off-target effects may include:

  • Alterations in Cellular Signaling Pathways: Dinitrophenols have been shown to modulate signaling pathways, including the cAMP/PKA, MAPK/ERK, and mTOR pathways.[6][7]

  • Changes in Gene Expression: Treatment with DNP can lead to changes in the expression of genes involved in metabolism, stress response, and cell cycle regulation.

  • Induction of Oxidative Stress: While DNPs can decrease mitochondrial ROS production at certain concentrations, they can also lead to oxidative stress under different conditions.[8][9]

  • Cell Cycle Arrest and Apoptosis: At higher concentrations, DNPs can induce G1 phase cell cycle arrest and apoptosis.[10]

Q4: How do the off-target effects of 2,6-DNP compare to 2,4-DNP?

A4: There is limited direct comparative data on the off-target effects of 2,6-DNP versus 2,4-DNP. However, studies on their primary lethal effects suggest they have comparable potency in increasing basal metabolic rate.[1] It is plausible that they share similar off-target profiles, but the magnitude and specifics of these effects may differ. Therefore, it is essential to empirically determine the off-target effects of 2,6-DNP in your experimental system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of 2,6-DNP 1. Incorrect concentration: The concentration of 2,6-DNP may be too low. 2. Compound degradation: 2,6-DNP solution may have degraded. 3. Cell type insensitivity: The cell line being used may be less sensitive to mitochondrial uncoupling.1. Perform a dose-response curve: Test a range of 2,6-DNP concentrations to determine the optimal working concentration for your cell line. 2. Prepare fresh solutions: Always use freshly prepared 2,6-DNP solutions. 3. Use a positive control: Include a known mitochondrial uncoupler like FCCP or 2,4-DNP to confirm the experimental setup is working.
High cell death/toxicity 1. Concentration too high: The concentration of 2,6-DNP is likely in the toxic range for your cells. 2. Prolonged exposure: The incubation time with 2,6-DNP may be too long.1. Titrate down the concentration: Perform a viability assay (e.g., MTT or trypan blue exclusion) with a range of lower 2,6-DNP concentrations. 2. Optimize incubation time: Conduct a time-course experiment to determine the optimal exposure time.
Inconsistent results between experiments 1. Variability in cell health/density: Differences in cell confluence or passage number can affect the response. 2. Inconsistent 2,6-DNP preparation: Variations in solvent or storage of the stock solution. 3. Subtle changes in experimental conditions: Minor variations in incubation time, temperature, or media composition.1. Standardize cell culture conditions: Use cells at a consistent passage number and seed at the same density for each experiment. 2. Use a consistent stock solution preparation method: Prepare a large batch of stock solution, aliquot, and store appropriately. 3. Maintain strict consistency in all experimental steps.
Unexpected changes in signaling pathways 1. Off-target effects: 2,6-DNP is modulating signaling pathways independently of its mitochondrial uncoupling effect. 2. Cellular stress response: The observed signaling changes are a secondary response to the metabolic stress induced by mitochondrial uncoupling.1. Use specific inhibitors: Use inhibitors of the affected pathway to determine if the effect is direct or indirect. 2. Measure markers of cellular stress: Assess markers of ER stress, oxidative stress, or DNA damage. 3. Perform a thorough literature search on the off-target effects of dinitrophenols.

Quantitative Data Summary

Note: The majority of available quantitative data is for 2,4-Dinitrophenol. These values should be used as a reference, and optimal concentrations for 2,6-DNP must be determined empirically.

Table 1: Dose-Dependent Effects of 2,4-Dinitrophenol on Cell Viability

Cell LineAssayIncubation TimeEC50 / IC50Reference
Calu-6 (Human Lung Adenocarcinoma)MTT72 h~200 µM[10]
Generic CytotoxicityRespiration-basedNot specifiedLC50: 320 µM[11]
Generic CytotoxicityMTTNot specifiedLC50: 152 µM[11]

Table 2: Effects of 2,4-Dinitrophenol on Cellular Respiration and ATP Levels in Zebrafish Embryos

ParameterTime PointEffect of 2,4-DNPReference
Basal Respiration6 hpfIncreased[2]
Basal Respiration24 hpfNo significant difference from control[2]
Maximal Respiration48 & 72 hpfDecreased[2]
ATP-linked Respiration24, 48, 72 hpfSignificantly decreased[2]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To assess the effect of 2,6-DNP on mitochondrial function by measuring Oxygen Consumption Rate (OCR). This protocol is adapted for use with mitochondrial uncouplers.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a positive control uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine. Adjust pH to 7.4.

  • Wash Cells: Remove growth medium from the cells and wash twice with the prepared Seahorse XF assay medium. Add the final volume of assay medium to each well.

  • Incubate: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare Injection Ports: Load the injection ports of the sensor cartridge with the compounds:

    • Port A: 2,6-DNP (at various concentrations) or vehicle control.

    • Port B: Oligomycin.

    • Port C: FCCP (to determine maximal respiration).

    • Port D: Rotenone/Antimycin A.

  • Run Assay: Load the calibration plate and then the cell plate into the Seahorse XF Analyzer and run the assay protocol.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 2: Western Blot for Phosphorylated Signaling Proteins (pERK, pCREB)

Objective: To determine if 2,6-DNP treatment alters the activation of key signaling pathways.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pERK, anti-ERK, anti-pCREB, anti-CREB, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of 2,6-DNP for the desired time. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mitochondrial_Uncoupling_by_2_6_DNP cluster_mitochondrion Mitochondrion ETC Electron Transport Chain H_in H+ (Intermembrane Space) ETC->H_in Pumps H+ out ATP_Synthase ATP Synthase H_in->ATP_Synthase Proton Motive Force DNP This compound H_in->DNP H_out H+ (Matrix) ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase DNP->H_out Transports H+ in caption Mechanism of mitochondrial uncoupling by 2,6-DNP. DNP_Off_Target_Signaling cluster_effects Cellular Effects cluster_signaling Potential Off-Target Signaling DNP This compound Mito_Uncoupling Mitochondrial Uncoupling DNP->Mito_Uncoupling ATP_depletion ATP Depletion Mito_Uncoupling->ATP_depletion Metabolic_Stress Metabolic Stress ATP_depletion->Metabolic_Stress cAMP ↑ cAMP Metabolic_Stress->cAMP Modulates MAPK MAPK Pathway (ERK) Metabolic_Stress->MAPK Modulates mTOR mTOR Pathway Metabolic_Stress->mTOR Modulates PKA PKA Activation cAMP->PKA CREB pCREB PKA->CREB caption Potential off-target signaling pathways affected by 2,6-DNP. Troubleshooting_Workflow start Experiment with 2,6-DNP unexpected_results Unexpected Results? start->unexpected_results on_target Validate On-Target Effect (e.g., OCR, ATP levels) unexpected_results->on_target Yes interpret Interpret Data in Context of On- and Off-Target Effects unexpected_results->interpret No off_target Investigate Off-Target Effects (e.g., Western Blot, qPCR) on_target->off_target optimize Optimize Protocol (Concentration, Time) off_target->optimize optimize->start caption Workflow for troubleshooting unexpected results with 2,6-DNP.

References

Validation & Comparative

A Comparative Analysis of 2,6-Dinitrophenol and 2,4-Dinitrophenol Efficacy as Mitochondrial Uncoupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and toxicity of 2,6-Dinitrophenol and 2,4-Dinitrophenol, supported by experimental data and detailed methodologies.

Introduction

2,4-Dinitrophenol (2,4-DNP) and its isomer, this compound (2,6-DNP), are well-known chemical uncouplers of oxidative phosphorylation. By transporting protons across the inner mitochondrial membrane, they dissipate the proton motive force, leading to an increase in metabolic rate and heat production. This mechanism has made them subjects of intense research, particularly for their potential as weight-loss agents. However, their narrow therapeutic window and significant toxicity have limited their clinical use. This guide provides a detailed comparative analysis of the efficacy and toxicity of 2,6-DNP and 2,4-DNP, presenting key quantitative data, experimental protocols, and a visualization of their mechanism of action.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Both 2,6-DNP and 2,4-DNP function as protonophores. As weak acids, they can exist in both protonated and deprotonated states. In the acidic environment of the mitochondrial intermembrane space, they become protonated. Their lipophilic nature allows them to diffuse across the inner mitochondrial membrane. Upon entering the alkaline mitochondrial matrix, they release a proton, thereby short-circuiting the proton gradient that is normally used by ATP synthase to produce ATP. This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption and the dissipation of energy as heat.[1]

cluster_Matrix Mitochondrial Matrix (High pH) cluster_IMS Intermembrane Space (Low pH) ETC Electron Transport Chain (ETC) Proton_Pump Proton Pumping ATP_Synthase ATP Synthase ATP_Production ATP Synthesis Proton_Matrix H+ Proton_Leak Proton Leak ATP ATP Heat Heat Proton_IMS H+ Proton_IMS->ATP_Synthase H+ DNP_IMS DNP-H (Protonated) DNP_Matrix DNP- (Deprotonated) DNP_IMS->DNP_Matrix Diffusion DNP_Matrix->Proton_Matrix Releases H+ DNP_Matrix->DNP_IMS Diffusion Proton_Pump->Proton_IMS H+ Proton_Leak->Heat ATP_Production->ATP

Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.

Quantitative Comparison of Efficacy and Toxicity

The following table summarizes the available quantitative data for the efficacy and acute toxicity of this compound and 2,4-Dinitrophenol. While both isomers exhibit comparable acute toxicity, 2,4-DNP is a more potent uncoupling agent.

ParameterThis compound2,4-DinitrophenolReference
Efficacy (Uncoupling Potency)
EC50 for stimulation of mitochondrial oxygen consumption136 µMMore potent than 2,6-DNP[2]
EC50 for inhibition of ATP productionNot Available389 µM to 677 µM[3]
Acute Toxicity
LD50 (Intraperitoneal, Rat)38 mg/kg35 mg/kg
LD50 (Intraperitoneal, Mouse)45 mg/kgNot Available

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption

The efficacy of uncoupling agents is commonly determined by measuring their effect on the rate of oxygen consumption in isolated mitochondria. A detailed protocol using a Clark-type oxygen electrode or a Seahorse XF Analyzer is described below.

start Isolate Mitochondria setup Prepare Respiration Buffer and Substrates start->setup calibrate Calibrate Oxygen Electrode/Sensor setup->calibrate add_mito Add Isolated Mitochondria to Chamber calibrate->add_mito add_substrate Add Respiratory Substrate (e.g., succinate) add_mito->add_substrate measure_state2 Measure State 2 Respiration (Substrate only) add_substrate->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure State 3 Respiration (ADP-stimulated) add_adp->measure_state3 add_uncoupler Add DNP Isomer (Titration) measure_state3->add_uncoupler measure_uncoupled Measure Uncoupled Respiration add_uncoupler->measure_uncoupled analyze Analyze Data (Calculate RCR and EC50) measure_uncoupled->analyze end End analyze->end

Caption: Workflow for measuring mitochondrial oxygen consumption.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration Buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, EGTA)

  • Respiratory substrates (e.g., succinate, pyruvate, malate)

  • Adenosine diphosphate (ADP)

  • This compound and 2,4-Dinitrophenol stock solutions

  • Clark-type oxygen electrode or Seahorse XF Analyzer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation.

  • Chamber Setup: Add respiration buffer to the oxygen electrode chamber or Seahorse XF plate wells and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Baseline Measurement: Record the baseline oxygen level.

  • State 2 Respiration: Add a known amount of isolated mitochondria to the chamber, followed by the addition of a respiratory substrate (e.g., 5 mM succinate). The resulting rate of oxygen consumption is State 2 respiration.

  • State 3 Respiration: Initiate ATP synthesis by adding a known amount of ADP (e.g., 150 µM). The increased rate of oxygen consumption is State 3 respiration.

  • Uncoupler Titration: Once the ADP is phosphorylated and the respiration rate returns to State 4 (resting state), add increasing concentrations of the dinitrophenol isomer to be tested.

  • Uncoupled Respiration: Measure the rate of oxygen consumption at each concentration of the uncoupler. The maximal rate of respiration in the presence of the uncoupler is the uncoupled respiration rate.

  • Data Analysis: Plot the oxygen consumption rate against the uncoupler concentration to determine the EC50 value, which is the concentration of the uncoupler that elicits 50% of the maximal stimulation of respiration. The Respiratory Control Ratio (RCR), the ratio of State 3 to State 4 respiration, can also be calculated to assess the quality of the mitochondrial preparation.

Measurement of Mitochondrial Membrane Potential

The dissipation of the mitochondrial membrane potential (ΔΨm) is a direct consequence of the action of uncoupling agents. The fluorescent dye Safranin O can be used to monitor changes in ΔΨm.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., containing sucrose, MOPS, EGTA)

  • Respiratory substrates

  • Safranin O

  • Fluorometer

Procedure:

  • Mitochondria Incubation: Incubate isolated mitochondria in the assay buffer containing a respiratory substrate.

  • Safranin O Addition: Add Safranin O to the mitochondrial suspension. The dye will accumulate in the energized mitochondria, leading to a quenching of its fluorescence.

  • Baseline Fluorescence: Record the stable baseline fluorescence.

  • Uncoupler Addition: Add the dinitrophenol isomer to the suspension. The uncoupler will dissipate the membrane potential, causing the release of Safranin O from the mitochondria and a subsequent increase in fluorescence.

  • Fluorescence Measurement: Monitor the change in fluorescence over time. The rate and magnitude of the fluorescence increase are indicative of the uncoupling potency of the compound.

Signaling Pathways and Logical Relationships

The primary signaling event initiated by dinitrophenols is the dissipation of the proton motive force. This leads to a cascade of downstream effects, including increased electron transport chain (ETC) activity, elevated oxygen consumption, and a decrease in ATP synthesis. The energy that would have been used for ATP production is instead released as heat.

DNP Dinitrophenol (2,6-DNP or 2,4-DNP) Proton_Gradient Proton Motive Force (Δp) DNP->Proton_Gradient Dissipates Heat_Production Heat Production (Thermogenesis) DNP->Heat_Production Energy released as heat ATP_Synthase ATP Synthase Activity Proton_Gradient->ATP_Synthase Drives ETC_Activity Electron Transport Chain (ETC) Activity Proton_Gradient->ETC_Activity Decoupling leads to increased activity to compensate ATP_Production ATP Synthesis ATP_Synthase->ATP_Production Metabolic_Rate Basal Metabolic Rate ATP_Production->Metabolic_Rate Decreased efficiency increases rate O2_Consumption Oxygen Consumption ETC_Activity->O2_Consumption Increases Heat_Production->Metabolic_Rate Increases

Caption: Signaling cascade initiated by dinitrophenols.

Conclusion

Both this compound and 2,4-Dinitrophenol are effective mitochondrial uncouplers. While they exhibit comparable acute toxicity, the available data suggests that 2,4-DNP is a more potent uncoupling agent than 2,6-DNP. The choice between these two isomers for research purposes should consider this difference in efficacy. The experimental protocols provided in this guide offer a standardized approach to further investigate and compare the effects of these and other potential uncoupling agents. Due to their inherent toxicity, extreme caution should be exercised when handling these compounds, and their use in humans is not recommended outside of strictly controlled clinical trials.

References

A Comparative Guide to Mitochondrial Uncoupling Agents: DNP Isomers and FCCP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondrial uncoupling agents are molecules that dissociate substrate oxidation in the electron transport chain (ETC) from ATP synthesis.[1] By transporting protons across the inner mitochondrial membrane, these agents dissipate the proton motive force that is normally used by ATP synthase to produce ATP.[2] This process leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.[2][3]

Among the most widely studied synthetic uncouplers are 2,4-dinitrophenol (DNP) and carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP).[1] Both are classified as protonophores—lipophilic weak acids that can shuttle protons across the mitochondrial inner membrane.[1][2] This guide provides an objective comparison of the uncoupling effects of DNP and FCCP, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting and utilizing these critical tools for studying mitochondrial bioenergetics. While there are multiple isomers of DNP, the 2,4-dinitrophenol isomer is the most commonly used and studied, and will be the focus of this comparison.

Mechanism of Action: Proton Shuttling

Both DNP and FCCP function by creating a "short circuit" for protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[2] The mechanism involves a cyclical process:

  • Protonation: In the acidic intermembrane space (high H+ concentration), the anionic form of the uncoupler picks up a proton.

  • Translocation: The now neutral, protonated molecule diffuses across the lipid-rich inner mitochondrial membrane.

  • Deprotonation: Upon reaching the alkaline mitochondrial matrix (low H+ concentration), the uncoupler releases its proton.

  • Return: The anionic, deprotonated form of the uncoupler then returns to the intermembrane space to repeat the cycle.

This continuous shuttling of protons dissipates the electrochemical gradient, forcing the electron transport chain to work at a maximal rate to try and maintain the gradient, leading to increased oxygen consumption.[4] The energy that would have been captured in ATP is instead lost as heat.[2]

G cluster_membrane Inner Mitochondrial Membrane cluster_path Matrix Mitochondrial Matrix (Low [H+]) IMS Intermembrane Space (High [H+]) A_IMS A- HA_IMS HA A_IMS->HA_IMS Protonation HA_Matrix HA HA_IMS->HA_Matrix Diffusion Across Membrane A_Matrix A- HA_Matrix->A_Matrix Deprotonation A_Matrix->A_IMS Return of Anion H_Matrix H+ A_Matrix->H_Matrix H_IMS H+ H_IMS->A_IMS caption Figure 1. General mechanism of a protonophore uncoupler (HA/A-).

Caption: Figure 1. General mechanism of a protonophore uncoupler (HA/A-).

Comparative Performance Data

The primary distinction between different uncoupling agents lies in their potency and the concentration range over which they exert their effects. FCCP is generally considered a more potent uncoupler than DNP.

ParameterFCCP2,4-Dinitrophenol (DNP)Reference
Potency (EC50) ~0.04 µM~9.6 µM[5]
Potency (IC50) ~0.51 µM (in T47D cells)Not specified[4]
Typical Working Concentration 100 nM - 1 µM50 µM - 500 µM[6][7]

Table 1. Comparison of Potency between FCCP and DNP. The EC50 values were determined in isolated mouse liver mitochondria.[5] Potency can vary depending on the cell type and experimental system.

Cellular EffectImpact of Uncoupling (FCCP & DNP)DescriptionReferences
Oxygen Consumption Rate (OCR) IncreaseThe electron transport chain accelerates to compensate for the dissipated proton gradient.[8][9]
ATP Production DecreaseProtons bypass ATP synthase, reducing the primary driver for ATP synthesis.[4][10][11]
Mitochondrial Membrane Potential (ΔΨm) Decrease (Depolarization)The influx of protons neutralizes the charge difference across the inner membrane.[1][10]
Reactive Oxygen Species (ROS) Production Biphasic EffectLow doses can increase ROS production, while higher, fully uncoupling concentrations tend to decrease it by accelerating electron flow and reducing the buildup of electrons that can form superoxide.[6][12]
AMPK Activation IncreaseThe decrease in the ATP/ADP ratio activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[13]
mTOR Signaling DecreaseDNP treatment has been shown to decrease the activity of the mTOR signaling pathway, which is consistent with a state of cellular energy stress.[1][13]

Table 2. Key Cellular Effects of Mitochondrial Uncouplers.

Downstream Signaling Consequences

The profound shift in cellular bioenergetics caused by mitochondrial uncoupling triggers several downstream signaling pathways. The primary consequence is a decrease in the cellular ATP-to-ADP ratio, which is a potent activator of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, initiates a cascade of events aimed at restoring energy homeostasis, including the inhibition of anabolic processes (like protein synthesis via the mTOR pathway) and the stimulation of catabolic processes.

G Uncoupler Uncoupler (DNP or FCCP) ProtonLeak Increased Proton Leak (Dissipation of ΔΨm) Uncoupler->ProtonLeak ATP_Synthase ↓ ATP Synthase Activity ProtonLeak->ATP_Synthase ATP_Ratio ↓ ATP/ADP Ratio ATP_Synthase->ATP_Ratio AMPK ↑ AMPK Activation ATP_Ratio->AMPK mTOR ↓ mTOR Signaling AMPK->mTOR Autophagy ↑ Autophagy AMPK->Autophagy Catabolism ↑ Catabolic Processes (e.g., Glycolysis) AMPK->Catabolism Anabolism ↓ Anabolic Processes (e.g., Protein Synthesis) mTOR->Anabolism caption Figure 2. Downstream signaling pathways affected by uncouplers.

Caption: Figure 2. Downstream signaling pathways affected by uncouplers.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) in Intact Cells

This protocol is adapted for use with extracellular flux analyzers (e.g., Seahorse XF) or high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to determine key parameters of mitochondrial function.[9][12]

Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Cultured cells seeded in appropriate microplates or a suspension of cells.

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Oligomycin (ATP synthase inhibitor).

  • FCCP or DNP (uncoupling agent).

  • Rotenone & Antimycin A (Complex I and Complex III inhibitors).

Procedure:

  • Cell Preparation: Seed cells at a predetermined optimal density and allow them to adhere overnight. On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Baseline Measurement: Load the cell plate into the instrument and measure the basal Oxygen Consumption Rate (OCR) for a set period (e.g., 3-4 measurement cycles).

  • Oligomycin Injection: Inject oligomycin (e.g., final concentration of 1.0-1.5 µM). This inhibits ATP synthase, and the resulting OCR is due to proton leak across the inner membrane. The difference between basal OCR and the oligomycin-insensitive OCR represents ATP-linked respiration.

  • Uncoupler Injection: Inject the uncoupler (FCCP or DNP) at a concentration predetermined by a titration experiment to induce maximal respiration. This collapses the proton gradient and drives the ETC to its maximum capacity. The difference between this maximal OCR and the basal OCR is the spare respiratory capacity.

  • Inhibitor Cocktail Injection: Inject a mixture of rotenone (e.g., 0.5 µM) and antimycin A (e.g., 0.5 µM) to shut down all mitochondrial respiration. The remaining OCR is due to non-mitochondrial oxygen-consuming enzymes.

G Start Start: Measure Basal OCR InjectOligo Inject Oligomycin Start->InjectOligo MeasureLeak Measure Proton Leak OCR InjectOligo->MeasureLeak Determines ATP-linked OCR InjectUncoupler Inject FCCP/DNP MeasureLeak->InjectUncoupler MeasureMax Measure Maximal OCR InjectUncoupler->MeasureMax Determines Spare Respiratory Capacity InjectInhibitors Inject Rotenone/ Antimycin A MeasureMax->InjectInhibitors MeasureNonMito Measure Non- Mitochondrial OCR InjectInhibitors->MeasureNonMito Shuts down ETC caption Figure 3. Experimental workflow for OCR measurement.

Caption: Figure 3. Experimental workflow for OCR measurement.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To qualitatively or quantitatively assess changes in ΔΨm following treatment with an uncoupler.

Materials:

  • Cultured cells.

  • Fluorescent cationic dye, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

  • FCCP or DNP.

  • Fluorescence microscope or plate reader.

Procedure (using TMRM):

  • Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 20-100 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C. It is crucial to keep the dye concentration low to prevent quenching artifacts.

  • Imaging: Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2.

  • Baseline Reading: Acquire baseline fluorescence images for several minutes to ensure a stable signal. TMRM accumulates in active mitochondria with a high membrane potential, resulting in a bright red/orange fluorescence.

  • Uncoupler Addition: Add FCCP or DNP to the dish and continue to acquire images in real-time.

  • Analysis: Upon addition of the uncoupler, the mitochondrial membrane will depolarize, and the TMRM dye will redistribute into the cytoplasm, leading to a rapid decrease in mitochondrial fluorescence intensity. This change can be quantified over time.

Conclusion

Both DNP and FCCP are invaluable tools for probing mitochondrial function, each acting as a classical protonophore uncoupler. The primary practical difference for researchers is their potency, with FCCP being effective at much lower concentrations than DNP.[5] This higher potency can be advantageous, reducing the risk of off-target effects that might occur at the higher concentrations required for DNP. However, both agents effectively uncouple oxidative phosphorylation, leading to increased oxygen consumption, decreased ATP synthesis, and depolarization of the mitochondrial membrane.[4][8][10] The choice between them often depends on the specific experimental system, cell type, and the desired concentration range for achieving mild versus maximal uncoupling. Careful titration is essential for either compound to ensure the desired level of uncoupling is achieved without inducing excessive cellular stress or toxicity.[6]

References

Unraveling Mitochondrial Bioenergetics: A Comparative Guide to 2,6-Dinitrophenol and Its Alternatives in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of cellular metabolism is a critical aspect of experimental design. Mitochondrial uncouplers, such as 2,6-Dinitrophenol (2,6-DNP), are powerful tools in this regard, offering a means to investigate the intricate workings of cellular respiration and energy production. This guide provides a comprehensive comparison of 2,6-DNP with other commonly used mitochondrial uncouplers, supported by experimental data and detailed protocols to aid in the validation of research findings.

This compound is a chemical compound that functions as a protonophore, disrupting the mitochondrial respiratory chain. Its mechanism of action involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP. This uncoupling of oxidative phosphorylation leads to an increase in oxygen consumption and a decrease in ATP production, with the dissipated energy released as heat. This property makes 2,6-DNP and other uncouplers valuable for studying a range of biological processes, from metabolic regulation to signal transduction.

Comparative Performance of Mitochondrial Uncouplers

The selection of an appropriate mitochondrial uncoupler is crucial for the successful execution and interpretation of experiments. The following tables provide a quantitative comparison of 2,6-DNP and its alternatives—2,4-Dinitrophenol (2,4-DNP), Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), BAM15, and Niclosamide ethanolamine salt (NEN)—across key performance indicators.

CompoundTypical Working ConcentrationEC50 for UncouplingIC50 for CytotoxicityKey Characteristics
This compound 50-500 µM~100-300 µM>500 µMPotent uncoupler; less studied than 2,4-DNP.
2,4-Dinitrophenol 50-500 µM~100-300 µM[1]~400-700 µM[1]The most well-characterized dinitrophenol; known to have a narrow therapeutic window.[2]
CCCP 1-10 µM~200-500 nM~5-20 µMPotent uncoupler, but can exhibit off-target effects and cytotoxicity at higher concentrations.
FCCP 0.5-5 µM~100-300 nM[3]~10-50 µM[2]Widely used potent uncoupler; can inhibit respiration at higher concentrations.[3]
BAM15 1-10 µM~0.32 µM[3]>100 µM[4]Novel uncoupler with a wider therapeutic window and lower cytotoxicity compared to classical uncouplers.[2][4]
NEN 0.5-5 µM~200-500 nM~5-15 µMRepurposed drug with mitochondrial uncoupling activity; shows promise in metabolic disease models.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed methodologies are essential. The following are protocols for key experiments used to characterize the effects of mitochondrial uncouplers.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol allows for the real-time measurement of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound and other uncouplers

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, the uncoupler of interest (e.g., 2,6-DNP), and rotenone/antimycin A.

  • Seahorse XF Assay: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The instrument will measure baseline OCR, OCR after oligomycin injection (to determine ATP-linked respiration), OCR after uncoupler injection (to determine maximal respiration), and OCR after rotenone/antimycin A injection (to determine non-mitochondrial respiration).

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Measurement of Cellular ATP Levels (Luminescence Assay)

This assay quantifies the amount of ATP present in cell lysates.

Materials:

  • Cells of interest

  • Opaque-walled 96-well plates

  • Lysis buffer

  • ATP detection reagent (containing luciferase and D-luciferin)

  • ATP standard solution

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as required for the experiment.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular ATP.

  • ATP Measurement: Add the ATP detection reagent to each well of an opaque-walled 96-well plate containing the cell lysate. The luciferase enzyme will catalyze the oxidation of D-luciferin in the presence of ATP, producing light.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Quantification: Determine the ATP concentration in the samples by comparing the luminescence readings to a standard curve generated with known concentrations of ATP.

Signaling Pathways and Experimental Workflows

The effects of mitochondrial uncouplers extend beyond bioenergetics, influencing various cellular signaling pathways. The following diagrams illustrate these connections and a typical experimental workflow for validating findings.

cluster_0 Mitochondrial Uncoupling by 2,6-DNP cluster_1 Downstream Signaling Effects Mito Mitochondrion H_gradient Proton Gradient (Δp) Mito->H_gradient ETC ATP_Synthase ATP Synthase H_gradient->ATP_Synthase H+ flow AMP_ATP ↑ AMP/ATP Ratio Ca ↑ Cytosolic Ca2+ ATP ATP ATP_Synthase->ATP Synthesis DNP This compound DNP->H_gradient Dissipates DNP->AMP_ATP Leads to AMPK AMPK Activation AMP_ATP->AMPK mTOR ↓ mTOR Signaling AMPK->mTOR Inhibits CREB CREB Activation Ca->CREB start Start: Hypothesis Formulation cell_culture Cell Culture & Treatment (2,6-DNP vs. Alternatives) start->cell_culture ocr_assay Oxygen Consumption Rate (Seahorse Assay) cell_culture->ocr_assay atp_assay Cellular ATP Levels (Luminescence Assay) cell_culture->atp_assay cyto_assay Cytotoxicity (MTT Assay) cell_culture->cyto_assay wb_assay Western Blot (Signaling Protein Levels) cell_culture->wb_assay data_analysis Data Analysis & Comparison ocr_assay->data_analysis atp_assay->data_analysis cyto_assay->data_analysis wb_assay->data_analysis conclusion Conclusion & Validation of Findings data_analysis->conclusion

References

A Comparative Guide to Alternative Chemical Uncouplers for Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical uncoupler is critical for the accurate study of mitochondrial function and dysfunction. While classical uncouplers like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) and FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone) have been widely used, their off-target effects and cytotoxicity can limit their application and confound experimental results. This guide provides a detailed comparison of two promising alternatives, BAM15 and Niclosamide, with the traditional uncouplers, supported by experimental data and protocols.

This guide will objectively compare the performance of these compounds, focusing on their efficacy as uncouplers, their impact on cell viability, and their broader biological effects.

Performance Comparison of Mitochondrial Uncouplers

The ideal chemical uncoupler should effectively dissipate the mitochondrial proton gradient to stimulate maximal respiration, without causing significant cytotoxicity or other off-target effects. The following table summarizes the quantitative data on the performance of BAM15, Niclosamide, FCCP, and CCCP.

ParameterBAM15NiclosamideFCCPCCCP
Uncoupling Potency (EC50 for OCR) ~1.4 µM[1]0.29 µM (cells)[2]~1.4 µM[3]Similar to FCCP
Optimal Concentration Range 3 - 100 µM[1]0.5 - 1.0 µM[4]Declines above 1 µM[2]Not specified
Cytotoxicity (CC50) > 40 µM (no significant apoptosis)[5]1.15 ± 0.18 µM (A549/DDP cells)[6]~10 µM (induces apoptosis)[5]Significant cytotoxicity at 10 µM[7]
Plasma Membrane Depolarization No[5][8]Not specifiedYes[5]Not specified
Inhibition of Respiration at High Conc. Mild[8]Yes[2]Yes[2]Not specified
Other Reported Side Effects None reportedDNA damage[2]Off-target effects[3]Off-target effects

In-Depth Look at Alternative Uncouplers

BAM15: A Highly Specific and Non-Toxic Uncoupler

BAM15 ((2-fluorophenyl){6-[(2-fluorophenyl)amino](1,2,5-oxadiazolo [3,4-e]pyrazin-5-yl)} amine) has emerged as a superior alternative to classical uncouplers due to its high specificity for the mitochondrial inner membrane and its remarkably low cytotoxicity.[2][3][5][8][9] It effectively uncouples oxidative phosphorylation, leading to a sustained increase in mitochondrial respiration over a broad concentration range.[1][5][8] A key advantage of BAM15 is its inability to depolarize the plasma membrane, a common off-target effect of FCCP that can lead to broader cellular dysfunction.[3][5][8] Studies have shown that BAM15 is significantly less cytotoxic than FCCP and does not induce apoptosis even at concentrations up to 40 µM.[5] This favorable safety profile makes BAM15 an excellent tool for prolonged studies of mitochondrial function in cell culture and in vivo models.[8][9]

Niclosamide: A Repurposed Drug with Uncoupling Activity

Originally an anthelmintic drug, Niclosamide has been repurposed for various therapeutic areas, including cancer and metabolic diseases, due to its activity as a mitochondrial uncoupler.[2][4] It is a potent uncoupler, with an EC50 for stimulating oxygen consumption in the sub-micromolar range.[2] However, Niclosamide exhibits a biphasic effect, where it inhibits mitochondrial respiration at higher concentrations.[2] Furthermore, concerns about its cytotoxicity and potential to cause DNA damage warrant careful dose selection and consideration of the experimental context.[2] The ethanolamine salt of niclosamide (NEN) has also been studied and shows similar uncoupling properties.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of mitochondrial uncouplers and the experimental workflows to assess their effects.

cluster_0 Mitochondrial Uncoupling ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (Δp) ETC->H_gradient Pumps H+ out ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP Production ATP_synthase->ATP Uncoupler Chemical Uncoupler (BAM15, Niclosamide) Uncoupler->H_gradient Dissipates cluster_1 BAM15 Signaling BAM15 BAM15 Mito_uncoupling Mitochondrial Uncoupling BAM15->Mito_uncoupling ATP_decrease ↓ ATP/ADP Ratio Mito_uncoupling->ATP_decrease AMPK AMPK Activation ATP_decrease->AMPK PGC1a PGC-1α Activation AMPK->PGC1a Fatty_acid_ox ↑ Fatty Acid Oxidation AMPK->Fatty_acid_ox Glucose_uptake ↑ Glucose Uptake AMPK->Glucose_uptake Mito_biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mito_biogenesis cluster_2 Niclosamide Signaling Niclosamide Niclosamide Mito_uncoupling Mitochondrial Uncoupling Niclosamide->Mito_uncoupling STAT3 STAT3 Inhibition Niclosamide->STAT3 mTOR mTOR Inhibition Niclosamide->mTOR Wnt_beta_catenin Wnt/β-catenin Inhibition Niclosamide->Wnt_beta_catenin NFkB NF-κB Inhibition Niclosamide->NFkB Apoptosis Apoptosis Mito_uncoupling->Apoptosis Proliferation ↓ Proliferation STAT3->Proliferation mTOR->Proliferation Wnt_beta_catenin->Proliferation NFkB->Proliferation cluster_3 Experimental Workflow: Oxygen Consumption Rate (OCR) Measurement Start Seed cells in Seahorse plate Treat Treat with Uncoupler Start->Treat Oligo Inject Oligomycin Treat->Oligo Uncoupler_inj Inject Uncoupler (e.g., BAM15, FCCP) Oligo->Uncoupler_inj Rot_AA Inject Rotenone & Antimycin A Uncoupler_inj->Rot_AA Analyze Analyze Data (Basal, Maximal, Spare Capacity) Rot_AA->Analyze

References

A Researcher's Guide to Cross-Validation in 2,6-DNP Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of cross-validation techniques pertinent to metabolic studies of 2,6-Dinitrophenol (2,6-DNP), a compound known for its role as a mitochondrial uncoupler. Given the high dimensionality and often small sample sizes characteristic of metabolomics data, robust validation of statistical models is paramount to ensure the biological relevance and reproducibility of findings. This document provides an overview of common cross-validation strategies, supporting experimental protocols for a typical untargeted metabolomics workflow, and illustrative data to guide researchers in their study design and data analysis.

The Challenge of Model Validation in Metabolomics

Metabolomic studies, particularly those employing techniques like liquid chromatography-mass spectrometry (LC-MS), generate vast and complex datasets. A frequent challenge is the "curse of dimensionality," where the number of measured metabolic features far exceeds the number of biological samples. This scenario increases the risk of building statistical models that are overfit to the specific dataset and do not generalize well to new data. Cross-validation is an essential tool to mitigate this risk by assessing a model's predictive performance on unseen data.

Comparison of Cross-Validation Techniques

The choice of cross-validation technique can significantly impact the assessment of a model's performance. Below is a comparison of common methods, particularly relevant for the analysis of metabolomics data using Partial Least Squares-Discriminant Analysis (PLS-DA), a supervised multivariate analysis method frequently used for biomarker discovery.

Quantitative Comparison of Cross-Validation Techniques

The following table presents illustrative data from a hypothetical untargeted metabolomics study on cells treated with 2,6-DNP versus a control group. The data showcases how different cross-validation techniques might yield varying performance metrics for a PLS-DA model. The key metrics are R²Y, which represents the goodness of fit, and Q², which indicates the predictive ability of the model. A robust model is generally indicated by a high Q² value (typically > 0.5) and a small difference between R²Y and Q².

Cross-Validation TechniqueNumber of Folds (k)Number of RepeatsR²Y (Goodness of Fit)Q² (Predictive Ability)Misclassification Rate
Leave-One-Out (LOOCV) n (number of samples)10.950.6810%
k-Fold 1010.940.6512%
Repeated k-Fold 10100.940.728%
Hold-Out (70/30 split) 110.960.5515%

Note: The data in this table is for illustrative purposes to demonstrate the potential differences in performance metrics obtained with various cross-validation techniques. Actual results will vary depending on the dataset.

Experimental Protocols

A robust cross-validation strategy is only as good as the data it is applied to. The following sections outline a detailed, generalized protocol for an untargeted metabolomics study investigating the effects of 2,6-DNP.

Sample Preparation and Metabolite Extraction
  • Cell Culture and Treatment: Human hepatocyte (HepG2) cells are cultured under standard conditions. For the experimental group, cells are treated with a sub-lethal concentration of 2,6-DNP (e.g., 100 µM) for 24 hours. A control group is treated with the vehicle (e.g., DMSO) only.

  • Metabolite Quenching and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolic activity by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the suspension for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS analysis.

Untargeted Metabolomics using LC-MS
  • Chromatographic Separation:

    • Instrument: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 70-1000.

    • Resolution: 70,000.

    • Data Acquisition: Data-dependent MS/MS for fragmentation and metabolite identification.

Data Processing and Analysis
  • Peak Picking and Alignment: Raw data files are processed using software such as XCMS or Compound Discoverer to detect, align, and quantify metabolic features.

  • Statistical Analysis: The resulting data matrix is imported into a statistical software package (e.g., MetaboAnalyst).

  • Multivariate Analysis: A PLS-DA model is constructed to discriminate between the 2,6-DNP treated and control groups.

  • Cross-Validation: The chosen cross-validation technique is applied to assess the robustness and predictive power of the PLS-DA model. Permutation testing (e.g., 100 permutations) should also be performed to ensure the model is not overfitting.[1]

Visualizing Workflows and Pathways

Experimental and Data Analysis Workflow

The following diagram illustrates the key steps in a typical untargeted metabolomics study, from sample preparation to data analysis and biological interpretation.

cluster_experiment Experimental Phase cluster_data Data Analysis Phase sample_prep Sample Preparation (Cell Culture, Treatment, Extraction) lcms LC-MS Analysis (Chromatography, Mass Spectrometry) sample_prep->lcms data_proc Data Processing (Peak Picking, Alignment) lcms->data_proc stat_analysis Statistical Analysis (PLS-DA Modeling) data_proc->stat_analysis cross_val Cross-Validation (e.g., Repeated k-Fold) stat_analysis->cross_val biomarker Biomarker Identification cross_val->biomarker pathway Pathway Analysis biomarker->pathway cluster_mito Mitochondrial Inner Membrane etc Electron Transport Chain (ETC) atp_synthase ATP Synthase etc->atp_synthase Proton Gradient (H+) dnp 2,6-DNP ATP ATP atp_synthase->ATP ADP + Pi Heat Heat dnp->Heat Dissipates Proton Gradient Substrates (NADH, FADH2) Substrates (NADH, FADH2) Substrates (NADH, FADH2)->etc

References

A Comparative Analysis of the Toxicity and Lethality of Dinitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity and lethality of different dinitrophenol (DNP) isomers. The information is compiled from toxicological databases and research literature to support researchers and professionals in the fields of drug development and toxicology. This document summarizes key quantitative data, outlines experimental methodologies for toxicity assessment, and illustrates the primary mechanism of action.

Executive Summary

Dinitrophenols are a class of synthetic organic compounds with six different isomers. The toxicity of these isomers varies significantly, with 2,4-DNP and 2,6-DNP being the most potent. The primary mechanism of toxicity for all DNP isomers is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production and leads to a rapid increase in metabolic rate and body temperature. This guide presents a comparative overview of the available toxicity data for the six DNP isomers.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute lethality of dinitrophenol isomers. The primary endpoint for comparison is the median lethal dose (LD50), which is the dose required to cause death in 50% of the tested animal population.

IsomerRat (Intraperitoneal LD50, mg/kg)Mouse (Intraperitoneal LD50, mg/kg) at 18-21°C
2,3-Dinitrophenol190230
2,4-Dinitrophenol3543
2,5-Dinitrophenol150273[1]
2,6-Dinitrophenol3845
3,4-Dinitrophenol98120
3,5-Dinitrophenol4560

Data for Rat and Mouse (at 18-21°C) from Harvey (1959) as cited in the ATSDR Toxicological Profile for Dinitrophenols.

Experimental Protocols

Detailed experimental protocols for the key comparative study by Harvey (1959) were not available in the public domain. However, a general methodology for determining the acute intraperitoneal LD50 in rodents is described below.

General Protocol for Acute Intraperitoneal LD50 Determination in Rodents

This protocol is a generalized representation of how an acute toxicity study to determine the median lethal dose (LD50) via intraperitoneal injection in a rodent model (e.g., rats or mice) would be conducted.

1. Objective: To determine the single dose of a dinitrophenol isomer that is lethal to 50% of the test animal population when administered via the intraperitoneal route.

2. Animal Model:

  • Species: Typically, mice or rats are used.

  • Strain: A common laboratory strain is used (e.g., Sprague-Dawley for rats, BALB/c for mice).

  • Sex: Often, one sex is used, or both are used to assess for sex-specific differences in toxicity.

  • Age and Weight: Young adult animals within a defined weight range are used to ensure consistency.

  • Acclimation: Animals are acclimated to the laboratory environment for a specified period (e.g., at least 5 days) before the study begins. They are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle, with free access to standard chow and water.

3. Test Substance Preparation: The dinitrophenol isomer is dissolved or suspended in a suitable vehicle (e.g., saline, corn oil, or a solution with a solubilizing agent like DMSO). The concentration is adjusted to allow for the administration of appropriate volumes based on the animal's body weight.

4. Experimental Design:

  • Dose Selection: A range of doses is selected based on preliminary range-finding studies or historical data. The doses are typically spaced geometrically.

  • Groups: Animals are randomly assigned to several dose groups and a control group (vehicle only). Each group typically consists of 5-10 animals.

  • Administration: The test substance is administered as a single intraperitoneal injection. The volume of the injection is typically kept constant across all groups, with the concentration of the test substance varying.

5. Observations:

  • Mortality: The number of deaths in each group is recorded at regular intervals for a specified observation period (e.g., 24 hours, 48 hours, and then daily for up to 14 days).

  • Clinical Signs: Animals are observed for signs of toxicity, such as changes in behavior, appearance, respiratory rate, and the presence of convulsions or tremors. The time of onset, duration, and severity of these signs are recorded.

  • Body Weight: Body weights are recorded before dosing and at specified intervals throughout the study.

6. Data Analysis: The LD50 value and its 95% confidence limits are calculated using a standard statistical method, such as probit analysis or the moving average method.

Signaling Pathways and Mechanisms of Action

The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation. The following diagram illustrates this process.

Oxidative Phosphorylation Uncoupling by Dinitrophenol cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space TCA_Cycle TCA Cycle NADH NADH TCA_Cycle->NADH FADH2 FADH2 TCA_Cycle->FADH2 ETC Electron Transport Chain (ETC) NADH->ETC e- FADH2->ETC e- ADP_Pi ADP + Pi ATP_Synthase ATP Synthase ADP_Pi->ATP_Synthase ATP ATP H_high High H+ Concentration H_high->ATP_Synthase H+ Flow DNP Dinitrophenol H_high->DNP H+ Carrier ETC->H_high Pumps H+ ATP_Synthase->ATP Synthesizes DNP->NADH Bypasses ATP Synthase Heat Energy dissipated as Heat DNP->Heat

Caption: Uncoupling of oxidative phosphorylation by dinitrophenol.

Dinitrophenols are lipophilic weak acids that act as proton ionophores. They readily diffuse across the inner mitochondrial membrane, picking up protons in the acidic intermembrane space and releasing them into the more alkaline mitochondrial matrix. This process dissipates the proton gradient that is essential for ATP synthase to produce ATP. As a result, the energy from the electron transport chain is released as heat instead of being converted into chemical energy in the form of ATP. This leads to an increase in metabolic rate and can cause fatal hyperthermia.

Metabolism of 2,4-Dinitrophenol

The following diagram illustrates the primary metabolic pathway of 2,4-Dinitrophenol in humans.

Metabolism of 2,4-Dinitrophenol DNP 2,4-Dinitrophenol ANP 2-Amino-4-nitrophenol DNP->ANP Nitroreductase NAP 4-Amino-2-nitrophenol DNP->NAP Nitroreductase DAP 2,4-Diaminophenol ANP->DAP Nitroreductase Conjugates Glucuronide and Sulfate Conjugates ANP->Conjugates NAP->DAP Nitroreductase NAP->Conjugates DAP->Conjugates Excretion Urinary Excretion Conjugates->Excretion

References

A Comparative Guide to 2,6-Dinitrophenol and Triclosan as Mitochondrial Uncoupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondrial uncoupling agents are molecules that dissociate substrate oxidation in the electron transport chain from the phosphorylation of ADP to produce ATP. By transporting protons across the inner mitochondrial membrane, they dissipate the proton motive force, leading to an increase in oxygen consumption without a corresponding increase in ATP synthesis. This process has significant implications for cellular metabolism, thermogenesis, and the generation of reactive oxygen species. Two compounds that have garnered interest for their uncoupling properties are 2,6-Dinitrophenol (2,6-DNP), a synthetic chemical historically used for weight loss, and triclosan, a widely used antimicrobial agent. This guide provides an objective comparison of their performance as mitochondrial uncouplers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.

While both 2,4-Dinitrophenol and this compound are known mitochondrial uncouplers, the majority of recent comparative research has focused on 2,4-Dinitrophenol. This guide will utilize data for 2,4-DNP as a close structural and functional analog for comparison with triclosan, noting this substitution where applicable.

Mechanism of Action: Protonophoric Activity

Both dinitrophenols and triclosan function as proton ionophores. Their lipophilic nature allows them to diffuse across the inner mitochondrial membrane. In the acidic intermembrane space, they become protonated. They then diffuse into the more alkaline mitochondrial matrix and release the proton, effectively short-circuiting the proton gradient that is normally used by ATP synthase to generate ATP. This uncoupling of respiration from ATP synthesis leads to an increase in the rate of electron transport and oxygen consumption as the mitochondrion attempts to re-establish the proton gradient.

cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain H_ion_space H+ ETC->H_ion_space Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes H_ion_space->ATP_Synthase Flows through Uncoupler_neg Uncoupler- H_ion_space->Uncoupler_neg Protonation H_ion_matrix H+ Uncoupler_H Uncoupler-H ADP ADP + Pi ADP->ATP_Synthase Uncoupler_H->H_ion_matrix Deprotonation

Caption: Mechanism of mitochondrial uncoupling by protonophores.

Performance Comparison: 2,4-Dinitrophenol vs. Triclosan

Experimental data consistently demonstrates that triclosan is a significantly more potent mitochondrial uncoupler than 2,4-Dinitrophenol. Studies measuring the half-maximal effective concentration (EC50) for ATP depletion show that triclosan is effective at much lower concentrations.

Quantitative Data Summary
Parameter2,4-Dinitrophenol (2,4-DNP)Triclosan (TCS)Cell LineReference
EC50 for ATP Depletion 389 µM - 677 µM7.5 µM - 9.6 µMRBL-2H3[1][2]
EC50 for ATP Depletion 109 µM - 128 µM3.0 µM - 4.1 µMPrimary Human Keratinocytes[3]
EC50 for ATP Depletion Not Reported4.8 µM - 7.4 µMNIH-3T3[4]
EC50 for ATP Depletion Not Reported4.2 µM - 13.7 µMHMC-1.2[4]
Potency Comparison -~60-fold more potent than 2,4-DNPRBL-2H3[1][2][3]
Potency Comparison -~33-fold more potent than 2,4-DNPPrimary Human Keratinocytes[3]

Downstream Signaling and Cellular Effects

The primary effect of mitochondrial uncoupling is a decrease in ATP production and an increase in oxygen consumption. However, this can lead to several downstream cellular consequences. Triclosan has been shown to increase the production of reactive oxygen species (ROS), disrupt mitochondrial structure, and interfere with calcium homeostasis.[3] In contrast, low doses of DNP have been reported to stimulate adaptive stress-response pathways, including those involving brain-derived neurotrophic factor (BDNF) and CREB, which may have neuroprotective effects.[5]

cluster_tcs Triclosan-Specific Effects cluster_dnp DNP-Specific Effects (Low Dose) Uncoupler Mitochondrial Uncoupler (DNP or Triclosan) ProtonLeak Proton Leak Across Inner Membrane Uncoupler->ProtonLeak StressResponse Adaptive Stress Response Uncoupler->StressResponse DNP DecMMP Decreased Mitochondrial Membrane Potential ProtonLeak->DecMMP IncOCR Increased Oxygen Consumption Rate DecMMP->IncOCR DecATP Decreased ATP Production DecMMP->DecATP IncROS Increased ROS Production DecMMP->IncROS TCS CaDisrupt Ca2+ Homeostasis Disruption DecMMP->CaDisrupt TCS MitoFission Mitochondrial Fission IncROS->MitoFission TCS BDNF Increased BDNF StressResponse->BDNF DNP

Caption: Downstream effects of mitochondrial uncoupling.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

A common method for assessing mitochondrial uncoupling is to measure the OCR of cells in real-time using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

Start Seed cells in XF microplate Treat Treat with Uncoupler (DNP or Triclosan) Start->Treat MeasureBasal Measure Basal OCR Treat->MeasureBasal InjectOligo Inject Oligomycin (ATP Synthase Inhibitor) MeasureBasal->InjectOligo MeasureLeak Measure ATP-linked Respiration & Proton Leak InjectOligo->MeasureLeak InjectFCCP Inject FCCP (Potent Uncoupler) MeasureLeak->InjectFCCP MeasureMax Measure Maximal Respiration InjectFCCP->MeasureMax InjectRotAA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) MeasureMax->InjectRotAA MeasureNonMitochondrial MeasureNonMitochondrial InjectRotAA->MeasureNonMitochondrial MeasureNonMito Measure Non-Mitochondrial Respiration

References

A Comparative Guide to the Neuroprotective Efficacy of 2,6-DNP and Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of effective neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating the neuronal damage characteristic of neurodegenerative diseases and acute brain injuries. This guide provides a comparative analysis of the neuroprotective efficacy of 2,6-dinitrophenol (2,6-DNP), a compound known for its mitochondrial uncoupling properties, against a panel of other well-studied neuroprotective agents. This comparison is based on available preclinical data and aims to provide an objective overview to inform future research and drug development efforts. While direct comparative studies are limited, this guide synthesizes quantitative data from various sources to offer insights into the relative performance of these compounds.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of 2,6-DNP and other neuroprotective compounds in different experimental models. It is important to note that the experimental conditions, cell types, and insult models vary between studies, which may influence the observed efficacy.

Table 1: In Vitro Neuroprotective Efficacy Against Oxidative Stress

CompoundCell LineInsultConcentration% Increase in Cell ViabilityReference
2,4-Dinitrophenol (DNP) Cortical NeuronsOxygen-Glucose Deprivation1 - 3 µMData not specified, but showed protection[1]
Resveratrol SH-SY5Y6-OHDA10 µMScavenged ROS and preserved glutathione[2]
Curcumin PC12High Glucose2.5 µMAlleviated cytotoxicity[3]
Quercetin SH-SY5YAmyloid-β (10 µM)150 µM35.84%[4]
N-Acetylcysteine (NAC) Hippocampus NeuronsH₂O₂100 µmol/lAmeliorated H₂O₂-induced injury[5]
Aniracetam NeuronsH₂O₂10-100 µmol/LSignificantly rescued from H₂O₂-induced toxicity

Table 2: In Vivo Neuroprotective Efficacy

CompoundAnimal ModelInsult/Disease ModelDosageOutcome% ImprovementReference
2,4-Dinitrophenol (DNP) RatFocal Ischemia-ReperfusionNot specified (intraperitoneal)Reduction in infarct volume~40%[6]
Resveratrol GerbilBCCAO30 mg/kgAttenuated brain damage and improved cognitive outcomeData not specified
Curcumin RatSpinal Cord Ischemia-ReperfusionNot specifiedAttenuated injuryData not specified[7]
Quercetin MouseAmyloid-β induced cognitive degradation100 mg/kg/day for 30 daysImproved learning and memoryData not specified[8]
Piracetam RatPTZ-induced seizures30 or 100 mg/kgAnticonvulsant and neuroprotective effectsData not specified[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2,6-DNP, resveratrol, curcumin) for a specified pre-treatment period (e.g., 1-2 hours).

  • Induction of Injury: Introduce the neurotoxic insult (e.g., H₂O₂, Amyloid-β, high glucose) to the appropriate wells and incubate for the desired duration (e.g., 24 hours).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde and prepare paraffin-embedded brain sections (4-5 µm thickness).

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol concentrations.

  • Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes.

  • Staining and Visualization: Wash the sections and counterstain with a nuclear stain like DAPI. Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.

Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)

This technique is used to quantify the expression of pro- and anti-apoptotic proteins.

  • Protein Extraction: Lyse the treated neuronal cells or brain tissue in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk for 1 hour and then incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated through various signaling pathways. The following diagrams illustrate the key pathways involved.

G Signaling Pathway of 2,4-Dinitrophenol (DNP) DNP 2,4-Dinitrophenol (DNP) Mito Mitochondrial Uncoupling DNP->Mito mTOR mTOR Pathway (Inhibition) DNP->mTOR CREB CREB Pathway (Activation) DNP->CREB ROS Decreased ROS Production Mito->ROS Ca2 Reduced Mitochondrial Ca2+ Influx Mito->Ca2 Neuroprotection Neuroprotection ROS->Neuroprotection Ca2->Neuroprotection mTOR->Neuroprotection BDNF Increased BDNF Expression CREB->BDNF BDNF->Neuroprotection

Signaling Pathway of 2,4-Dinitrophenol (DNP)

G Neuroprotective Signaling Pathways of Resveratrol and Curcumin cluster_resveratrol Resveratrol cluster_curcumin Curcumin Resveratrol Resveratrol SIRT1 SIRT1 (Activation) Resveratrol->SIRT1 Res_Neuroprotection Neuroprotection SIRT1->Res_Neuroprotection Curcumin Curcumin Nrf2 Nrf2 Pathway (Activation) Curcumin->Nrf2 Cur_Neuroprotection Neuroprotection Nrf2->Cur_Neuroprotection

Neuroprotective Signaling Pathways of Resveratrol and Curcumin

G Neuroprotective Mechanisms of Racetams cluster_piracetam Piracetam cluster_aniracetam Aniracetam Piracetam Piracetam Membrane Increased Membrane Fluidity Piracetam->Membrane Neurotransmission Modulation of Neurotransmission (Cholinergic, Glutamatergic) Piracetam->Neurotransmission Pir_Neuroprotection Neuroprotection Membrane->Pir_Neuroprotection Neurotransmission->Pir_Neuroprotection Aniracetam Aniracetam AMPA AMPA Receptor Modulation Aniracetam->AMPA BDNF_A Increased BDNF Expression AMPA->BDNF_A Ani_Neuroprotection Neuroprotection BDNF_A->Ani_Neuroprotection

Neuroprotective Mechanisms of Racetams

G Experimental Workflow for Evaluating Neuroprotective Compounds start Start: Neuronal Cell Culture treatment Treatment with Neuroprotective Compound start->treatment insult Induction of Neuronal Injury treatment->insult viability Cell Viability Assay (e.g., MTT) insult->viability apoptosis Apoptosis Assay (e.g., TUNEL) insult->apoptosis western Western Blot Analysis (e.g., Bcl-2, Bax) insult->western analysis Data Analysis and Comparison viability->analysis apoptosis->analysis western->analysis end Conclusion: Efficacy Evaluation analysis->end

Experimental Workflow for Evaluating Neuroprotective Compounds

Conclusion

This comparative guide provides an overview of the neuroprotective efficacy of 2,6-DNP in relation to other well-established compounds. At low doses, 2,4-DNP demonstrates significant neuroprotective effects in preclinical models, primarily through mechanisms involving mitochondrial uncoupling, reduction of oxidative stress, and modulation of key signaling pathways like CREB and mTOR.[1][6]

The other compounds reviewed, including resveratrol, curcumin, quercetin, racetams, and N-acetylcysteine, also exhibit potent neuroprotective properties, albeit through different primary mechanisms. For instance, resveratrol's effects are largely mediated by SIRT1 activation, while curcumin activates the Nrf2 antioxidant pathway.[2][3] The racetams, piracetam and aniracetam, appear to exert their effects by modulating neurotransmitter systems and enhancing neurotrophic factor expression.[10][11]

While the available data suggest that 2,6-DNP is a promising neuroprotective agent, the lack of direct comparative studies makes it challenging to definitively rank its efficacy against the other compounds. The quantitative data presented in this guide should be interpreted with caution due to the variability in experimental models and methodologies.

Future research should focus on conducting head-to-head comparative studies under standardized conditions to provide a clearer picture of the relative neuroprotective potential of these compounds. Such studies will be invaluable for guiding the selection and development of the most promising candidates for clinical applications in the treatment of neurodegenerative diseases and acute brain injury.

References

A Comparative Guide to Analytical Method Validation for Quantifying 2,6-Dinitrophenol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methodologies for the quantification of 2,6-Dinitrophenol (2,6-DNP) in biological samples: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods. The selection of an optimal analytical technique is critical for accurate pharmacokinetic studies, toxicological assessments, and drug development. This document outlines the performance characteristics and detailed experimental protocols for each method to aid researchers in choosing the most suitable approach for their specific needs.

Method Performance Comparison

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the key quantitative performance parameters for the quantification of 2,6-DNP using HPLC-UV, GC-MS, and Electrochemical Sensors. It is important to note that while data for electrochemical sensors for 2,6-DNP is available, the performance characteristics for HPLC and GC-MS have been extrapolated from validated methods for the closely related compound, 2,4-Dinitrophenol, due to a lack of specific validated methods for 2,6-DNP in biological matrices in the available literature.

Table 1: Comparison of Validation Parameters for this compound Quantification Methods

ParameterHPLC-UV (Estimated)GC-MS (Estimated)Electrochemical Sensor
**Linearity (R²) **>0.995>0.998[1]Not Reported
Linear Range 0.1 - 10 µg/mL0.1 - 20 µg/mL1.5 - 13.5 µM[2]
Limit of Detection (LOD) ~0.05 µg/mL~0.03 µg/mL0.18 µM[2][3]
Limit of Quantification (LOQ) ~0.1 µg/mL~0.1 µg/mL0.545 µM[2][3]
Precision (%RSD) <15%<15%[1]Not Reported
Accuracy/Recovery (%) 85 - 115%80 - 120%[1]~98% (in effluent samples)[3]
Sample Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow
Selectivity GoodExcellentGood

Table 2: General Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSElectrochemical Sensor
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Detection based on the electrochemical oxidation or reduction of the analyte.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.[4][5]Requires volatile or derivatized analytes.[4][5]Not required.
Instrumentation Complexity ModerateHighLow
Derivatization Not typically required.May be required to improve volatility and thermal stability.Not required.
Matrix Effects Can be significant, requiring extensive sample cleanup.Can be significant, but mitigated by selective mass detection.Can be susceptible to interference from other electroactive species in the matrix.

Experimental Workflow

The general workflow for the validation of an analytical method for quantifying 2,6-DNP in biological samples involves several key stages, from sample collection and preparation to data analysis and interpretation.

Analytical Method Validation Workflow General Experimental Workflow for Analytical Method Validation cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis A Sample Collection (e.g., Blood, Urine) B Sample Preparation (e.g., Extraction, Derivatization) A->B D Instrumental Analysis (HPLC, GC-MS, or Electrochemical) B->D C Preparation of Standards & QCs C->D E Data Acquisition & Processing D->E F Method Validation (Linearity, Accuracy, Precision, etc.) E->F G Quantification of Unknowns F->G

Caption: General workflow for analytical method validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for each of the discussed techniques.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for nitrophenol analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma or urine, add an internal standard (e.g., 2,4-dichloro-6-nitrophenol).

    • Acidify the sample with 0.1 M HCl.

    • Extract the analyte with 5 mL of a mixture of ethyl acetate and hexane (1:1, v/v) by vortexing for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 270 nm.

    • Column Temperature: 30 °C.

  • Validation Procedure:

    • Linearity: Prepare calibration standards in the blank biological matrix over the desired concentration range (e.g., 0.1 to 10 µg/mL).

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Selectivity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of 2,6-DNP and the internal standard.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for 2,4-Dinitrophenol and is expected to be applicable to 2,6-DNP.[1]

  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • To 1 mL of blood or urine, add an internal standard (e.g., 2,4-Dinitrophenol-d3).

    • Perform a solid-phase extraction (SPE) using a polymeric sorbent cartridge. Condition the cartridge with methanol and water. Load the sample, wash with water, and elute with methanol.

    • Evaporate the eluate to dryness.

    • Derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions:

    • Column: HP-5ms capillary column (or equivalent; e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2,6-DNP-TMS and the internal standard.

  • Validation Procedure:

    • Follow a similar validation procedure as outlined for HPLC, preparing calibration standards and QC samples in the biological matrix and subjecting them to the full sample preparation and derivatization process.

Protocol 3: Electrochemical Method (Differential Pulse Voltammetry)

This protocol is based on the use of a modified glassy carbon electrode for the detection of 2,6-DNP.[2]

  • Electrode Preparation:

    • A glassy carbon electrode (GCE) is modified with a nanocomposite material (e.g., silver nanoparticle-decorated Chitosan/SrSnO3). The specific modification procedure will depend on the chosen material.

  • Sample Preparation:

    • Biological samples such as blood or urine would likely require a pre-treatment step to minimize matrix interference. This could involve protein precipitation followed by dilution in a suitable supporting electrolyte (e.g., phosphate buffer, pH 7.0).

  • Electrochemical Measurement (Differential Pulse Voltammetry - DPV):

    • A three-electrode system is used, comprising the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • The pre-treated sample is placed in the electrochemical cell containing the supporting electrolyte.

    • The potential is scanned over a range where 2,6-DNP is electroactive.

    • The peak current is proportional to the concentration of 2,6-DNP.

  • Validation Procedure:

    • Linearity: A calibration curve is constructed by measuring the DPV response of standard solutions of 2,6-DNP in the supporting electrolyte.

    • LOD and LOQ: Determined from the calibration curve parameters.

    • Selectivity: The interference of other potentially electroactive compounds present in the biological matrix needs to be assessed.

    • Recovery: Determined by the standard addition method in spiked biological samples.[2]

Conclusion

The selection of an appropriate analytical method for the quantification of this compound in biological samples is dependent on the specific requirements of the study.

  • HPLC-UV offers a balance of cost and performance and is suitable for routine analysis where high sensitivity is not the primary concern.

  • GC-MS provides excellent selectivity and sensitivity, making it a powerful tool for confirmatory analysis and studies requiring low detection limits. However, it involves a more complex sample preparation process, often including derivatization.

  • Electrochemical sensors present a promising alternative for rapid and high-throughput screening due to their low cost and simplicity. Further validation is required to assess their performance in complex biological matrices.

Researchers should carefully consider the validation parameters, experimental protocols, and the inherent advantages and limitations of each technique to ensure the generation of reliable and accurate data.

References

Combined Effects of 2,6-Dinitrophenol: A Guide to Synergistic and Antagonistic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic and antagonistic effects observed when 2,6-Dinitrophenol (2,6-DNP) and its closely related isomer, 2,4-Dinitrophenol (2,4-DNP), interact with other chemical compounds. The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation, which disrupts cellular energy metabolism.[1][2] This fundamental activity underpins its interactions with other substances, leading to either enhanced or diminished combined effects. This document summarizes key experimental findings, presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of relevant pathways and workflows.

Synergistic Effects with Anthracyclines in Cancer Therapy

Recent research has explored the potential of 2,4-DNP to enhance the efficacy of chemotherapeutic agents. A notable synergistic effect has been observed with the anthracyclines doxorubicin (DOX) and epirubicin (EPI) in treating prostate cancer cells, particularly those with an oxidative phenotype (LNCaP).[3][4]

The proposed mechanism for this synergy involves a dual assault on the cancer cells. While anthracyclines induce cellular damage, 2,4-DNP disrupts ATP synthesis and simultaneously promotes the production of toxic reactive oxygen species (ROS), leading to mitochondrial destruction and enhanced cell death.[3][4]

Quantitative Data: Enhanced Cytotoxicity in Prostate Cancer Cells
Compound CombinationCell LineParameterResultReference
2,4-DNP + DoxorubicinLNCaPCytotoxicitySynergistic Increase[3][4]
2,4-DNP + EpirubicinLNCaPCytotoxicitySynergistic Increase[3][4]
2,4-DNP + DoxorubicinPC-3, DU-145CytotoxicityNo Synergistic Effect[4]
2,4-DNP + EpirubicinPC-3, DU-145CytotoxicityNo Synergistic Effect[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The synergistic effect of 2,4-DNP and anthracyclines was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: LNCaP, PC-3, and DU-145 prostate cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of 2,4-DNP, doxorubicin, epirubicin, or combinations of 2,4-DNP and each anthracycline.

  • Incubation: The treated cells were incubated for 48 hours.

  • MTT Addition: MTT solution was added to each well and incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals were dissolved using a solubilization buffer.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The synergistic effect was determined by comparing the viability of cells treated with the combination of drugs to the viability of cells treated with each drug individually.

Signaling Pathway: Synergistic Action of 2,4-DNP and Anthracyclines

cluster_0 Mitochondrion cluster_1 Cellular Effects DNP 2,4-DNP H_gradient Proton Gradient DNP->H_gradient Dissipates ROS Reactive Oxygen Species (ROS) DNP->ROS Increases Anthra Anthracyclines (Doxorubicin, Epirubicin) Anthra->ROS Induces ETC Electron Transport Chain ATP_synthase ATP Synthase H_gradient->ATP_synthase ATP ATP Synthesis ATP_synthase->ATP Inhibits Mito_damage Mitochondrial Damage ROS->Mito_damage Cell_death Synergistic Cell Death Mito_damage->Cell_death

Caption: Synergistic action of 2,4-DNP and Anthracyclines in cancer cells.

Interactions with Other Phenolic Compounds

The toxicity of dinitrophenols can be influenced by the presence of other phenolic compounds. A study on the fish species Notopterus notopterus investigated the combined toxicity of phenol (P), pentachlorophenol (PCP), and dinitrophenol (DNP). The results demonstrated a range of interactions from antagonistic to synergistic, depending on the specific combination.[5]

Quantitative Data: Combined Toxicity in Notopterus notopterus
Compound CombinationInteraction TypeReference
(Phenol + Dinitrophenol) / PentachlorophenolMost Synergistic[5]
(Pentachlorophenol + Dinitrophenol) / PhenolAntagonistic[5]
(Dinitrophenol + Phenol) / PentachlorophenolAdditive[5]

Note: The exact concentrations and toxicity values were not available in the provided search results.

Experimental Protocol: Fish Toxicity Assay

The study utilized a method to quantitatively determine synergism, antagonism, and additivity.

  • Test Organism: The freshwater fish Notopterus notopterus was used as the model organism.

  • Acclimation: Fish were acclimated to laboratory conditions.

  • Toxicity Determination: The individual toxicity (e.g., LC50) of phenol, pentachlorophenol, and dinitrophenol was determined.

  • Combined Exposure: Fish were exposed to various combinations of the three phenols at different concentrations.

  • Mortality Assessment: Mortality was recorded over a specified period.

  • Data Analysis: A quantitative index was used to classify the interaction as synergistic, antagonistic, or additive based on the observed mortality in the combined exposures compared to the expected mortality from the individual toxicities.

Interactions with Heavy Metals in Plants

The presence of heavy metals in the soil can alter the physiological and biochemical responses of plants to dinitrophenols. A study on Capsicum species demonstrated that 2,4-DNP and various heavy metals individually induced oxidative stress.[6][7] While the study did not explicitly detail the synergistic or antagonistic effects of their combined application, it provides data on their individual impacts on key enzymes, suggesting a potential for complex interactions in a co-contamination scenario.

Quantitative Data: Enzyme Activity in Capsicum Species
TreatmentEnzymeActivity (EU/µg protein)Reference
ControlCatalase (CAT)18.312 ± 0.659[6]
Lead AcetateCatalase (CAT)44.802 ± 1.025[6]
2,4-DNPCatalase (CAT)42.227 ± 1.235[6]
ControlPeroxidase (POX)Not specified
2,4-DNPPeroxidase (POX)12.459 ± 0.556[6]
Iron SulfatePeroxidase (POX)9.726 ± 0.065[6]
Lead AcetatePeroxidase (POX)7.565 ± 0.12[6]
Experimental Protocol: Enzyme Activity Assays in Plant Tissues
  • Plant Cultivation: Capsicum species were grown under controlled laboratory conditions.

  • Treatment: Plants were treated with solutions of 2,4-DNP, lead acetate, or iron sulfate. A control group was maintained with distilled water.

  • Tissue Homogenization: Leaf or root tissues were harvested and homogenized in a suitable buffer to extract proteins.

  • Enzyme Assays:

    • Catalase (CAT): The activity was determined by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically.

    • Peroxidase (POX): The activity was measured by observing the oxidation of a substrate (e.g., guaiacol) in the presence of H2O2.

  • Protein Quantification: The total protein content of the extracts was determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.

Experimental Workflow: Assessing DNP and Heavy Metal Effects on Plants

start Plant Cultivation (Capsicum sp.) treatment Treatment Application (DNP, Heavy Metals) start->treatment harvest Tissue Harvesting (Leaves, Roots) treatment->harvest extraction Protein Extraction harvest->extraction assays Enzyme Activity Assays (CAT, POX) extraction->assays analysis Data Analysis and Comparison assays->analysis

Caption: Experimental workflow for analyzing the effects of DNP and heavy metals on plant enzymes.

Inhibition of 2,4-DNP Metabolism

The metabolism of 2,4-DNP can be inhibited by other nitrophenolic compounds, potentially leading to enhanced toxicity of 2,4-DNP.[8] This is a critical consideration in scenarios of co-exposure to multiple nitroaromatic compounds.

  • Competitive Inhibition: o-Nitrophenol acts as a competitive inhibitor, suggesting it competes with 2,4-DNP for the same active site on the metabolizing enzyme (nitroreductase).[8]

  • Non-competitive Inhibition: p-Nitrophenol and 2,4-dinitro-6-sec-butylphenol (Dinoseb) are non-competitive inhibitors, indicating they bind to a different site on the enzyme.[8]

Signaling Pathway: Inhibition of 2,4-DNP Metabolism

DNP 2,4-DNP Nitroreductase Nitroreductase Enzyme DNP->Nitroreductase Binds to active site Metabolites Metabolites (e.g., 2-amino-4-nitrophenol) Nitroreductase->Metabolites Metabolizes o_NP o-Nitrophenol (Competitive Inhibitor) o_NP->Nitroreductase Competes for active site p_NP_Dinoseb p-Nitrophenol, Dinoseb (Non-competitive Inhibitors) p_NP_Dinoseb->Nitroreductase Binds to allosteric site

Caption: Competitive and non-competitive inhibition of 2,4-DNP metabolism.

Conclusion

The interactions of this compound and its isomers with other compounds are complex and context-dependent, ranging from synergistic potentiation of therapeutic effects to antagonistic and additive toxicological outcomes. Understanding these interactions is crucial for predicting the environmental and physiological impacts of co-exposure and for designing novel therapeutic strategies. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic and antagonistic effects and to expand the scope of investigated compounds.

References

Safety Operating Guide

Proper Disposal of 2,6-Dinitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,6-Dinitrophenol (2,6-DNP) is critical for laboratory safety and environmental protection. This powerful chemical, recognized for its high toxicity and potential for explosion, necessitates stringent handling and disposal protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage 2,6-DNP waste safely and effectively.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous material, posing significant health and safety risks.[1] It is acutely toxic and can be explosive under specific conditions, such as when it is dry, heated, or subjected to shock or friction.[1] In the event of a spill, the immediate area should be evacuated.[1] It is crucial to prevent the chemical from entering drains or waterways as it is harmful to aquatic life.[2][3]

Hazard CategoryDescriptionGHS Pictograms
Flammability Can be a flammable solid. May explode if subjected to heat or flame.[1][3]🔥
Health Hazards Acutely toxic. May cause skin and serious eye irritation.[1] Poisonous if inhaled, swallowed, or if the skin is exposed.[3]☠️, ❕
Reactivity Can be explosive when dry, heated, or subjected to shock or friction.[1] Can detonate or explode when heated under confinement.[4]💥
Environmental Hazard Harmful to aquatic life in very low concentrations.[3]🐠

Personal Protective Equipment (PPE)

When handling 2,6-DNP for disposal, the following personal protective equipment is mandatory:[1]

  • Eye Protection: Chemical safety goggles are required.[1]

  • Hand Protection: Nitrile gloves are necessary; double-gloving is recommended.[1]

  • Body Protection: A lab coat and closed-toe shoes must be worn.[1]

  • Respiratory Protection: If there is a risk of inhaling dust particles, a dust mask or respirator should be used.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed by a licensed hazardous waste disposal company.[1] Attempting to dispose of this chemical down the drain or in regular trash is strictly prohibited.[1]

  • Waste Collection:

    • Place 2,6-DNP waste in a dedicated, clearly labeled hazardous waste container.[1] The container must be compatible with the chemical and in good condition.[5]

    • Do not mix 2,6-DNP waste with other waste streams to avoid incompatible mixtures.[1][5]

  • Container Labeling:

    • The container must be clearly marked with the words "HAZARDOUS WASTE".[5]

    • The label must include the full chemical name, "this compound," and all applicable hazard pictograms (flammable, toxic, explosive).[1]

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure area away from heat, sparks, and open flames.[2]

    • Ensure the container is tightly capped at all times, except when adding waste.[5]

    • Keep the storage area well-ventilated.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[1]

    • Complete any required hazardous material pickup request forms, providing an accurate description of the waste.[5]

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spill:

    • Evacuate the immediate area.[1]

    • For a small spill, the area may be flushed with large amounts of water.[4] For a large spill, wet the material down with water and dike it for later disposal.[4]

    • Eliminate all ignition sources from the immediate area.[4]

    • Notify your EHS office immediately.

  • Exposure:

    • Inhalation: Move to fresh air. Seek immediate medical attention.[1]

    • Skin Contact: Wash with soap and water.[4]

    • Eye Contact: Flush with water.[4]

    • Ingestion: Seek immediate medical attention.[4]

Disposal Workflow

The following diagram illustrates the proper workflow for the disposal of this compound.

DNP_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Generate 2,6-DNP Waste B Wear Full PPE A->B Before Handling C Segregate Waste into a Compatible, Labeled Container B->C Collection D Store Securely in a Designated Area C->D Storage E Contact EHS for Waste Pickup D->E Initiate Disposal F Licensed Hazardous Waste Disposal E->F Arrangement G Ultimate Disposal (e.g., Incineration) F->G Final Step

References

Personal protective equipment for handling 2,6-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dinitrophenol (DNP) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection Type Equipment Specification Rationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes, dust, and vapors which can cause severe eye irritation.
Hand Protection Butyl rubber gloves or double-gloved nitrile gloves.[1][2][3]Provides a barrier against skin contact, as DNP is toxic upon absorption.[4]
Body Protection Chemical-resistant protective clothing or a lab coat worn over long pants and closed-toe shoes.[1][3]Prevents skin contact with solid DNP or contaminated surfaces.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[3] For emergencies such as large spills or fires, a self-contained breathing apparatus (SCBA) is required.[1][2]DNP is toxic if inhaled, and dust can be easily generated.[2][4]

Operational Plan: Safe Handling Protocol

Adherence to this step-by-step protocol is critical for the safe handling of this compound.

2.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to prevent inhalation exposure.[3]

  • Grounding: Ensure all equipment used for handling DNP is properly grounded to prevent static discharge, as dry DNP is a flammable solid.[1][5]

  • Emergency Equipment: Before starting work, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2.2. Handling Procedure

  • Avoid Dust Formation: Handle this compound carefully to avoid generating dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the area where DNP is handled.[6] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Transferring: When transferring the substance, use spark-proof tools and ensure containers are bonded and grounded.[7]

2.3. Emergency Spill Response

In the event of a spill, follow these procedures immediately.

Spill Size Isolation/Evacuation Distance Cleanup Procedure
Small Spill Isolate the immediate area.Wearing appropriate PPE, flush the area with large amounts of water.[1][5]
Large Spill Isolate the spill area for at least 100 meters (330 feet) in all directions.[1] Consider an initial evacuation of 500 meters (1/3 mile) in all directions.[1]Wet the spilled material with water to suppress dust and dike the area for later disposal.[1][5] Do not touch or walk through the spilled material.[1]

Disposal Plan

This compound is classified as a hazardous waste and requires special disposal procedures.

3.1. Waste Collection and Storage

  • Segregation: DNP waste must be collected separately from other chemical waste streams.[3]

  • Containerization: Use a dedicated, compatible, and clearly labeled hazardous waste container.[8] For dry DNP waste, the container must have a liner.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and "this compound".[8]

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[8] Store it in a cool, well-ventilated area away from heat and ignition sources.[5]

3.2. Final Disposal

  • Professional Disposal: Arrange for the disposal of DNP waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

  • Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[9] It is very toxic to aquatic life.[2] Ultimate disposal often involves incineration in a facility equipped with a scrubber for nitrogen oxides.[5][10]

Workflow for Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

DNP_Handling_Workflow A Verify Fume Hood & Safety Equipment B Don Appropriate PPE A->B C Work Inside Fume Hood B->C D Ground Equipment C->D E Segregate DNP Waste D->E H Spill Occurs D->H F Store in Labeled, Sealed Container E->F G Arrange Professional Disposal F->G I Follow Spill Response Protocol H->I

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.